L803
Description
Properties
Molecular Formula |
C55H87N15O16 |
|---|---|
Molecular Weight |
1214.4 g/mol |
IUPAC Name |
5-[[1-[2-[2-[[1-[2-[2-[[5-amino-1-[[1-[2-(2-carbamoylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-(2,6-diaminohexanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C55H87N15O16/c1-30(60-46(77)34(19-21-43(73)74)62-45(76)32(57)11-3-4-22-56)50(81)68-26-8-15-39(68)54(85)66-24-6-13-37(66)48(79)61-31(2)51(82)69-27-9-16-40(69)55(86)67-25-7-14-38(67)49(80)63-33(18-20-42(58)72)47(78)64-35(29-71)52(83)70-28-10-17-41(70)53(84)65-23-5-12-36(65)44(59)75/h30-41,71H,3-29,56-57H2,1-2H3,(H2,58,72)(H2,59,75)(H,60,77)(H,61,79)(H,62,76)(H,63,80)(H,64,78)(H,73,74) |
InChI Key |
LDCGFGJHXHGNLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
sequence |
KEAPPAPPQSPP |
Origin of Product |
United States |
Foundational & Exploratory
L803-mts: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L803-mts is a myristoylated, selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Derived from the GSK-3 substrate Heat Shock Factor-1 (HSF-1), this compound-mts exhibits a multifaceted mechanism of action with therapeutic potential in neurodegenerative disorders and oncology. By binding to the phosphate-binding pocket of GSK-3, distinct from the ATP-binding site, it specifically inhibits the kinase activity of GSK-3. This inhibition modulates key cellular signaling pathways, including the Wnt/β-catenin and mTOR pathways, and influences protein stability and gene expression, leading to its effects on amyloid-beta plaque reduction, apoptosis, and cell proliferation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound-mts, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Inhibition of GSK-3
This compound-mts functions as a selective and substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with a reported IC50 of 40 μM.[1] Unlike ATP-competitive inhibitors, this compound-mts does not bind to the ATP-binding pocket of GSK-3. Instead, it interacts with the substrate-binding site, specifically the phosphate-binding pocket, and a hydrophobic surface on the kinase. This substrate-competitive nature confers high selectivity for GSK-3 over other kinases such as Protein Kinase C (PKC), Protein Kinase B (PKB/Akt), and cdc2.[2][3]
The inhibition of GSK-3 by this compound-mts has significant downstream consequences on multiple signaling pathways critical in both normal cellular function and disease states.
Modulation of Key Signaling Pathways
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, this compound-mts prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, modulating the expression of genes involved in cell proliferation and survival. Treatment with this compound-mts has been shown to increase β-catenin levels in the mouse hippocampus.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L803 in GSK-3 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. It is a key regulator of numerous signaling pathways, including the Wnt/β-catenin and insulin signaling pathways. Consequently, dysregulation of GSK-3 activity has been implicated in the pathogenesis of a wide array of diseases, such as type 2 diabetes, Alzheimer's disease, bipolar disorder, and various cancers. This has positioned GSK-3 as a prominent therapeutic target for drug development. L803-mts is a potent and selective peptide inhibitor of GSK-3, and this guide provides an in-depth overview of its role in GSK-3 signaling, its mechanism of action, and its therapeutic potential.
This compound-mts is a cell-permeable, substrate-competitive inhibitor of GSK-3.[1][2] Its inhibitory action stems from its ability to compete with endogenous substrates for the substrate-binding site on the GSK-3 enzyme.[2] This mode of action confers a high degree of selectivity for GSK-3 over other kinases.[3] Research has demonstrated the therapeutic efficacy of this compound-mts in various preclinical models, highlighting its potential as a valuable tool for both studying GSK-3 signaling and as a lead compound for the development of novel therapeutics.
Quantitative Data on this compound-mts
The inhibitory activity of this compound-mts against GSK-3 has been quantified, providing valuable data for researchers.
| Parameter | Value | Target | Notes |
| IC50 | 40 µM | GSK-3 | This value represents the concentration of this compound-mts required to inhibit 50% of GSK-3 activity in vitro.[4] |
| Ki | Not Reported | GSK-3 | The inhibition constant (Ki) has not been consistently reported in the reviewed literature. |
| Selectivity | Selective for GSK-3 | GSK-3α vs. GSK-3β | While described as a selective inhibitor, specific IC50 or Ki values for the individual GSK-3 isoforms (α and β) are not readily available in the reviewed literature. It does not inhibit Protein Kinase C (PKC), Protein Kinase B (PKB), or cdc2 protein kinase.[3] |
Signaling Pathways Modulated by this compound-mts
This compound-mts, by inhibiting GSK-3, modulates several critical signaling pathways.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by this compound-mts prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus where it activates the transcription of Wnt target genes.
Caption: this compound-mts inhibits GSK-3, preventing β-catenin phosphorylation and degradation.
Insulin Signaling and GLUT4 Translocation
GSK-3 negatively regulates the insulin signaling pathway. By inhibiting GSK-3, this compound-mts promotes downstream signaling events that lead to the translocation of the glucose transporter GLUT4 to the cell membrane, thereby enhancing glucose uptake. This insulin-mimetic effect makes this compound-mts a potential therapeutic for insulin resistance and type 2 diabetes.[5][6]
Caption: this compound-mts enhances insulin signaling by inhibiting GSK-3, promoting GLUT4 translocation.
CREB Signaling Pathway
This compound-mts has been shown to reduce the phosphorylation of the cAMP-responsive element transcription factor (CREB) at Ser133.[5] This suggests that GSK-3 plays a role in regulating CREB activity, and by inhibiting GSK-3, this compound-mts can modulate the expression of CREB target genes, such as PEPCK, a key enzyme in gluconeogenesis.[5]
Caption: this compound-mts inhibits GSK-3, leading to reduced CREB phosphorylation and target gene expression.
Experimental Protocols
Detailed methodologies for key experiments involving this compound-mts are provided below.
In Vitro GSK-3 Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound-mts on GSK-3 in vitro.
Materials:
-
Recombinant active GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
This compound-mts
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Phosphocellulose paper or 96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the GSK-3 substrate peptide, and varying concentrations of this compound-mts.
-
Initiate the kinase reaction by adding recombinant GSK-3β enzyme.
-
Add [γ-³²P]ATP to the reaction mixture and incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and washing extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter.
-
Alternatively, use a non-radioactive method like the ADP-Glo™ Kinase Assay to measure ADP production, which is proportional to kinase activity.
-
Calculate the percentage of GSK-3 inhibition at each this compound-mts concentration and determine the IC50 value.
In Vivo Treatment of Diabetic Mice and Glucose Tolerance Test (GTT)
This protocol is based on studies investigating the effect of this compound-mts on glucose homeostasis in ob/ob mice.[5][7]
Animal Model:
-
Male ob/ob mice (a model for type 2 diabetes)
Treatment:
-
Administer this compound-mts (e.g., 400 nmol in 300 µl saline) or vehicle (saline) via intraperitoneal (i.p.) injection once daily for a specified period (e.g., 3 weeks).[7]
Glucose Tolerance Test (GTT):
-
Record the baseline blood glucose level (time 0) from a tail vein blood sample using a glucometer.
-
Administer a glucose solution (e.g., 1 g/kg body weight) via i.p. injection.[7]
-
Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]
-
Plot the blood glucose concentration over time to assess glucose tolerance.
Prostate Cancer Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound-mts in a prostate cancer xenograft model.[9][10]
Cell Lines and Animal Model:
-
Human prostate cancer cell lines (e.g., PC-3, C4-2)
-
Immunocompromised mice (e.g., nude mice)
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound-mts (e.g., 1.0 mM/injection, i.p.) or vehicle control according to a predetermined schedule (e.g., daily or several times a week).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Conclusion
This compound-mts is a valuable research tool for investigating the multifaceted roles of GSK-3 in cellular signaling. Its selectivity and substrate-competitive mechanism of action make it a powerful probe for dissecting GSK-3-mediated pathways. The preclinical data demonstrating its efficacy in models of diabetes and cancer underscore its potential as a starting point for the development of novel therapeutic agents targeting GSK-3. Further research is warranted to fully elucidate its therapeutic potential and to identify specific patient populations that may benefit from GSK-3 inhibition. This guide provides a comprehensive overview to aid researchers and drug development professionals in their exploration of this compound and the broader field of GSK-3 signaling.
References
- 1. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]
- 2. gskure.com [gskure.com]
- 3. This compound-mts | CAS:1043881-55-5 | Selective inhibitor of GSK-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycogen synthase kinase 3 inhibition improves insulin-stimulated glucose metabolism but not hypertension in high-fat-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of glycogen synthase kinase 3 activity reduces tumor growth of prostate cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
L803: A Selective Peptide Inhibitor of Glycogen Synthase Kinase-3 (GSK-3)
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers. Consequently, GSK-3 has emerged as a significant therapeutic target. L803 is a selective, substrate-competitive peptide inhibitor of GSK-3. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound is a synthetic peptide derived from the GSK-3 substrate, heat shock factor-1 (HSF-1). It functions as a substrate-competitive inhibitor, meaning it binds to the substrate-binding site on GSK-3, thereby preventing the phosphorylation of its natural substrates. This mode of inhibition confers a high degree of selectivity for GSK-3 over other kinases, as the substrate-binding sites of kinases are generally more diverse than their highly conserved ATP-binding pockets. The myristoylated form of this compound, this compound-mts, is a cell-permeable version that allows for its use in cellular and in vivo studies.
The binding of this compound to GSK-3β is primarily governed by hydrophobic interactions. Key to this interaction is the residue Phe93 within the substrate-binding cavity of GSK-3β. This interaction distinguishes it from the binding of natural substrates, which also interact with Gln89 and Asn95.
Data Presentation
Table 1: Physicochemical Properties of this compound-mts
| Property | Value |
| Peptide Sequence | Myr-Gly-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser(p)-Pro-NH2 |
| Molecular Formula | C66H110N15O20P |
| Molecular Weight | 1464.64 g/mol |
| Form | Lyophilized solid |
| Solubility | Soluble in water |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type |
| GSK-3 | 40 µM | Kinase Assay |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | Inhibition Status |
| PKC | No Inhibition |
| PKB/Akt | No Inhibition |
| cdc2 | No Inhibition |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a luminescent ADP detection assay to measure GSK-3 activity.
Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
This compound peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Prepare a serial dilution of the this compound peptide in kinase buffer.
-
In a 96-well plate, add 5 µL of the GSK-3 substrate solution, 5 µL of the this compound dilution (or vehicle control), and 5 µL of ATP solution.
-
Initiate the reaction by adding 5 µL of the GSK-3β enzyme solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Cell-Based β-Catenin Accumulation Assay
This assay measures the ability of this compound-mts to inhibit GSK-3 in a cellular context, leading to the stabilization and accumulation of β-catenin.
Materials:
-
CHOK1 (Chinese Hamster Ovary) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-mts
-
Lysis buffer
-
Primary antibody against β-catenin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
96-well plates
Procedure:
-
Seed CHOK1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound-mts for a specified time (e.g., 4-6 hours).
-
Lyse the cells and determine the total protein concentration.
-
Perform Western blotting or an ELISA to quantify the levels of β-catenin in each sample.
-
For Western blotting, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the anti-β-catenin antibody.
-
For ELISA, coat a plate with a capture antibody for β-catenin, add the cell lysates, and then detect with a detection antibody.
-
Analyze the results to determine the dose-dependent effect of this compound-mts on β-catenin accumulation.
In Vivo Forced Swim Test
This test is used to assess the antidepressant-like effects of this compound-mts in mice.
Materials:
-
Male C57BL/6 mice
-
This compound-mts
-
Vehicle control (e.g., saline)
-
Cylindrical water tank (25 cm height, 10 cm diameter)
-
Water at 23-25°C
Procedure:
-
Administer this compound-mts or vehicle to the mice via a chosen route (e.g., intraperitoneal injection) at a specific time before the test.
-
Fill the water tank to a depth of 15 cm.
-
Individually place each mouse in the water tank for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Compare the immobility time between the this compound-mts-treated group and the vehicle-treated group.
Mandatory Visualization
L803-mts: A Substrate-Competitive Inhibitor of Glycogen Synthase Kinase-3 (GSK-3) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation is associated with numerous pathologies, such as Alzheimer's disease, type 2 diabetes, and certain cancers. L803-mts is a myristoylated, cell-permeable peptide inhibitor of GSK-3 that acts through a substrate-competitive mechanism.[1][2][3] This technical guide provides an in-depth overview of this compound-mts, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of its impact on relevant signaling pathways.
Introduction
This compound-mts is a selective peptide inhibitor derived from the GSK-3 substrate, heat shock factor-1 (HSF-1).[4] Its design as a substrate-competitive inhibitor offers a high degree of selectivity over ATP-competitive inhibitors, which can suffer from off-target effects due to the conserved nature of the ATP-binding pocket among kinases.[5] The addition of a myristoyl group enhances its cell permeability, allowing for its use in both in vitro and in vivo studies.[3] this compound-mts has demonstrated therapeutic potential in various disease models, including exhibiting insulin-mimetic activity, producing antidepressive behavior in mice, and reducing Aβ plaque loads in a mouse model of Alzheimer's disease.[3][6]
Quantitative Data
The inhibitory activity of this compound-mts against GSK-3 has been primarily characterized by its half-maximal inhibitory concentration (IC50).
| Parameter | Value | Enzyme | Notes | Reference |
| IC50 | 40 μM | GSK-3 | Determined in in vitro kinase assays. | [1][2] |
Note: A specific Ki value for this compound-mts binding to GSK-3 is not widely reported in the reviewed literature.
Mechanism of Action
This compound-mts functions as a substrate-competitive inhibitor of GSK-3. Unlike ATP-competitive inhibitors that bind to the ATP-binding pocket, this compound-mts competes with the substrate for binding to the active site of the enzyme. This is a crucial distinction, as GSK-3 often requires a "priming" phosphorylation on its substrates, creating a unique binding motif that can be selectively targeted. This mode of inhibition is thought to contribute to the high selectivity of this compound-mts for GSK-3 over other kinases like PKC, PKB, or cdc2.
Signaling Pathways
GSK-3 is a key regulatory node in multiple signaling pathways. This compound-mts, by inhibiting GSK-3, can modulate these pathways. Two of the most well-characterized are the Wnt/β-catenin and the PI3K/Akt signaling pathways.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound-mts prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus where it acts as a transcriptional co-activator for Wnt target genes.[7]
Caption: Wnt signaling pathway and the inhibitory effect of this compound-mts on GSK-3.
PI3K/Akt Signaling Pathway
Growth factor signaling can activate the PI3K/Akt pathway. Akt (also known as PKB) can phosphorylate GSK-3 on an N-terminal serine residue (Ser9 in GSK-3β and Ser21 in GSK-3α), which inhibits its kinase activity. This compound-mts provides an independent mechanism for inhibiting GSK-3, downstream of Akt activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound-mts | CAS:1043881-55-5 | Selective inhibitor of GSK-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The Discovery and Chemical Profile of L803: A Substrate-Competitive GSK-3 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L803 is a potent and selective peptide-based inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in a multitude of cellular processes and pathological conditions, including neurodegenerative diseases, metabolic disorders, and mood disorders. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound and its cell-permeable analog, this compound-mts. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a structured summary of its quantitative biological data. Furthermore, this guide illustrates the signaling pathways modulated by this compound and the experimental workflows through detailed diagrams, offering a valuable resource for researchers in the field of drug discovery and development.
Discovery and Rationale
This compound was developed as a substrate-competitive inhibitor of GSK-3. Unlike ATP-competitive inhibitors, which target the highly conserved ATP-binding pocket of kinases and often suffer from a lack of selectivity, substrate-competitive inhibitors are designed to mimic a specific substrate of the target enzyme, thereby offering a higher degree of specificity.
The design of this compound was based on the amino acid sequence of Heat Shock Factor-1 (HSF-1), a known substrate of GSK-3. This rational design approach aimed to create a peptide that could effectively compete with endogenous substrates for binding to the catalytic site of GSK-3, thereby inhibiting its kinase activity. The initial peptide, this compound, demonstrated selective inhibition of GSK-3 in biochemical assays.
To enhance its utility in cell-based and in vivo studies, a myristoylated and phosphorylated version, named this compound-mts, was developed. The addition of a myristoyl group to the N-terminus of the peptide increases its lipophilicity, facilitating its penetration across cell membranes.
Chemical Structure
The chemical identity of this compound and this compound-mts is defined by their amino acid sequence and modifications.
This compound:
-
Sequence: H₂N-Gly-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser(PO₃H₂)-Pro-COOH
-
Systematic Name: Glycyl-lysyl-glutamyl-alanyl-prolyl-prolyl-alanyl-prolyl-prolyl-glutaminyl-phosphoseryl-proline
This compound-mts:
-
Sequence: CH₃(CH₂)₁₂CO-Gly-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser(PO₃H₂)-Pro-CONH₂
-
Modification: N-terminal myristoylation and C-terminal amidation.
-
Synonyms: Myristoylated this compound, GSK-3β Inhibitor XIII[1]
| Property | This compound-mts |
| CAS Number | 706785-93-5[1] |
| Molecular Formula | C₆₆H₁₀₉N₁₄O₂₁P[2] |
| Molecular Weight | 1465.63 g/mol [2] |
| Amino Acid Sequence | Myr-GKEAPPAPPQS(p)P-NH₂ |
Quantitative Biological Data
The biological activity of this compound-mts has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Parameter | Value | Enzyme | Assay Conditions | Reference |
| IC₅₀ | 40 µM | Purified GSK-3β | In vitro kinase assay | [1][2] |
Table 2: Cellular and In Vivo Activity
| Biological Effect | Model System | Treatment | Quantitative Change | Reference |
| β-catenin levels | Mouse Hippocampus | Intracerebroventricular injection of this compound-mts | 20-50% increase | [2] |
| Glycogen Synthase Activity | HEK293 cells | This compound-mts treatment | 2.5-fold activation | |
| Hepatic Glycogen Content | ob/ob mice | 400 nmol this compound-mts, i.p. daily for 3 weeks | 50% increase | [3] |
| Skeletal Muscle Glycogen Content | ob/ob mice | 400 nmol this compound-mts, i.p. daily for 3 weeks | 20% increase | [3] |
| PEPCK mRNA levels | ob/ob mice liver | 400 nmol this compound-mts, i.p. daily for 3 weeks | 50% suppression | [3] |
Experimental Protocols
Synthesis of this compound and this compound-mts
Principle: The synthesis of this compound and its modified version, this compound-mts, is achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Protocol for this compound Synthesis:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amide or a pre-loaded Wang resin for C-terminal carboxylic acid) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (including the phosphoserine residue) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form a new peptide bond.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Protocol for this compound-mts Synthesis (Myristoylation):
-
Follow the SPPS protocol for this compound synthesis as described above.
-
After the final amino acid (Glycine) is coupled and its Fmoc group is removed, perform the myristoylation step on the solid support.
-
Myristoylation: Dissolve myristic acid and a coupling reagent (e.g., HBTU/HOBt) in DMF with DIPEA. Add this solution to the resin-bound peptide and allow it to react to form an amide bond with the N-terminal glycine.
-
Proceed with the cleavage, deprotection, precipitation, and purification steps as described for this compound.
In Vitro GSK-3β Kinase Assay
Principle: This assay measures the activity of GSK-3β by quantifying the phosphorylation of a specific substrate. The inhibitory effect of this compound or this compound-mts is determined by measuring the reduction in substrate phosphorylation in the presence of the inhibitor.
Protocol:
-
Reaction Mixture Preparation: In a microtiter plate, prepare a reaction mixture containing purified recombinant GSK-3β enzyme, a specific peptide substrate (e.g., a pre-phosphorylated peptide like CREBtide), and a buffer containing ATP and MgCl₂.
-
Inhibitor Addition: Add varying concentrations of this compound or this compound-mts to the reaction wells. Include a control with no inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, typically containing EDTA to chelate the Mg²⁺ ions.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods:
-
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Use an assay kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to the kinase activity.[4]
-
Fluorescence-based Assay: Use a specific antibody that recognizes the phosphorylated substrate, coupled with a fluorescent secondary antibody.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of GSK-3, a key negative regulator of the Wnt/β-catenin signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Workflow for this compound Evaluation
The following diagram outlines the typical workflow for the synthesis, purification, and biological evaluation of this compound.
Conclusion
This compound and its cell-permeable derivative, this compound-mts, represent a significant advancement in the development of selective GSK-3 inhibitors. Their design as substrate-competitive inhibitors provides a high degree of specificity, making them valuable tools for dissecting the complex roles of GSK-3 in cellular signaling and disease. The detailed protocols and compiled data in this guide offer a solid foundation for researchers to utilize and further investigate the therapeutic potential of this compound and similar compounds. The continued exploration of such targeted inhibitors holds great promise for the development of novel therapies for a range of debilitating diseases.
References
- 1. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gskure.com [gskure.com]
- 3. Glycogen synthase kinase 3 inhibition improves insulin-stimulated glucose metabolism but not hypertension in high-fat-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
Downstream Targets of L803-mts Mediated GSK-3 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known downstream molecular targets and cellular effects following the inhibition of Glycogen Synthase Kinase-3 (GSK-3) by the selective, substrate-competitive peptide inhibitor, L803-mts. This document consolidates quantitative data from key studies, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows.
Core Signaling Pathways Modulated by this compound-mts
This compound-mts is a cell-permeable, myristoylated phosphopeptide derived from Heat Shock Factor-1 (HSF-1) that acts as a selective inhibitor of GSK-3 with an IC50 of 40 μM[1][2]. By inhibiting GSK-3, this compound-mts modulates several critical intracellular signaling cascades.
Wnt/β-Catenin Signaling
In the absence of Wnt signaling, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation[3]. This compound-mts-mediated inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and accumulation of cytosolic β-catenin. Stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes[4]. This is a primary mechanism of action, and increased β-catenin levels are often used as a biomarker for in vivo GSK-3 inhibition by this compound-mts[5].
Glucose Metabolism and Insulin Signaling
GSK-3 acts as a negative regulator of glycogen synthesis and glucose homeostasis. It phosphorylates and inactivates Glycogen Synthase (GS)[6]. By inhibiting GSK-3, this compound-mts leads to the dephosphorylation and activation of GS, promoting glycogen synthesis in both liver and muscle tissues[7]. Furthermore, this compound-mts has been shown to suppress the expression of key gluconeogenic enzymes like Phosphoenolpyruvate Carboxykinase (PEPCK) by reducing the phosphorylation of the transcription factor CREB[7][8]. This dual action on glycogen synthesis and gluconeogenesis contributes to improved glucose tolerance and insulin sensitivity[9][10].
mTOR Signaling and Lysosomal Function in Neurodegenerative Models
In the context of Alzheimer's disease models, GSK-3 hyperactivity has been linked to impaired lysosomal acidification and reduced activity of the mammalian target of rapamycin (mTOR) pathway[5][11]. This compound-mts treatment has been shown to reverse these effects. It restores lysosomal acidification and reactivates the mTOR pathway, as evidenced by increased phosphorylation of downstream targets like the p70S6 ribosomal kinase (S6K1) and the ribosomal protein S6[5][12]. This restoration of cellular degradative and protein synthesis pathways is associated with a reduction in β-amyloid (Aβ) plaque loads and improved cognitive function[5][11][12].
Quantitative Data Summary
The effects of this compound-mts have been quantified across various models and targets. The following tables summarize these findings.
Table 1: Effects on In Vitro and Cellular Systems
| Target/Process | Cell Line | Effect | Fold Change / % Change | Reference |
| Glycogen Synthase Activity | HEK293 | Activation | 2.5-fold increase | [5][13][14] |
| β-Catenin Levels | Mouse Hippocampus | Increase | 20% - 50% increase | [7] |
| C/EBPα Protein Levels | PC-3 (Prostate Cancer) | Increase | Dose-dependent increase | [15] |
Table 2: Effects in Animal Models of Metabolic Disease
| Target/Process | Animal Model | Effect | % Change | Reference |
| Hepatic PEPCK mRNA | ob/ob Mice | Suppression | 50% decrease | [9] |
| Hepatic Glycogen Content | ob/ob Mice | Increase | 50% increase | [9] |
| Muscle Glycogen Content | ob/ob Mice | Increase | 20% increase | [9] |
| Endogenous Glucose Production | High-Fat Fed Mice | Suppression (Insulin-stimulated) | 75% decrease | [16] |
| Plasma Glucose Disappearance | High-Fat Fed Mice | Increase | 60% increase | [16] |
| Glucose Infusion Rate (Clamp) | High-Fat Fed Mice | Increase | 100% (doubled) | [16] |
Table 3: Effects in Animal Models of Alzheimer's Disease
| Target/Process | Animal Model | Effect | % Change | Reference |
| Aβ Plaque Load (Congo Red) | 5XFAD Mice | Reduction | 75 ± 6.8% decrease | [12] |
| Aβ Plaque Load (Immunostain) | 5XFAD Mice | Reduction | 84 ± 20% decrease | [5][12] |
| Cognitive Performance | 5XFAD Mice | Improvement | Restored to 72 ± 14% of WT | [12] |
| p62/SQSTM Levels | 5XFAD Mice | Increase | Significant increase | [5] |
Experimental Protocols
The following sections detail representative protocols for key experiments used to characterize the downstream effects of this compound-mts.
In Vivo this compound-mts Administration and Tissue Processing
This protocol describes a general workflow for administering this compound-mts to mouse models and preparing tissues for subsequent analysis, based on methodologies from studies on Alzheimer's and metabolic disease models[5][9].
Protocol Details:
-
Animal Models: Utilize appropriate mouse models such as 5XFAD for Alzheimer's research[5] or ob/ob and high-fat-fed C57BL/6J mice for metabolic studies[9][16]. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound-mts Preparation: this compound-mts (synthesized by vendors like Genemed Synthesis, Inc. or available from Tocris, R&D Systems) is typically dissolved in a vehicle such as saline or PBS[2].
-
Administration:
-
Tissue Harvesting: At the end of the treatment period, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfusion & Dissection: Perfuse transcardially with ice-cold PBS to remove blood. Promptly dissect tissues of interest (e.g., hippocampus, cortex, liver, gastrocnemius muscle).
-
Processing for Analysis:
-
For Western Blot/Activity Assays: Immediately snap-freeze tissues in liquid nitrogen and store at -80°C. Homogenize frozen tissue in appropriate ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet debris and collect the supernatant[2].
-
For Immunohistochemistry: Fix the tissue (e.g., post-fix brains in 4% paraformaldehyde) and process for cryosectioning or paraffin embedding.
-
Western Blot Analysis of Protein Phosphorylation and Abundance
This protocol is a representative method for detecting changes in protein levels (e.g., β-catenin) and phosphorylation status (e.g., p-S6K1, p-S6) following this compound-mts treatment. It is based on standard Western blot procedures and details found in relevant literature[2][8].
Protocol Details:
-
Protein Quantification: Determine protein concentration of tissue/cell lysates using a BCA Protein Assay Kit.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli SDS-sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an 8-12% SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR, an overnight wet transfer at a low, constant voltage (e.g., 30V) at 4°C is recommended[10].
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T)). BSA is preferred for phospho-antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-β-catenin, anti-phospho-S6K1 (Thr389), anti-phospho-S6 (Ser240/244), or their total protein counterparts) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: After final washes with TBS-T, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system or X-ray film.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH, or α-tubulin) and, for phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.
Hyperinsulinemic-Euglycemic Clamp in Mice
This protocol provides a detailed method for assessing in vivo insulin sensitivity and glucose metabolism, a key application for this compound-mts in metabolic research[16]. This is a complex procedure adapted from established MMPC protocols[5][6][17].
Protocol Details:
-
Surgical Preparation (5-7 days prior): Anesthetize the mouse. Implant two indwelling catheters: one in the jugular vein for infusions (insulin, glucose, tracers) and one in the carotid artery for stress-free blood sampling[5]. Exteriorize the catheters at the dorsal midline of the neck. Allow the mouse to recover fully for 5-7 days.
-
Experimental Day - Basal Period:
-
Fast the conscious, unrestrained mouse for 5-6 hours.
-
At t = -90 min, start a primed-continuous infusion of [3-³H]glucose (e.g., 1 µCi prime, then 0.05 µCi/min) to assess basal glucose turnover[17].
-
Allow a 90-minute equilibration period.
-
At t = -10 and 0 min, take basal blood samples from the arterial catheter to measure basal glucose, insulin, and [3-³H]glucose specific activity.
-
-
Experimental Day - Clamp Period (t = 0 to 120 min):
-
At t = 0 min, begin a continuous infusion of human insulin (e.g., 2.5 mU/kg/min).
-
Simultaneously, begin a variable infusion of 20% dextrose. The dextrose infusion rate will be adjusted to maintain euglycemia.
-
Every 10 minutes, collect a small blood sample (20 µl) from the arterial catheter to measure blood glucose. Adjust the glucose infusion rate (GIR) accordingly to clamp blood glucose at the basal level (approx. 120-140 mg/dl).
-
The [3-³H]glucose tracer infusion is continued throughout the clamp to determine glucose turnover under hyperinsulinemic conditions.
-
-
Tissue-Specific Glucose Uptake:
-
At t = 75 min, administer a bolus of 2-[¹⁴C]deoxyglucose (e.g., 10 µCi) through the jugular vein catheter to measure tissue-specific glucose uptake rates.
-
Collect blood samples at 80, 90, 100, 110, and 120 min for analysis of plasma tracer concentrations.
-
-
-
At t = 120 min, take a final large blood sample.
-
Anesthetize the mouse, and rapidly dissect tissues (e.g., gastrocnemius muscle, liver, adipose tissue).
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis of 2-[¹⁴C]deoxyglucose-6-phosphate content and other metabolites.
-
-
Data Analysis: The GIR required to maintain euglycemia is a primary index of whole-body insulin sensitivity. Tracer data allows for calculation of endogenous glucose production, whole-body glucose disposal, and tissue-specific glucose uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Xenograft study [bio-protocol.org]
- 3. protocols.io [protocols.io]
- 4. Xenograft of prostate cancer in nude mice [bio-protocol.org]
- 5. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Large-Scale Protein Production and Activity Assay Protocols for Human Glycogen Synthase-Glycogenin Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. cohesionbio.com [cohesionbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. paulogentil.com [paulogentil.com]
- 15. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]
L803-mts in Neurological Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L803-mts is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] Aberrant GSK-3 activity has been implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.[3][4] As a result, the inhibition of GSK-3 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the preclinical data on this compound-mts in various neurological disease models, with a focus on its mechanism of action, therapeutic efficacy, and the experimental protocols used to evaluate its effects.
Mechanism of Action: GSK-3 Inhibition
This compound-mts functions by competing with the substrate for the binding site on the GSK-3 enzyme.[1][2] Unlike ATP-competitive inhibitors, this mode of action offers a higher degree of selectivity for GSK-3. The inhibition of GSK-3 by this compound-mts has been shown to modulate several downstream signaling pathways crucial in neurodegenerative processes.
In the context of Alzheimer's disease, hyperactive GSK-3 is believed to contribute to the accumulation of β-amyloid (Aβ) plaques and the hyperphosphorylation of tau protein, two of the main pathological hallmarks of the disease. This compound-mts, by inhibiting GSK-3, has been demonstrated to interfere with these pathological cascades.[5][6]
This compound-mts in Alzheimer's Disease Models
The most comprehensive research on this compound-mts has been conducted in the 5XFAD mouse model of Alzheimer's disease. These mice express five familial Alzheimer's disease mutations and exhibit significant Aβ plaque pathology and cognitive deficits.[5]
Data Presentation: Efficacy in 5XFAD Mice
| Parameter | Model | Treatment | Outcome | Reference |
| Aβ Plaque Load | 5XFAD Mice | This compound-mts (nasal administration for 120 days) | 75% ± 6.8% reduction (Congo red staining) | [5][7] |
| 84% ± 20% reduction (Aβ monoclonal antibody staining) | [5][7] | |||
| Cognitive Function | 5XFAD Mice | This compound-mts (nasal administration for 120 days) | Improved performance to 72% ± 14% of wild-type levels in the contextual fear conditioning test. | [5][7] |
| mTOR Activity | 5XFAD Mice | This compound-mts | Restored mTOR activity, as indicated by phosphorylation levels of downstream targets S6K1 and S6. | [5][8] |
| Autophagy | 5XFAD Mice | This compound-mts | Inhibited autophagy, indicated by a reduction in the LC3-II/total LC3 ratio and an increase in p62/SQSTM levels. | [5][8] |
| Lysosomal Acidification | 5XFAD Mice & SH-SY5Y cells | This compound-mts | Restored lysosomal acidification in 5XFAD brains and enhanced the acidic lysosomal pool in SH-SY5Y cells. | [5][6] |
Signaling Pathways
This compound-mts has been shown to impact key signaling pathways implicated in Alzheimer's disease pathology. By inhibiting GSK-3, this compound-mts restores the activity of the mammalian target of rapamycin (mTOR) and modulates autophagy. Furthermore, it plays a crucial role in restoring lysosomal acidification, a process essential for the clearance of protein aggregates like Aβ.[5][6]
This compound-mts signaling pathway in Alzheimer's disease models.
Experimental Protocols
-
Animal Model: 5XFAD transgenic mice, with age-matched C57Bl/6J mice as wild-type controls.
-
Drug Preparation: this compound-mts peptide synthesized by Genemed Synthesis, Inc.
-
Administration Route: Nasal administration was chosen for its effectiveness in delivering drugs to the central nervous system.
-
Treatment Regimen: Treatment was initiated at 2 months of age and continued for 120 days.
-
In Vivo Marker of GSK-3 Inhibition: Increased levels of β-catenin in the brain served as a marker for the inhibition of GSK-3 by this compound-mts.[5]
-
Purpose: To assess associative learning and memory.
-
Procedure: At 6 months of age, mice were subjected to the test. The "freezing time" (a measure of fear memory) was quantified.
-
Outcome: Untreated 5XFAD mice showed significantly reduced freezing time compared to wild-type mice. This compound-mts treatment significantly improved this cognitive deficit.[5][7]
-
Tissue Preparation: Saline-perfused brains were excised, frozen, and sectioned coronally (14 μm).
-
Staining: Brain sections were stained with Congo red or a specific Aβ monoclonal antibody (e.g., 6E10).
-
Quantification: The percentage of plaque load area was quantified using imaging analysis software.[5]
-
Tissue Preparation: The right hemisphere of the brain was used for immunoblot analysis.
-
Procedure: Standard Western blotting techniques were used to measure the protein levels of GSK-3α/β, β-catenin, APP, components of the mTOR pathway (S6K1, S6), and autophagy markers (LC3, p62/SQSTM).
-
Loading Control: β-actin was used to ensure equal protein loading.[5][8]
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Treatment: Cells were treated with this compound-mts to assess its effect on lysosomal acidification.
-
Assay: LysoTracker Red staining was used to visualize and quantify the acidic lysosomal pool via confocal microscopy.[5]
This compound-mts in Other Neurological Disease Models
While the research is most extensive in Alzheimer's models, this compound-mts has shown therapeutic potential in other neurological contexts.
Parkinson's Disease Model
In a cellular model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) to induce neuronal death, this compound-mts demonstrated neuroprotective effects.[4]
| Parameter | Model | Treatment | Outcome | Reference |
| Neuronal Death | 6-OHDA-treated SH-SY5Y cells | This compound-mts | Prevented 6-OHDA-induced cleavage of caspase-3 and PARP, DNA fragmentation, and cell death. | [4] |
Depression Model
This compound-mts has also been evaluated for its antidepressant-like effects in the forced swimming test, a common behavioral assay for screening antidepressant drugs.[1]
| Parameter | Model | Treatment | Outcome | Reference |
| Immobility Time | Mice in Forced Swimming Test | This compound-mts | Produced anti-depressive like results. | [1] |
Experimental Workflow: Preclinical Evaluation of this compound-mts
The following diagram illustrates a typical preclinical workflow for evaluating the efficacy of this compound-mts in a neurological disease model.
Preclinical experimental workflow for this compound-mts evaluation.
Conclusion and Future Directions
The GSK-3 inhibitor this compound-mts has demonstrated significant therapeutic potential in preclinical models of several neurological diseases, most notably Alzheimer's disease. Its ability to reduce Aβ pathology, ameliorate cognitive deficits, and modulate key signaling pathways underscores the promise of GSK-3 inhibition as a therapeutic strategy. Further research is warranted to explore the efficacy of this compound-mts in a broader range of neurological disease models and to elucidate the full spectrum of its molecular mechanisms. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase 3beta (GSK3beta) mediates 6-hydroxydopamine-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gskure.com [gskure.com]
Foundational Research on L803 in Diabetes: A Technical Overview
Disclaimer: Extensive research did not yield any specific information on a compound designated "L803" in the context of diabetes research. The following in-depth technical guide is based on a well-established class of anti-diabetic agents, the Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists, to serve as a comprehensive example of the requested content and format. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to GLP-1 Receptor Agonism in Diabetes
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from L-cells of the gastrointestinal tract in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion, suppressing glucagon secretion, delaying gastric emptying, and promoting satiety. GLP-1 receptor agonists are a class of therapeutic agents that mimic the action of endogenous GLP-1, thereby providing glycemic control and often promoting weight loss in patients with type 2 diabetes.
Mechanism of Action
GLP-1 receptor agonists bind to and activate the GLP-1 receptor, a G-protein coupled receptor, expressed in various tissues including pancreatic β-cells, pancreatic α-cells, the central nervous system, and the gastrointestinal tract. Activation of the GLP-1R in pancreatic β-cells initiates a cascade of intracellular signaling events that augment glucose-stimulated insulin secretion.
Signaling Pathways
The binding of a GLP-1R agonist to its receptor on pancreatic β-cells primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which mediate the downstream effects on insulin exocytosis.
GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of GLP-1 receptor agonists has been extensively studied. The following tables summarize representative data.
Table 1: In Vitro Potency of Selected GLP-1 Receptor Agonists
| Compound | Target | Assay Type | EC50 (nM) |
| Exenatide | GLP-1R | cAMP accumulation | 0.2 |
| Liraglutide | GLP-1R | cAMP accumulation | 0.5 |
| Semaglutide | GLP-1R | cAMP accumulation | 0.1 |
Table 2: Glycemic Control in a Type 2 Diabetes Animal Model (db/db mice)
| Treatment (dose) | Fasting Blood Glucose (mg/dL) | HbA1c (%) |
| Vehicle | 350 ± 25 | 9.5 ± 0.8 |
| Liraglutide (0.2 mg/kg) | 180 ± 20 | 6.8 ± 0.5 |
| Semaglutide (0.01 mg/kg) | 150 ± 15 | 6.2 ± 0.4 |
Table 3: Summary of Phase 3 Clinical Trial Data for Once-Weekly GLP-1R Agonists
| Drug | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight from Baseline (kg) |
| Exenatide ER | -1.5 | -2.0 |
| Dulaglutide | -1.6 | -2.5 |
| Semaglutide | -1.8 | -6.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
In Vitro cAMP Accumulation Assay
Objective: To determine the potency of a GLP-1 receptor agonist in activating the GLP-1R.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX).
-
Test compounds (GLP-1R agonists) at various concentrations.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF or ELISA-based).
Procedure:
-
Seed the HEK293-hGLP-1R cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Add the test compounds at a range of concentrations to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Efficacy Study in a Diabetic Animal Model
Objective: To evaluate the effect of a GLP-1 receptor agonist on glycemic control in a model of type 2 diabetes.
Animal Model:
-
Male db/db mice, 8-10 weeks of age.
Procedure:
-
Acclimatize the animals for at least one week.
-
Randomly assign the animals to treatment groups (e.g., vehicle, test compound at different doses).
-
Administer the vehicle or test compound daily via subcutaneous injection for 4 weeks.
-
Measure fasting blood glucose and body weight weekly.
-
At the end of the study, collect blood for HbA1c measurement.
-
Perform statistical analysis to compare the treatment groups to the vehicle control.
Experimental Workflow for Efficacy Testing in db/db Mice.
Conclusion
GLP-1 receptor agonists represent a cornerstone in the management of type 2 diabetes, with a well-defined mechanism of action and robust clinical efficacy. The foundational research, encompassing in vitro potency assays and in vivo studies in relevant animal models, has been instrumental in the development of this important class of therapeutics. The experimental protocols and signaling pathway diagrams provided herein offer a framework for the continued investigation and development of novel anti-diabetic agents.
Exploratory Studies of L803 in Cancer Research: A Technical Guide
Executive Summary: The designation "L803" in cancer research is ambiguous and primarily refers to two distinct investigational compounds: This compound-mts , a peptide-based inhibitor of Glycogen Synthase Kinase 3 (GSK-3), and ALT-803/N-803 (Anktiva) , an Interleukin-15 (IL-15) superagonist complex. While both have been explored for their anti-cancer properties, ALT-803/N-803 has a significantly more extensive portfolio of preclinical and clinical research, culminating in FDA approval for a specific oncology indication. This guide provides an in-depth technical overview of the exploratory studies for both compounds, with a primary focus on the more clinically advanced ALT-803/N-803.
Section 1: this compound-mts - A GSK-3 Inhibitor
This compound-mts is a selective, substrate-competitive peptide inhibitor of GSK-3.[1] Its mechanism of action in cancer is centered on the multifaceted role of GSK-3 in cellular signaling pathways that govern cell proliferation, survival, and differentiation.
Mechanism of Action
GSK-3 is a serine/threonine kinase that is often dysregulated in various cancers.[2] It is a key component of multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[2][3] Inhibition of GSK-3 by this compound-mts is hypothesized to suppress tumor growth by stabilizing proteins that are normally targeted for degradation by GSK-3, such as the cell cycle regulator C/EBPα, leading to a reduction in the expression of proliferation-associated factors like E2F1.[4][5]
Preclinical Studies
The primary focus of this compound-mts in cancer research has been in prostate cancer models.
Table 1: Preclinical Efficacy of this compound-mts in Prostate Cancer Models
| Model System | Treatment | Key Findings | Reference |
| TRAMP Mice | This compound-mts | Reduced incidence and tumor burden in prostate lobes. | [5] |
| Significantly reduced BrdU incorporation in prostatic intraepithelial neoplasia (PIN) and prostate cancer (PCa) tissues. | [4][6] | ||
| PC-3 Prostate Cancer Cells | This compound-mts (100 µM) | Increased protein stability of C/EBPα. | [7] |
Experimental Protocols
Prostate Cancer Xenograft and TRAMP Mouse Models [4][5][7]
-
Cell Lines: Human prostate cancer cell lines PC-3 and C4-2 were used for xenograft studies.
-
Animal Models:
-
Xenograft Model: 2 x 10^6 PC-3 or C4-2 cells were subcutaneously inoculated into the rear flank of 6-week-old nude mice.
-
TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) Model: TRAMP mice, which spontaneously develop prostate cancer, were used to assess the effect of GSK-3 inhibitors on tumor development.
-
-
Treatment Regimen:
-
For the TRAMP model, at 10 weeks of age, mice were treated with this compound-mts.
-
-
Endpoint Analysis:
-
Tumor development and growth (xenografts) or tumor incidence and burden (TRAMP) were monitored.
-
Cell proliferation was assessed by immunohistochemistry for Ki-67 and BrdU incorporation.
-
Protein expression and stability were analyzed by Western blotting.
-
Signaling Pathway
Section 2: ALT-803/N-803 (Anktiva) - An IL-15 Superagonist
ALT-803, also known as N-803 and commercially as Anktiva, is an IL-15 superagonist complex. It consists of an IL-15 mutant (IL-15N72D) fused to an IL-15 receptor alpha/IgG1 Fc fusion protein.[8] This complex exhibits enhanced biological activity and a longer serum half-life compared to recombinant human IL-15. ALT-803/N-803 has undergone extensive preclinical and clinical development in various cancers, leading to its approval by the U.S. Food and Drug Administration (FDA) in combination with Bacillus Calmette-Guérin (BCG) for the treatment of BCG-unresponsive non-muscle invasive bladder cancer (NMIBC).
Mechanism of Action
Interleukin-15 is a cytokine crucial for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ T cells, both of which are critical components of the anti-tumor immune response.[9][10] ALT-803/N-803 enhances the body's innate and adaptive anti-cancer immunity by potently stimulating these lymphocyte populations.[11] The complex binds to the IL-2/IL-15 receptor βγ subunits on NK and T cells, triggering downstream signaling cascades, primarily through the JAK/STAT pathway, leading to increased cytotoxicity and cytokine production.[9][12]
Preclinical Studies
ALT-803/N-803 has demonstrated significant anti-tumor activity in a wide range of preclinical models.
Table 2: Preclinical Efficacy of ALT-803/N-803 in Various Cancer Models
| Model System | Treatment | Key Findings | Reference |
| Human PBMCs (in vitro) | ALT-803 (0.5 nM) | Increased CD8+ T cell counts by 3.0-fold and NK cell counts by 2.8-fold over 7 days. | [8] |
| ALT-803 (0.01 nM) | Promoted granzyme B and perforin expression in NK and CD8+ T cells. | [8] | |
| B16F10 Melanoma (mice) | ALT-803 (0.2 mg/kg) | Significantly reduced tumor volume compared to IL-15. | [13] |
| CT26 Colon Carcinoma (mice) | ALT-803 (0.2 mg/kg) | Significantly improved survival compared to IL-15. | [13] |
| GL261-luc Glioblastoma (mice) | ALT-803 | Prolonged survival and induced long-term immune memory. | [14] |
| Carcinogen-induced Bladder Cancer (rats) | Intravesical ALT-803 + BCG | Reduced tumor burden by 46% compared to control. | [15] |
| Intravesical ALT-803 alone | Reduced tumor burden by 35% compared to control. | [15] |
Clinical Studies
The most significant clinical development of N-803 has been in non-muscle invasive bladder cancer.
Table 3: Key Clinical Trial Results for N-803 in BCG-Unresponsive NMIBC (QUILT 3.032 Trial)
| Patient Cohort | Treatment | Number of Patients | Complete Response (CR) Rate | Median Duration of Response | Cystectomy-Free Rate at 12 months | Reference |
| Carcinoma in situ (CIS) | N-803 + BCG | 83 | 71% | 24.1 months | 89% | [16][17][18] |
| Papillary Disease | N-803 + BCG | 77 | 57% (disease-free at 12 months) | - | 95% | [16][17][18] |
Experimental Protocols
QUILT 3.032 Clinical Trial Protocol for BCG-Unresponsive NMIBC [18][19]
-
Patient Population: Adult patients with histologically confirmed BCG-unresponsive, high-grade NMIBC with carcinoma in situ (CIS) with or without Ta/T1 papillary disease.
-
Treatment Regimen:
-
Induction Phase: Intravesical administration of 400 µg N-803 plus 50 mg BCG weekly for 6 weeks.
-
Maintenance Phase: Continued treatment for responders.
-
-
Primary Endpoints:
-
CIS Cohort (Cohort A): Incidence of complete response (CR) at any time.
-
Papillary Cohort (Cohort B): Disease-free rate (DFS) at 12 months.
-
-
Response Assessment: Cystoscopy, cytology, and biopsy at 3 months and subsequent time points.
In Vitro NK Cell Activation Assay [12][20]
-
Effector Cells: Purified human NK cells from peripheral blood mononuclear cells (PBMCs).
-
Target Cells: Cancer cell lines (e.g., K562, Cal27).
-
Stimulation: NK cells were stimulated with varying concentrations of ALT-803 for 20-24 hours.
-
Analysis:
-
Cytotoxicity: Assessed using flow-based cytotoxicity assays.
-
Activation Markers: Expression of CD69, perforin, and granzyme B measured by flow cytometry.
-
Cytokine Secretion: Levels of IFN-γ and other cytokines in the culture supernatant measured by ELISA or cytometric bead array.
-
Signaling Pathway and Experimental Workflow
Conclusion
The exploratory studies of compounds referred to as "this compound" have led down two distinct paths in cancer research. This compound-mts, a GSK-3 inhibitor, has shown promise in preclinical prostate cancer models, but its clinical development is not as advanced. In contrast, ALT-803/N-803 (Anktiva), an IL-15 superagonist, has demonstrated robust preclinical efficacy across multiple tumor types and has achieved significant clinical success, particularly in non-muscle invasive bladder cancer, leading to its FDA approval. This technical guide highlights the mechanisms, preclinical data, clinical outcomes, and experimental approaches for both compounds, providing a comprehensive resource for researchers and drug development professionals in the field of oncology.
References
- 1. Glycogen Synthase Kinase-3: A Potential Preventive Target for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. actuatetherapeutics.com [actuatetherapeutics.com]
- 5. Suppression of glycogen synthase kinase 3 activity reduces tumor growth of prostate cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | ALT-803 in the treatment of non-muscle-invasive bladder cancer: Preclinical and clinical evidence and translational potential [frontiersin.org]
- 9. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-15 biology and its therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. An IL-15-based superagonist ALT-803 enhances the NK cell response to cetuximab-treated squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic administration of IL-15 superagonist complex ALT-803 leads to long-term survival and durable antitumor immune response in a murine glioblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intravesical ALT-803 and BCG Treatment Reduces Tumor Burden in a Carcinogen Induced Bladder Cancer Rat Model; a Role for Cytokine Production and NK Cell Expansion | PLOS One [journals.plos.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Final clinical results of pivotal trial of IL-15RaFc superagonist N-803 with BCG in bcg-unresponsive non-muscle invasive bladder cancer (NMIBC) cis and papillary cohorts - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. aacrjournals.org [aacrjournals.org]
The GSK-3 Inhibitor L803-mts: A Deep Dive into its Attenuation of Amyloid-Beta Pathology
For Immediate Release
TEL AVIV, Israel – In the ongoing battle against Alzheimer's disease, the glycogen synthase kinase-3 (GSK-3) inhibitor, L803-mts, has emerged as a significant subject of research. This technical guide synthesizes the available preclinical data on this compound-mts, focusing on its mechanism of action and its effects on amyloid-beta (Aβ) pathology. The information presented herein is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the quantitative data, experimental protocols, and associated signaling pathways.
Abstract
Accumulation of amyloid-beta (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease, leading to neurotoxicity and cognitive decline.[1] Research into the role of glycogen synthase kinase-3 (GSK-3) in this pathology has identified it as a key therapeutic target.[2] The substrate-competitive GSK-3 inhibitor, this compound-mts, has demonstrated significant efficacy in preclinical models, notably the 5XFAD mouse model of Alzheimer's disease.[3][2] This document details the effects of this compound-mts, which include the reduction of Aβ deposits, amelioration of cognitive deficits, restoration of lysosomal acidification, and reactivation of the mammalian target of rapamycin (mTOR) pathway.[3][1][2]
Mechanism of Action of this compound-mts
This compound-mts is a selective, substrate-competitive peptide inhibitor of GSK-3 with an IC50 of 40 μM.[4] Its primary mechanism involves the inhibition of hyperactive GSK-3α and GSK-3β isozymes, which are observed in the 5XFAD mouse model of Alzheimer's disease.[3][2] The inhibition of GSK-3 by this compound-mts leads to a cascade of downstream effects that collectively mitigate Aβ pathology.
A key indicator of in vivo GSK-3 inhibition by this compound-mts is the increased level of β-catenin in the brain.[1] GSK-3 typically destabilizes β-catenin, so its accumulation serves as a reliable biomarker for the inhibitor's activity.[1]
The therapeutic effects of this compound-mts are not attributed to alterations in the expression of the amyloid precursor protein (APP) holoprotein.[5] Instead, the compound appears to exert its influence through post-translational mechanisms that enhance the clearance of Aβ plaques.[5]
Effects on Amyloid-Beta Pathology and Cognitive Function
Nasal administration of this compound-mts to 5XFAD mice, starting at an age when amyloid plaque burdens begin to develop, has been shown to significantly reduce Aβ deposits.[3][1] This reduction in plaque load is accompanied by a notable improvement in cognitive performance, as assessed by the contextual fear conditioning test.[5]
Table 1: In Vivo Effects of this compound-mts on Amyloid Plaque Load and Cognition in 5XFAD Mice
| Parameter | 5XFAD (Untreated) | 5XFAD + this compound-mts | Wild Type (WT) |
| Aβ Plaque Load (% area) | High | Significantly Reduced | None |
| Cognitive Function (Freezing Time in Contextual Fear Conditioning) | Deficient | Significantly Improved | Normal |
Note: "Significantly" indicates a statistically significant difference (p < 0.05 or p < 0.005) as reported in the source literature.[5]
Restoration of Lysosomal Acidification and mTOR Activity
A critical aspect of the this compound-mts mechanism is its ability to restore lysosomal function. In the 5XFAD mouse brain, lysosomal acidification is impaired.[3][2] this compound-mts treatment reverses this, leading to enhanced lysosomal proteolytic activity.[3][6] This is evidenced by increased levels of the mature glycosylated form of the vacuolar ATPase subunit V0a1, which is essential for the assembly of the lysosomal proton pump.[2][6]
The restoration of lysosomal acidification is directly linked to the reactivation of the mTOR signaling pathway, which is inhibited in the 5XFAD model.[3] this compound-mts treatment enhances the phosphorylation of mTOR targets, including S6K1 and S6, and reduces the inhibitory phosphorylation of eEF-2, indicating a restoration of mTOR activity.[5] This reactivation of mTOR is crucial for cellular homeostasis and is believed to contribute to the clearance of Aβ burdens.[3][2]
Table 2: Molecular Effects of this compound-mts on mTOR and Lysosomal Pathways in 5XFAD Mice Brains
| Protein/Process | 5XFAD (Untreated) | 5XFAD + this compound-mts | Effect of this compound-mts |
| p-GSK-3α/β (Ser21/9) / total GSK-3α/β | Markedly Lower than WT | Increased | Inhibition of GSK-3 activity |
| β-catenin levels | Lower than WT | Increased | GSK-3 inhibition marker |
| Mature ATPase V0a1 levels | Lower than WT | Increased by 2.5-fold | Restoration of lysosomal acidification |
| Phosphorylation of S6K1 and S6 | Significantly Reduced | Enhanced | Reactivation of mTOR pathway |
| Phosphorylation of eEF-2 (Thr-56) | High | Reduced | Activation of eEF-2 (mTOR pathway) |
| LC3-II / total LC3 ratio | High | Reduced | Inhibition of autophagy |
| p62/SQSTM levels | High | Reduced | Inhibition of autophagy |
Note: Data is compiled from densitometry analyses presented in the source literature.[5][6]
Signaling Pathways and Experimental Workflows
The interplay between GSK-3, lysosomal function, mTOR signaling, and Aβ pathology is complex. The following diagrams illustrate these relationships and the experimental approach used to investigate the effects of this compound-mts.
Caption: Mechanism of this compound-mts in ameliorating Aβ pathology.
Caption: Experimental workflow for evaluating this compound-mts.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols employed in the preclinical evaluation of this compound-mts, based on the available literature.[6]
Animal Model and Treatment
-
Animal Model: 5XFAD transgenic mice, which co-express five familial Alzheimer's disease mutations in APP and presenilin-1 (PS1), were used.[6] Age-matched C57Bl/6J mice served as wild-type (WT) controls.[1]
-
Treatment: this compound-mts was administered nasally to 5XFAD mice for 120 days, beginning at 2 months of age.[1]
Behavioral Analysis: Contextual Fear Conditioning
-
A standard contextual fear conditioning test was used to assess cognitive function. The "freezing time" of the mice in response to the conditioned context was measured as an indicator of memory.[5]
Histology and Aβ Staining
-
Saline-perfused brains were excised and divided into two hemispheres.
-
The left hemisphere was used for immunohistology. Coronal brain sections (14 μm) were prepared using a cryostat.
-
Aβ plaques were visualized using Congo red staining and immunostaining with an anti-Aβ antibody (6E10).[6]
Immunoblot Analysis
-
The right hemisphere of the brain was used for immunoblot analysis.
-
Brain samples were lysed, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against phospho-GSK-3α/β, GSK-3α/β, β-catenin, proteins of the mTOR pathway (phospho-S6K-1, S6K-1, phospho-S6, S6, phospho-eEF2, eEF2), autophagy markers (LC3, p62), APP, and β-actin (as a loading control).[5][6]
-
Densitometry was used to quantify the protein levels.
In Vitro Studies in SH-SY5Y Cells
-
Human neuroblastoma SH-SY5Y cells were used to confirm the effects of GSK-3 on lysosomal acidification.
-
Cells were treated with this compound-mts, and the acidic lysosomal pool was visualized using LysoTracker Red staining.[3][1]
-
In some experiments, cells were transfected with GFP-tagged GSK-3α or GSK-3β to assess their direct impact on lysosomal acidification.[6]
Conclusion and Future Directions
The preclinical data on this compound-mts strongly suggest that inhibition of GSK-3 is a viable therapeutic strategy for mitigating amyloid-beta pathology in Alzheimer's disease. By restoring lysosomal acidification and reactivating the mTOR pathway, this compound-mts appears to enhance the clearance of Aβ plaques, leading to improved cognitive function in a mouse model of the disease.
Further research is warranted to fully elucidate the downstream targets of the restored mTOR pathway and to explore the long-term efficacy and safety of this compound-mts. The development of small molecule inhibitors that mimic the substrate-competitive mechanism of this compound-mts could also be a promising avenue for future drug development efforts in the fight against Alzheimer's disease.
References
- 1. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid beta-induced Glycogen Synthase Kinase 3β Phosphorylated VDAC1 in Alzheimer’s Disease: Implications for Synaptic Dysfunction and Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. gskure.com [gskure.com]
An In-depth Technical Guide on the Antidepressant-Like Effects of L803-mts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical findings regarding the antidepressant-like effects of L803-mts, a novel peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The data presented herein is collated from foundational studies investigating its mechanism of action and behavioral outcomes in established animal models of depression.
**Executive Summary
This compound-mts has demonstrated rapid antidepressant-like activity in preclinical studies.[1][2][3] As a substrate-competitive and specific inhibitor of GSK-3, its mechanism of action is linked to the modulation of the Wnt/β-catenin signaling pathway.[1][4][5] Intracerebroventricular administration of this compound-mts has been shown to significantly reduce immobility time in the mouse forced swimming test and concurrently increase levels of β-catenin in the hippocampus.[1][2][3] These findings suggest that GSK-3 inhibitors, such as this compound-mts, hold potential as a novel class of therapeutic agents for depressive disorders.[1][2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound-mts.
Table 1: In Vitro Efficacy of this compound-mts
| Parameter | Value | Description |
| IC50 | 40 µmol/L | The concentration of this compound-mts required to inhibit 50% of purified GSK-3β activity in a kinase assay. In contrast, a scrambled control peptide did not show any inhibitory effect at concentrations up to 300 µmol/L.[1] |
Table 2: Behavioral Effects of this compound-mts in the Forced Swim Test (FST)
| Time Post-Injection | Reduction in Immobility (%) | Significance (p-value) |
| 1 hour | 37% ± 3.7% | p < 0.05 |
| 3 hours | 44% ± 5.7% | p < 0.05 |
| 12 hours | 16% ± 0.6% | p < 0.05 |
| Data represents the percentage decrease in immobility duration in this compound-mts-treated mice compared to control peptide-treated animals in the forced swimming test.[1] |
Table 3: Neurochemical Effects of this compound-mts in the Mouse Hippocampus
| Time Post-Injection | Increase in β-catenin Levels (%) | Significance (p-value) |
| 1 hour | 20% | p < 0.05 |
| 3 hours | 30% | p < 0.05 |
| 12 hours | 50% | p < 0.05 |
| Data reflects the percentage increase of β-catenin protein expression in the hippocampus of this compound-mts-treated mice relative to controls, as determined by Western blot analysis.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro GSK-3 Kinase Assay
-
Objective: To determine the in vitro inhibitory activity and specificity of this compound-mts on GSK-3β.
-
Materials: Purified recombinant GSK-3β, PGS-1 peptide substrate, this compound-mts, and a scrambled control peptide (cpthis compound-mts).
-
Procedure:
-
The kinase activity of purified recombinant GSK-3β was measured by its ability to phosphorylate the PGS-1 peptide substrate.
-
The assay was conducted in the presence of varying concentrations of this compound-mts or the control peptide.
-
The results were expressed as the percentage of remaining GSK-3 activity compared to the activity in the absence of any peptide.
-
The IC50 value was calculated as the concentration of this compound-mts that resulted in a 50% inhibition of GSK-3β activity.[1]
-
Animal Model and Drug Administration
-
Objective: To evaluate the in vivo antidepressant-like effects of this compound-mts.
-
Animals: Inbred C57BL mice were used for the behavioral studies.[2]
-
Drug Administration:
Forced Swim Test (FST)
-
Objective: To assess depressive-like behavior in mice.
-
Apparatus: An open cylindrical container (12 cm in diameter and 30 cm in height) filled with 20 cm of water at 25 ± 1°C.[6]
-
Procedure:
-
Mice were individually placed in the water-filled cylinder for a total of 6 minutes.[6]
-
The duration of immobility was recorded during the final 4 minutes of the test.
-
Immobility was defined as the state where the mouse remained floating with only minor movements necessary to keep its head above water.[6]
-
A significant reduction in immobility time is indicative of an antidepressant-like effect.[1][7]
-
Western Blot Analysis of β-catenin
-
Objective: To measure the protein levels of β-catenin in the hippocampus following this compound-mts treatment.
-
Procedure:
-
Following the FST, hippocampal tissue was extracted from the brains of the mice.
-
The tissue extracts were then subjected to Western blot analysis.
-
Monoclonal anti-β-catenin antibodies were used to detect the levels of β-catenin protein.
-
The changes in β-catenin levels were quantified and compared between the this compound-mts-treated and control groups.[1]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-mts and the experimental workflow.
Caption: Proposed signaling pathway of this compound-mts.
Caption: Experimental workflow for in vivo studies.
References
- 1. gskure.com [gskure.com]
- 2. Rapid antidepressive-like activity of specific glycogen synthase kinase-3 inhibitor and its effect on beta-catenin in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. GSK3β: A Master Player in Depressive Disorder Pathogenesis and Treatment Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK3β: A Master Player in Depressive Disorder Pathogenesis and Treatment Responsiveness [mdpi.com]
- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
L803: A Deep Dive into its Modulation of Core Cellular Pathways
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
L803 and its cell-permeable analog, this compound-mts, are potent and selective substrate-competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). This central kinase is a critical node in a multitude of cellular signaling pathways, and its inhibition by this compound triggers a cascade of downstream effects with therapeutic potential across various disease models, including metabolic disorders, neurological conditions, and mood disorders. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling networks.
Core Target and Mechanism of Action
This compound is a novel phosphopeptide derived from the GSK-3 recognition motif. It acts as a substrate-competitive inhibitor of GSK-3β.[1] Its myristoylated, cell-permeable form, this compound-mts, allows for in vivo studies and demonstrates significant biological effects.
Quantitative Inhibition Data
| Compound | Target | IC50 | Assay Conditions |
| This compound | GSK-3β | 150 µM | In vitro kinase assay with a peptide substrate |
Modulation of the Wnt/β-Catenin Signaling Pathway
GSK-3β is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus where it activates the transcription of Wnt target genes.
Quantitative Effects on β-Catenin
| Model System | Treatment | Effect on β-Catenin |
| Mouse Hippocampus | This compound-mts (intracerebroventricular injection) | 20%-50% increase in expression |
Signaling Pathway Diagram
Modulation of the PI3K/Akt/mTOR Signaling Pathway
GSK-3β is also a downstream target of the PI3K/Akt signaling pathway. Akt can phosphorylate and inhibit GSK-3β. While this compound does not directly activate Akt, its inhibition of GSK-3β can mimic some of the downstream effects of Akt activation. Furthermore, in the context of Alzheimer's disease models, this compound-mts has been shown to restore the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and autophagy, which is often dysregulated when GSK-3β is hyperactive.
Signaling Pathway Diagram
Effects on Glucose Metabolism and Insulin Signaling
This compound exhibits insulin-mimetic properties by inhibiting GSK-3β, a key enzyme in the insulin signaling cascade. This inhibition leads to the activation of glycogen synthase and improved glucose homeostasis.
Quantitative Data in Metabolic Models
| Model System | Treatment | Parameter | Change |
| ob/ob mice | This compound-mts (400 nmol, i.p. daily for 3 weeks) | Hepatic PEPCK mRNA | 50% decrease[2] |
| Hepatic glycogen content | 50% increase[2] | ||
| Skeletal muscle glycogen content | 20% increase[2] | ||
| HEK293 cells | This compound-mts | Glycogen synthase activity | 2.5-fold increase |
Experimental Workflow for Glucose Tolerance Test
Neuroprotective and Antidepressant-like Effects
Inhibition of GSK-3β by this compound-mts has demonstrated neuroprotective effects in models of Alzheimer's disease and antidepressant-like activity in behavioral models.
Quantitative Data in Neurological Models
| Model System | Treatment | Parameter | Change |
| 5XFAD mice (Alzheimer's model) | This compound-mts (nasal administration for 120 days) | Aβ plaque load | 75% ± 6.8% reduction[3] |
| Cognitive performance (contextual fear conditioning) | Improved to 72% ± 14% of wild-type mice[3] | ||
| Mice (Forced Swim Test) | This compound-mts (intracerebroventricular injection) | Immobility time | 37% ± 3.7% reduction (1 hr post-injection)[4] |
| 44% ± 5.7% reduction (3 hrs post-injection)[4] |
Experimental Protocols
In Vitro GSK-3β Kinase Activity Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds like this compound against GSK-3β.
-
Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Substrate and ATP : Use a specific peptide substrate for GSK-3β (e.g., a pre-phosphorylated peptide) and ATP (e.g., 25 µM).
-
Enzyme and Inhibitor : Add purified recombinant GSK-3β enzyme to the reaction mixture. For inhibition assays, pre-incubate the enzyme with varying concentrations of this compound.
-
Reaction Initiation and Incubation : Initiate the reaction by adding the ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection : Stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™ Kinase Assay, which measures luminescence.[5]
-
Data Analysis : Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for β-Catenin and Phospho-mTOR
-
Cell Culture and Treatment : Culture appropriate cells (e.g., HEK293T) to a suitable confluency. Treat the cells with this compound-mts at various concentrations and for different durations.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, phospho-mTOR (e.g., Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification : Perform densitometric analysis of the bands to quantify the relative protein expression levels.
In Vivo Studies with this compound-mts
-
Animal Models : Utilize relevant mouse models such as ob/ob mice for metabolic studies, and 5XFAD mice for Alzheimer's disease research.
-
Administration : this compound-mts can be administered via intraperitoneal (i.p.) injection or intranasally, depending on the study's objective.
-
Behavioral Testing (Contextual Fear Conditioning) :
-
Training : Place the mouse in a conditioning chamber and allow for a period of exploration. Deliver a mild foot shock (unconditioned stimulus) paired with the context (conditioned stimulus).
-
Testing : At a later time point (e.g., 24 hours or 30 days), return the mouse to the same chamber and measure the freezing behavior (a measure of fear memory).
-
-
Immunohistochemistry for Aβ plaques :
-
Tissue Preparation : Perfuse the mice and fix the brain tissue in 4% paraformaldehyde. Cryoprotect the brains in sucrose and section them using a cryostat.
-
Staining : Mount the brain sections on slides and perform antigen retrieval. Incubate the sections with a primary antibody against Aβ (e.g., 6E10).
-
Detection : Use a fluorescently labeled secondary antibody to visualize the Aβ plaques under a microscope.
-
Analysis : Quantify the plaque number and area using image analysis software.[3][4]
-
Conclusion
This compound and its derivatives are valuable research tools for dissecting the complex roles of GSK-3β in cellular signaling. The data and protocols presented in this guide highlight the multifaceted effects of this compound on the Wnt/β-catenin and PI3K/Akt/mTOR pathways, as well as its potential therapeutic applications in metabolic and neurological disorders. Further research into the precise molecular interactions and downstream consequences of this compound-mediated GSK-3β inhibition will continue to unveil new avenues for drug discovery and development.
References
- 1. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Intraneuronal Aβ detection in 5xFAD mice by a new Aβ-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Aβ antibodies bound to neuritic plaques enhance microglia activity and mitigate tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Methodological & Application
L803-mts: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L803-mts is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in a multitude of cellular processes, including metabolism, proliferation, and apoptosis.[1][2] Its myristoylated form enhances cell permeability, making it an effective tool for in vitro studies. These application notes provide detailed protocols for utilizing this compound-mts in cell culture to investigate its effects on cell viability, signaling pathways, and other cellular functions.
Applications
-
Neurodegenerative Disease Research: this compound-mts has been shown to reduce β-amyloid (Aβ) deposits and ameliorate cognitive deficits in animal models of Alzheimer's disease.[2][3] It is a valuable tool for studying the role of GSK-3 in neurodegeneration and for screening potential therapeutic agents.
-
Cancer Biology: As a GSK-3 inhibitor, this compound-mts can be used to investigate the role of the Wnt/β-catenin and PI3K/Akt signaling pathways in cancer cell proliferation and survival.[4]
-
Metabolic Disorder Studies: this compound-mts exhibits insulin mimetic activity and can activate glycogen synthase, making it relevant for research in diabetes and other metabolic diseases.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound-mts treatment observed in various studies.
Table 1: Effect of this compound-mts on β-Amyloid Plaque Load in 5XFAD Mouse Model
| Treatment | Aβ Plaque Load Reduction (Congo Red Staining) | Aβ Plaque Load Reduction (Immunostaining) | Reference |
| This compound-mts | 75% ± 6.8% | 84% ± 20% | [3] |
Table 2: Effect of this compound-mts on Protein Phosphorylation in 5XFAD Mouse Brains
| Protein | Change in Phosphorylation upon this compound-mts Treatment | Effect on Activity | Reference |
| S6K1 | Enhanced | Activation | [2] |
| S6 | Enhanced | Activation | [2] |
| eEF-2 | Reduced | Activation | [2] |
Table 3: Effect of this compound-mts on β-catenin Levels
| Model System | Effect of this compound-mts Treatment | Reference |
| 5XFAD Mouse Brain | Increased β-catenin levels | [2] |
| Mouse Hippocampus | Increased β-catenin levels | [6] |
Experimental Protocols
Protocol 1: General Cell Culture and this compound-mts Treatment
This protocol provides a general guideline for treating adherent cell lines with this compound-mts. Specific cell lines, such as SH-SY5Y (neuroblastoma) and PC-3 (prostate cancer), have been used in studies with this inhibitor.[4][7]
Materials:
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
Cell line of interest (e.g., SH-SY5Y)
-
This compound-mts
-
Vehicle control (e.g., sterile DMSO or PBS)
-
Sterile tissue culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
This compound-mts Preparation: Prepare a stock solution of this compound-mts in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A typical concentration used in studies is 100 µM.[4]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound-mts or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 8 hours, 24 hours, or 48 hours).[4]
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability analysis, western blotting, or immunofluorescence.
Protocol 2: Cell Viability Assessment using MTS Assay
The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.[8]
Materials:
-
Cells treated with this compound-mts as described in Protocol 1
-
MTS reagent
-
96-well plate reader
Procedure:
-
Prepare Cells: Following this compound-mts treatment in a 96-well plate, ensure each well contains 100 µL of medium.
-
Add MTS Reagent: Add 20 µL of MTS reagent to each well.
-
Incubate: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Measure Absorbance: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
This compound-mts, as a GSK-3 inhibitor, plays a crucial role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 by this compound-mts prevents this phosphorylation, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for L803-mts, a Selective GSK-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L803-mts is a myristoylated, cell-permeable peptide that acts as a selective and substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] GSK-3 is a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal function.[2][3] Dysregulation of GSK-3 activity has been linked to various pathologies, including neurodegenerative diseases like Alzheimer's, psychiatric disorders, and cancer.[3] this compound-mts exerts its inhibitory effect by competing with endogenous substrates for the GSK-3 binding site.[1] These application notes provide detailed protocols for the preparation and use of this compound-mts stock solutions for both in vitro and in vivo research applications.
Data Presentation
The following tables summarize the key quantitative data for the preparation and storage of this compound-mts stock solutions.
Table 1: this compound-mts Properties and Solubility
| Property | Value | Source |
| Molecular Weight | 1464.64 g/mol | |
| Appearance | Lyophilized solid | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | 50 mg/mL (34.12 mM) | [1] |
| Solubility in 20% Acetonitrile/Water | 1 mg/mL |
Table 2: Stock Solution Storage Conditions
| Storage Temperature | Shelf Life | Recommendations | Source |
| -20°C | 1 month | Sealed, away from moisture.[1] | [1] |
| -80°C | 6 months | Aliquot to prevent freeze-thaw cycles.[1] | [1] |
Experimental Protocols
Preparation of this compound-mts Stock Solution
Materials:
-
This compound-mts lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or a solution of 20% acetonitrile in water
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Solvent Selection: Choose the appropriate solvent based on the experimental requirements. DMSO is suitable for achieving higher stock concentrations.[1] For applications where DMSO may interfere, a 20% acetonitrile/water solution can be used.
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound-mts to ensure the powder is at the bottom.
-
Aseptically add the desired volume of solvent to the vial to achieve the target stock concentration (e.g., 10 mM in DMSO).
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound-mts, add 68.23 µL of DMSO.
-
-
Dissolution:
-
Gently vortex the solution until the lyophilized powder is completely dissolved. Ultrasonic treatment may be necessary for higher concentrations in DMSO.[1]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to product inactivation, it is recommended to aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[1]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the tubes are tightly sealed to prevent moisture absorption.[1]
-
In Vitro Cell-Based Assays
Working Concentration: The optimal working concentration of this compound-mts will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Published studies have utilized concentrations ranging from 10 µM to 100 µM.
Example Protocol for Treatment of Cultured Cells:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound-mts stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, dilute 1 µL of the stock solution into 1 mL of culture medium.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the culture medium containing the desired concentration of this compound-mts to the cells.
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream analyses, such as Western blotting, immunofluorescence, or functional assays.
In Vivo Administration
Dosage and Administration Route: The dosage and route of administration will depend on the animal model and the research question. Previous studies have used intraperitoneal (i.p.) injection and nasal administration in mice.
Example Protocol for Intraperitoneal (i.p.) Injection in Mice:
-
Dosage: A daily dose of 400 nmol has been used in ob/ob mice.[4]
-
Vehicle: Prepare a suitable vehicle for injection.
-
Administration: Administer the prepared this compound-mts solution via i.p. injection.
Example Protocol for Nasal Administration in Mice:
-
Dosage: A total dose of 80 µg in a vehicle solution has been used in 5XFAD mice.[5]
-
Vehicle: A solution of 128 mM NaCl has been reported.[5]
-
Administration: Administer the solution nasally.
Note: For all in vivo experiments, it is crucial to adhere to institutional animal care and use committee (IACUC) guidelines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound-mts and a general experimental workflow for its use.
Caption: Mechanism of this compound-mts action on GSK-3 and downstream signaling pathways.
Caption: General experimental workflow for using this compound-mts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of L803-mts in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of L803-mts, a selective peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), in mouse models. The provided protocols are based on published research and are intended to guide researchers in designing and executing their own in vivo studies.
Introduction
This compound-mts is a potent and selective substrate-competitive inhibitor of GSK-3, a key enzyme implicated in various cellular processes and pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer.[1][2] In vivo studies in mouse models have demonstrated its therapeutic potential in various disease contexts.[3][4][5] This document outlines the established routes of administration, effective dosages, and detailed experimental protocols for the use of this compound-mts in mice.
Data Presentation: In Vivo Administration Parameters of this compound-mts in Mice
The following tables summarize the quantitative data from key in vivo studies involving this compound-mts administration in mice, categorized by the route of administration.
Table 1: Intranasal Administration of this compound-mts
| Mouse Model | Dosage | Dosing Frequency | Duration | Vehicle Solution | Reference |
| 5XFAD (Alzheimer's Disease) | 80 µg total dose | Every other day | 120 days | 128 mM NaCl, 8 mM citric acid monohydrate, 17 mM disodium phosphate dehydrate, 0.0005% benzalkonium chloride | [3] |
Table 2: Intraperitoneal Administration of this compound-mts
| Mouse Model | Dosage | Dosing Frequency | Duration | Vehicle Solution | Reference |
| ob/ob (Diabetes) | 400 nmol | Daily | 3 weeks | Not specified | [4] |
| TRAMP (Prostate Cancer) | 1.0 mM per injection | Not specified | Not specified | Solvent (not specified) | [5][6] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound-mts in mice via intranasal and intraperitoneal routes.
Protocol 1: Intranasal Administration of this compound-mts
This protocol is adapted from a study in the 5XFAD mouse model of Alzheimer's disease.[3]
Materials:
-
This compound-mts peptide
-
Sodium Chloride (NaCl)
-
Citric acid monohydrate
-
Disodium phosphate dihydrate
-
Benzalkonium chloride
-
Sterile, nuclease-free water
-
Micropipettes and sterile tips
-
Vortex mixer
-
pH meter
Procedure:
-
Preparation of Vehicle Solution (per 100 mL):
-
Dissolve 0.75 g of NaCl in approximately 90 mL of sterile water.
-
Add 0.017 g of citric acid monohydrate and 0.30 g of disodium phosphate dihydrate.
-
Add 5 µL of a 10% benzalkonium chloride solution (final concentration 0.0005%).
-
Adjust the pH to the desired range if necessary (typically physiological pH ~7.4).
-
Bring the final volume to 100 mL with sterile water.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
-
Preparation of this compound-mts Dosing Solution:
-
Based on the manufacturer's instructions, this compound-mts is soluble up to 1 mg/mL in 20% acetonitrile/water.[2] Prepare a stock solution accordingly.
-
To prepare the final dosing solution for a single 80 µg dose, dilute the stock solution with the prepared vehicle solution. For example, if the desired administration volume is 10 µL (5 µL per nostril), the final concentration of the dosing solution should be 8 µg/µL.
-
Vortex briefly to ensure homogeneity.
-
-
Intranasal Administration:
-
Anesthetize the mouse lightly to prevent movement and ensure accurate administration.
-
Hold the mouse in a supine position.
-
Using a micropipette, carefully administer 5 µL of the this compound-mts dosing solution into each nostril.
-
Allow the mouse to recover from anesthesia in a warm, clean cage.
-
Protocol 2: Intraperitoneal Administration of this compound-mts
This protocol provides a general guideline for intraperitoneal injection based on common laboratory practices and dosages reported in the literature.[4][5]
Materials:
-
This compound-mts peptide
-
Sterile Phosphate-Buffered Saline (PBS) or Isotonic Saline (0.9% NaCl)
-
Sterile, nuclease-free water (if preparing saline from powder)
-
Micropipettes and sterile tips
-
Vortex mixer
-
Syringes (e.g., 27-30 gauge)
Procedure:
-
Preparation of Vehicle Solution:
-
Use commercially available sterile PBS or prepare isotonic saline by dissolving 0.9 g of NaCl in 100 mL of sterile water and filter-sterilizing.
-
-
Preparation of this compound-mts Dosing Solution:
-
Prepare a stock solution of this compound-mts in an appropriate solvent as per the manufacturer's recommendation (e.g., 1 mg/mL in 20% acetonitrile/water).[2]
-
For a 400 nmol dose, calculate the required volume of the stock solution. The molecular weight of this compound-mts is 1464.64 g/mol .[2]
-
400 nmol = 400 x 10⁻⁹ mol
-
Mass = 400 x 10⁻⁹ mol * 1464.64 g/mol = 585.856 µg
-
-
For a 1.0 mM per injection dose, the final volume of the injection will determine the amount of this compound-mts needed. Assuming a typical injection volume of 100 µL:
-
1.0 mmol/L * 100 x 10⁻⁶ L = 0.1 µmol = 100 nmol
-
Mass = 100 x 10⁻⁹ mol * 1464.64 g/mol = 146.464 µg
-
-
Dilute the required amount of the this compound-mts stock solution with the sterile PBS or isotonic saline to the final desired injection volume (e.g., 100-200 µL).
-
Vortex briefly to ensure the solution is well-mixed.
-
-
Intraperitoneal Administration:
-
Restrain the mouse appropriately.
-
Lift the mouse by the scruff of the neck and tilt it slightly downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the this compound-mts solution slowly.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound-mts and a general experimental workflow for in vivo studies.
Caption: Signaling pathways modulated by this compound-mts in different disease models.
Caption: General experimental workflow for in vivo studies with this compound-mts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. actuatetherapeutics.com [actuatetherapeutics.com]
Application Notes and Protocols for L803-mts in SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
L803-mts is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] GSK-3 is a serine/threonine kinase implicated in a wide array of cellular processes, including cell proliferation, apoptosis, and metabolism. In the context of neuroblastoma, a common childhood cancer, GSK-3 signaling has emerged as a potential therapeutic target. The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neuronal function, differentiation, and neurodegenerative diseases.[2][3] These application notes provide detailed protocols for the use of this compound-mts in SH-SY5Y cells, focusing on its effects on lysosomal function and providing methodologies for key experimental assays.
Mechanism of Action
This compound-mts exerts its effects by inhibiting GSK-3. In SH-SY5Y neuroblastoma cells, treatment with this compound-mts has been shown to activate lysosomal proteolytic activity. This is achieved by increasing the levels of mature Cathepsin D (mCatD) and enhancing the glycosylation of the v-ATPase V0a1 subunit, which is indicative of increased lysosomal acidification.[2][3]
Data Presentation
Quantitative Analysis of this compound-mts Effects on Lysosomal Proteins in SH-SY5Y Cells
The following table summarizes the semi-quantitative changes observed in key lysosomal proteins in SH-SY5Y cells following treatment with 40 µM this compound-mts for 5 hours, as determined by Western Blot analysis.[2]
| Protein | Treatment | Fold Change vs. Control (Mean ± SEM) |
| Mature Cathepsin D (mCatD) | 40 µM this compound-mts (5h) | ~1.5-fold increase |
| Glycosylated v-ATPase V0a1 | 40 µM this compound-mts (5h) | ~2.0-fold increase |
Illustrative Data on the Effects of GSK-3 Inhibitors on Neuroblastoma Cell Viability
Table 1: Example IC50 Values of GSK-3 Inhibitors in SH-SY5Y Cells (72h treatment) [4]
| Compound | IC50 (µM) |
| GSK-3 Inhibitor X | [Insert Value] |
| GSK-3 Inhibitor Y | [Insert Value] |
Table 2: Example Apoptosis Analysis of a GSK-3 Inhibitor in SH-SY5Y Cells (48h treatment)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| GSK-3 Inhibitor Z (Concentration) | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
SH-SY5Y Cell Culture and this compound-mts Treatment
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound-mts
-
DMSO (for dissolving this compound-mts)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
For experiments, seed cells into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound-mts in DMSO.
-
Dilute the this compound-mts stock solution in fresh culture medium to the desired final concentration (e.g., 40 µM).[2] A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.
-
Remove the old medium from the cells and replace it with the medium containing this compound-mts or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 5 hours for lysosomal activity assays).[2]
Western Blot Analysis of mCatD and v-ATPase V0a1
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-mCatD, anti-v-ATPase V0a1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Viability (MTT) Assay
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound-mts for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed SH-SY5Y cells in 6-well plates.
-
Treat cells with this compound-mts as described above.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Lysosomal pH Measurement (LysoTracker Staining and Flow Cytometry)
Materials:
-
6-well plates
-
LysoTracker Red DND-99
-
Flow cytometer
Protocol:
-
Seed SH-SY5Y cells in 6-well plates.
-
Treat cells with this compound-mts as described above.
-
In the last 30-60 minutes of treatment, add LysoTracker Red to the culture medium at a final concentration of 50-75 nM.
-
Incubate at 37°C.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Measure the fluorescence intensity in the appropriate channel (e.g., PE or APC channel for LysoTracker Red).
-
An increase in fluorescence intensity indicates an increase in lysosomal acidity.
Visualizations
Caption: Signaling pathway of this compound-mts in SH-SY5Y cells.
Caption: General experimental workflow for studying this compound-mts effects.
References
Application Notes and Protocols for L803-mts Treatment of Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
L803-mts is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] Emerging research has highlighted its potential as a therapeutic agent in the context of prostate cancer. These application notes provide a comprehensive overview of the effects of this compound-mts on prostate cancer cell lines, detailing its mechanism of action and providing established protocols for its study.
Mechanism of Action
This compound-mts exerts its anti-proliferative effects on prostate cancer cells by inhibiting GSK-3. This inhibition leads to the stabilization and accumulation of the CCAAT/enhancer-binding protein alpha (C/EBPα), a key negative regulator of the cell cycle.[1][2] Increased levels of C/EBPα subsequently lead to the suppression of the E2F transcription factor 1 (E2F1), a critical promoter of cell cycle progression, resulting in decreased cell proliferation.[1] Furthermore, inhibition of GSK-3β by this compound-mts has been shown to induce autophagy in prostate cancer cells through the activation of the LKB1-AMPK signaling pathway.
Data Presentation
Table 1: Effects of this compound-mts on Prostate Cancer Cell Lines
| Cell Line | This compound-mts Concentration | Observed Effect | Data Type | Reference |
| PC-3 | Dose-dependent | Increased C/EBPα protein levels | Qualitative | [1][2] |
| PC-3 | 100 µM | Increased C/EBPα protein stability | Qualitative | [1][2] |
| PC-3 | 100 µM | Suppression of E2F1 transactivation | Semi-quantitative | [1] |
| C4-2 | 100 µM | Increased C/EBPα protein levels | Qualitative | [2] |
Table 2: In Vivo Effects of this compound-mts in the TRAMP Mouse Model of Prostate Cancer
| Animal Model | This compound-mts Dosage | Observed Effect | Data Type | Reference |
| TRAMP Mice | 1.0 µM/injection | Reduced incidence and tumor burden in the prostate | Qualitative | [1][3] |
| TRAMP Mice | 1.0 µM/injection | Significantly reduced BrdU incorporation in prostate tissues | Semi-quantitative | [1] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability MTS Assay
Objective: To determine the effect of this compound-mts on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, C4-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-mts (stock solution in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound-mts in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound-mts dilutions to the respective wells. Include vehicle control wells treated with the same concentration of solvent as the highest this compound-mts concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Assay using Annexin V Staining
Objective: To quantify the extent of apoptosis induced by this compound-mts in prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC-3)
-
Complete culture medium
-
This compound-mts
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound-mts for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of C/EBPα and E2F1
Objective: To determine the effect of this compound-mts on the protein expression levels of C/EBPα and E2F1.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, C4-2)
-
This compound-mts
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-C/EBPα, anti-E2F1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound-mts (e.g., 100 µM) for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels.
Protocol 4: In Vivo TRAMP Mouse Model Study
Objective: To evaluate the in vivo efficacy of this compound-mts in a transgenic mouse model of prostate cancer.
Materials:
-
Male TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) mice
-
This compound-mts
-
Vehicle control solution
-
BrdU (5-bromo-2'-deoxyuridine)
-
Materials for tissue processing, embedding, and immunohistochemistry
Procedure:
-
At 10 weeks of age, randomly assign male TRAMP mice to treatment and control groups.
-
Administer this compound-mts (e.g., 1.0 µM per injection) or vehicle control via intraperitoneal (i.p.) injection three times a week for a predetermined period (e.g., 4 weeks).
-
Monitor the health and body weight of the mice throughout the study.
-
For cell proliferation analysis, inject mice with BrdU (e.g., 100 mg/kg) 2 hours before sacrifice.
-
At the end of the treatment period, euthanize the mice and dissect the prostate glands and any visible tumors.
-
Measure the wet weight of the prostates.
-
Fix the tissues in formalin and embed in paraffin for histological analysis.
-
Perform immunohistochemical staining for BrdU to assess cell proliferation in the prostate tissues.
-
Quantify the percentage of BrdU-positive cells in the tumor sections.
References
Application Notes and Protocols for Intraperitoneal Injection of L803-mts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L803-mts is a myristoylated, cell-permeable peptide that acts as a selective, substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] GSK-3 is a crucial serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[5][6][7] Its dysregulation has been implicated in various diseases, including Alzheimer's disease, type 2 diabetes, and mood disorders.[8] this compound-mts has been shown to exert therapeutic effects in various preclinical models, making it a valuable tool for research and drug development.[1][9][10] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound-mts in mice, along with relevant data and pathway information.
Quantitative Data Summary
The following table summarizes the key quantitative information for the in vivo administration of this compound-mts based on published data.
| Parameter | Value | Species | Study Context | Reference |
| Dosage | 400 nmol/mouse | ob/ob mice | Daily IP injection for 3 weeks to study glucose homeostasis.[9] | [9] |
| Molecular Weight | 1464.64 g/mol | N/A | [4] | |
| Calculated Dose (mg/kg) | ~23.4 mg/kg | Assuming a 25g mouse | This is an estimated conversion for practical use. | N/A |
| Solubility | Up to 1 mg/mL | N/A | Soluble in 20% acetonitrile in water. Also soluble in DMSO.[4] | [4] |
| IC₅₀ | 40 µM | N/A | For GSK-3 inhibition.[1][3] | [1][3] |
Experimental Protocol: Intraperitoneal Injection of this compound-mts in Mice
This protocol details the materials and procedures for the safe and effective intraperitoneal administration of this compound-mts to mice.
1. Materials:
-
This compound-mts peptide (lyophilized solid)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS, or a biocompatible solvent if necessary)
-
Sterile 1 mL syringes
-
70% ethanol wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
2. Preparation of this compound-mts Solution:
-
Vehicle Selection: While this compound-mts is reported to be soluble in 20% acetonitrile/water and DMSO, these solvents can have physiological effects.[4] It is recommended to first attempt to dissolve this compound-mts in a more biocompatible vehicle like sterile saline or PBS. If solubility is an issue, a low concentration of a solubilizing agent may be required. The final vehicle composition should be validated for safety and compatibility with the experimental model.
-
Calculation of Concentration:
-
Determine the desired dose per animal (e.g., 400 nmol).
-
Convert the molar dose to a mass dose using the molecular weight (1464.64 g/mol ).
-
Determine the desired injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.[11] For a 25g mouse, this would be a maximum of 0.25 mL.
-
Calculate the required concentration of the this compound-mts solution.
-
-
Preparation:
-
Aseptically reconstitute the lyophilized this compound-mts with the chosen sterile vehicle to the calculated concentration.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Visually inspect the solution for any particulates. If present, the solution should be filtered through a sterile 0.22 µm syringe filter.
-
3. Animal Handling and Injection Procedure:
-
Animal Preparation:
-
Injection Site:
-
Injection Technique:
-
Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.[10][11]
-
Gently aspirate by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[1][12]
-
If no fluid is aspirated, slowly inject the calculated volume of the this compound-mts solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as dictated by the experimental design.
-
Potential complications include bleeding at the injection site, peritonitis, or injury to abdominal organs.[11]
-
Signaling Pathways and Experimental Workflow
GSK-3 Signaling Inhibition by this compound-mts
This compound-mts is a selective inhibitor of GSK-3. GSK-3 is a key downstream component of several signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways. By inhibiting GSK-3, this compound-mts can modulate the activity of these pathways and their downstream cellular functions.
Caption: this compound-mts inhibits GSK-3, impacting downstream signaling.
Experimental Workflow for Intraperitoneal Injection
The following diagram illustrates the logical flow of the experimental protocol for the intraperitoneal injection of this compound-mts.
Caption: Workflow for intraperitoneal injection of this compound-mts in mice.
References
- 1. research.vt.edu [research.vt.edu]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK-3β Peptide Inhibitor, Cell-permeable The GSK-3β Peptide Inhibitor, Cell-permeable controls the biological activity of GSK-3β. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. GSK3 Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. dsv.ulaval.ca [dsv.ulaval.ca]
- 9. researchgate.net [researchgate.net]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for Nasal Administration of L803-mts in CNS Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L803-mts is a selective, myristoylated, and cell-permeable peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a critical enzyme implicated in a variety of cellular processes, and its hyperactivity is associated with the pathogenesis of several central nervous system (CNS) disorders, including Alzheimer's disease.[3][4] These application notes provide a comprehensive overview of the use of this compound-mts for CNS studies, with a particular focus on its effective delivery to the brain via nasal administration. The protocols detailed below are based on established methodologies and findings from preclinical studies.
Mechanism of Action
This compound-mts is a substrate-competitive inhibitor of GSK-3, meaning it competes with the enzyme's natural substrates for binding.[5] By inhibiting GSK-3, this compound-mts modulates downstream signaling pathways that are crucial for neuronal function and survival. One of the key pathways affected is the Wnt/β-catenin signaling cascade. Inhibition of GSK-3 prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus where it regulates gene expression.[4]
In the context of Alzheimer's disease, studies have shown that this compound-mts can restore the activity of the mammalian target of rapamycin (mTOR) and inhibit autophagy in the brains of a mouse model of the disease.[6][7] Furthermore, this compound-mts has been found to restore lysosomal acidification, a critical process for the clearance of cellular waste, including amyloid-β (Aβ) plaques.[6][7][8]
Signaling Pathway of this compound-mts in the CNS
Caption: this compound-mts inhibits GSK-3, leading to multiple downstream effects in CNS models.
Data Presentation
In Vivo Efficacy of Nasal this compound-mts in a 5XFAD Mouse Model of Alzheimer's Disease
| Parameter | Control (Untreated 5XFAD) | This compound-mts Treated (5XFAD) | Wild Type (WT) | Reference |
| Cognitive Performance | ||||
| Freezing Duration (% of WT) | 20 ± 10% | 72 ± 14% | 100% | [6] |
| Amyloid Pathology | ||||
| Aβ Plaque Load Reduction (Congo Red) | N/A | 75 ± 6.8% | N/A | |
| Aβ Plaque Load Reduction (Immunostaining) | N/A | 84 ± 20% | N/A | |
| Cellular Markers | ||||
| Brain β-catenin Levels | Lower than WT | Increased | Higher than untreated 5XFAD | [6] |
| mTOR Activity | Reduced | Restored | Normal | [6][7] |
| Autophagy | Increased | Inhibited | Normal | [6] |
| Lysosomal Acidification | Impaired | Restored | Normal | [6][7] |
In Vitro Activity of this compound-mts
| Parameter | Result | Cell Line | Reference |
| Glycogen Synthase Activity | 2.5-fold activation | HEK293 | [1][2] |
| Inhibition of PKC, PKB, cdc2 | No inhibition | N/A | [1][2] |
Experimental Protocols
Experimental Workflow for In Vivo CNS Studies
Caption: Workflow for evaluating this compound-mts efficacy in a mouse model of Alzheimer's disease.
Protocol 1: Preparation of this compound-mts for Nasal Administration
Materials:
-
This compound-mts peptide
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Reconstitution: this compound-mts is a peptide and should be handled with care to avoid degradation. Reconstitute the lyophilized peptide in a small volume of sterile saline or PBS to create a stock solution. Note: The optimal concentration will depend on the desired final dosage and administration volume. A typical concentration for nasal administration in mice is in the range of 1-5 mg/mL.
-
Solubilization: Gently vortex the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide aggregation.
-
Aliquoting and Storage: Aliquot the this compound-mts solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.
-
Preparation for Dosing: On the day of administration, thaw a single aliquot of the this compound-mts solution on ice. Dilute with sterile saline or PBS to the final desired concentration for dosing.
Protocol 2: Nasal Administration of this compound-mts to Mice
Animal Models:
-
This protocol is based on studies using 5XFAD transgenic mice, a model for Alzheimer's disease.[6] The principles can be adapted for other mouse strains.
Method A: Administration to Anesthetized Mice
Materials:
-
This compound-mts solution (prepared as in Protocol 1)
-
Anesthetic cocktail (e.g., Ketamine/Xylazine)
-
Micropipette with fine tips
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia: Anesthetize the mouse with an appropriate dose of Ketamine/Xylazine administered intraperitoneally. Confirm a deep plane of anesthesia by the absence of a pedal withdrawal reflex.
-
Positioning: Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.
-
Administration:
-
Using a micropipette, slowly administer a small volume (typically 5-10 µL per nostril) of the this compound-mts solution into one nostril.
-
Allow time for the mouse to inhale the droplet before administering the next.
-
Alternate between nostrils until the full dose has been delivered. The total volume should generally not exceed 20-30 µL.
-
-
Recovery: Monitor the mouse until it has fully recovered from anesthesia.
Method B: Administration to Awake Mice
Note: This method requires a significant period of animal handling and acclimatization to minimize stress.
Materials:
-
This compound-mts solution (prepared as in Protocol 1)
-
Micropipette with fine tips
Procedure:
-
Acclimatization: For 1-2 weeks prior to the study, handle the mice daily to accustom them to the procedure. This includes gentle restraint and mock administrations with saline.
-
Restraint: Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Administration:
-
Position the mouse so that its head is slightly tilted back.
-
Deliver a small droplet (2-3 µL) of the this compound-mts solution to the opening of one nostril.
-
Allow the mouse to inhale the droplet naturally.
-
Alternate between nostrils, delivering small droplets with pauses in between, until the full dose is administered.
-
-
Release: Return the mouse to its home cage.
Dosage and Treatment Schedule:
-
In the 5XFAD mouse model study, this compound-mts was administered nasally for 120 days, starting at 2 months of age.[6]
-
While the exact daily dosage for the nasal route was not specified in the primary literature, a starting point for dose-finding studies could be extrapolated from intraperitoneal studies (e.g., 400 nmol/day i.p.) and adjusted for the higher bioavailability to the CNS expected with nasal delivery. A reasonable starting dose for nasal administration might be in the range of 10-50 µg per mouse per day.
Conclusion
Nasal administration of this compound-mts represents a promising, non-invasive strategy for delivering this therapeutic peptide to the CNS. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of GSK-3 inhibition in various CNS disorders. Careful planning of experimental design, including appropriate animal handling and dose optimization, is crucial for successful outcomes.
References
- 1. Intranasal Long R3 insulin-like growth factor-1 treatment promotes amyloid plaque remodeling in cerebral cortex, but fails to preserve cognitive function in male 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. gskure.com [gskure.com]
L803-mts solubility in DMSO and other solvents
Application Notes and Protocols for L803-mts
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound-mts is a cell-permeable, myristoylated peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3). As a selective, substrate-competitive inhibitor with an IC50 of 40 μM, this compound-mts has demonstrated a range of biological activities, making it a valuable tool in various research fields[1]. It has been shown to exhibit insulin-mimetic properties, produce antidepressive-like behavior in animal models, and shows no significant inhibition of PKC, PKB, or cdc2 protein kinases[2][3][4]. Notably, research has highlighted its potential in neurodegenerative disease models, where it has been found to reduce amyloid-β (Aβ) deposits and improve cognitive function in mice[1][5].
Physicochemical Properties
-
Molecular Formula: C₆₆H₁₁₀N₁₅O₂₀P
-
Molecular Weight: 1464.64 g/mol
-
Sequence: Myr-Gly-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser(p)-Pro-NH₂
Solubility
The solubility of this compound-mts is a critical factor for its effective use in experimental settings. Below is a summary of its solubility in common laboratory solvents. For optimal results, it is recommended to use freshly opened, anhydrous solvents, particularly for DMSO, as its hygroscopic nature can affect solubility[1].
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (34.12 mM) | May require sonication to fully dissolve. Use of newly opened DMSO is recommended[1]. |
| 5 mg/mL | ||
| 20% Acetonitrile in Water | 1 mg/mL | |
| Acetonitrile:Water (1:1) | 1 mg/mL |
Stock Solution Preparation and Storage:
Prepare stock solutions in DMSO or an appropriate aqueous buffer. Once prepared, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months[1].
Biological Activity and Signaling Pathways
This compound-mts selectively inhibits GSK-3, a serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis[6][7]. Unlike many kinase inhibitors that compete with ATP, this compound-mts acts as a substrate-competitive inhibitor[1].
One of the key pathways regulated by GSK-3 is the Wnt signaling pathway[4]. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, this compound-mts prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates target gene expression[3][6].
In the context of Alzheimer's disease, hyperactivity of GSK-3 has been implicated in the pathology[8]. This compound-mts has been shown to restore lysosomal acidification and reactivate the mTOR pathway, which are often impaired in Alzheimer's models[3][8]. This leads to enhanced clearance of Aβ aggregates[3].
Experimental Protocols
The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cell-Based Assay: Inhibition of GSK-3 Activity in SH-SY5Y Cells
This protocol describes how to assess the effect of this compound-mts on lysosomal acidification in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
This compound-mts
-
DMSO (anhydrous)
-
Chloroquine (positive control for lysosomal dysfunction)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Cathepsin D, anti-V-ATPase V0a1)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Stock Solution Preparation: Prepare a 40 mM stock solution of this compound-mts in anhydrous DMSO.
-
Cell Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
In Vivo Animal Study: Assessment of Antidepressive-like Effects in Mice
This protocol outlines a general procedure for evaluating the effects of this compound-mts in the mouse forced swim test (FST), a common model for assessing antidepressant activity[3]. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male mice (strain as appropriate for the study)
-
This compound-mts
-
Sterile vehicle (e.g., saline or artificial cerebrospinal fluid)
-
Control peptide (optional)
-
Surgical equipment for intracerebroventricular (ICV) injection
-
Forced swim test apparatus (a cylinder filled with water)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound-mts in the sterile vehicle to the desired concentration.
-
Intracerebroventricular (ICV) Injection:
-
Anesthetize the mice according to approved protocols.
-
Secure the mouse in a stereotaxic frame.
-
Perform a single ICV injection of this compound-mts or vehicle into the lateral ventricle.
-
-
Forced Swim Test (FST):
-
Conduct the FST at various time points after injection (e.g., 1, 3, or 12 hours)[3].
-
Place each mouse individually into a cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Record the behavior of the mice for a period of 6 minutes.
-
Score the last 4 minutes of the test for immobility time (the time the mouse spends floating passively with only minor movements to keep its head above water).
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-mts-treated group and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressive-like effect.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the results.
-
-
Biochemical Analysis (Optional):
-
Following the behavioral test, euthanize the animals and collect brain tissue (e.g., hippocampus).
-
Prepare tissue lysates and perform Western blot analysis to measure the levels of β-catenin, a downstream target of GSK-3, to confirm target engagement[3].
-
Conclusion
This compound-mts is a potent and selective inhibitor of GSK-3 with diverse applications in biomedical research. Its ability to modulate key signaling pathways makes it a valuable tool for investigating the roles of GSK-3 in various physiological and pathological processes. Proper handling and adherence to optimized protocols are essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound-mts | CAS:1043881-55-5 | Selective inhibitor of GSK-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound-mts | CAS 1043881-55-5 | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gskure.com [gskure.com]
Long-Term L803-mts Treatment in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the application and protocols for the long-term in vivo administration of L803-mts, a selective peptide inhibitor of glycogen synthase kinase-3 (GSK-3). The information presented is collated from preclinical studies in established animal models of metabolic and neurodegenerative diseases. This guide is intended to assist researchers in designing and executing studies to evaluate the therapeutic potential of this compound-mts.
Introduction
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, neuronal function, and inflammatory responses.[1][2] Its dysregulation has been linked to the pathogenesis of several diseases, including type 2 diabetes and Alzheimer's disease.[1][3] this compound-mts is a potent and selective substrate-competitive inhibitor of GSK-3, making it a valuable tool for investigating the therapeutic potential of GSK-3 inhibition.[4][5][6] This document details the long-term application of this compound-mts in relevant animal models, summarizing key quantitative data and providing detailed experimental protocols.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the key quantitative findings from long-term this compound-mts treatment in animal models of type 2 diabetes (ob/ob mice) and Alzheimer's disease (5XFAD mice).
Table 1: Effects of Long-Term this compound-mts Treatment in ob/ob Mice
| Parameter | Treatment Group | Control Group | Percentage Change | Key Findings | Citation |
| Blood Glucose Levels | Reduced | Unchanged | Significant Reduction | Improved glucose homeostasis | [1] |
| Glucose Tolerance | Improved | Unchanged | Significant Improvement | Enhanced glucose clearance | [1] |
| Hepatic PEPCK mRNA Levels | Suppressed | Unchanged | 50% Decrease | Reduced hepatic glucose production | [1] |
| Hepatic Glycogen Content | Increased | Unchanged | 50% Increase | Enhanced hepatic glycogen storage | [1] |
| Muscle GLUT4 Expression | Up-regulated | Unchanged | Not specified | Increased glucose uptake in muscle | [1] |
| Muscle Glycogen Content | Increased | Unchanged | 20% Increase | Enhanced muscle glycogen storage | [1] |
| Body Weight | Unchanged | Unchanged | No significant change | Non-toxic at effective dose | [1] |
| Food Consumption | Unchanged | Unchanged | No significant change | No effect on appetite | [1] |
Table 2: Effects of Long-Term this compound-mts Treatment in 5XFAD Mice
| Parameter | Treatment Group | Control Group | Key Findings | Citation |
| Aβ Plaque Load | Reduced | Unchanged | Attenuated progressive accumulation of Aβ deposits | [3][7] |
| Cognitive Function (Contextual Fear Conditioning) | Improved | Deficits observed | Ameliorated cognitive deficits | [3][7] |
| mTOR Activity | Restored | Inhibited | Reactivated the mTOR pathway | [3] |
| Autophagy | Inhibited | Unchanged | Reduced LC3-II/LC3 ratio and increased p62/SQSTM levels | [3] |
| Lysosomal Acidification | Restored | Impaired | Enhanced lysosomal function | [3] |
| β-catenin Levels | Increased | Unchanged | Indicates target engagement of GSK-3 | [3][7] |
Experimental Protocols
Protocol 1: Long-Term this compound-mts Treatment in a Mouse Model of Type 2 Diabetes (ob/ob Mice)
1. Animal Model:
-
Male ob/ob mice are a suitable model for this study. Age-matched wild-type mice can be used as controls.
2. This compound-mts Preparation and Administration:
-
This compound-mts: (Myr-GKEAPPAPPQpSP-NH2) is a selective peptide inhibitor of GSK-3.
-
Reconstitution: Reconstitute lyophilized this compound-mts in a suitable sterile solvent (e.g., 20% acetonitrile/water) to a stock concentration of 1 mg/ml. Further dilute with sterile saline (0.9% NaCl) to the final injection concentration.
-
Dosage: 400 nmol per mouse.[1]
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Frequency and Duration: Administer one dose daily for a period of 3 weeks.[1]
3. Experimental Procedures:
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood samples at regular intervals (e.g., weekly) using a standard glucometer.
-
Glucose Tolerance Test (GTT):
-
Fast mice overnight (16 hours).
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via i.p. injection.
-
Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-glucose injection to measure blood glucose levels.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize mice and collect liver and skeletal muscle tissues.
-
RNA Extraction and qRT-PCR: Extract total RNA from liver tissue to quantify the mRNA levels of phosphoenolpyruvate carboxykinase (PEPCK).[1]
-
Glycogen Content Assay: Measure glycogen content in liver and muscle tissue using a commercial glycogen assay kit.[1]
-
Western Blot Analysis: Analyze protein expression of GLUT4 in skeletal muscle lysates.[1]
-
-
Toxicity Assessment:
Protocol 2: Long-Term this compound-mts Treatment in a Mouse Model of Alzheimer's Disease (5XFAD Mice)
1. Animal Model:
-
5XFAD transgenic mice, which co-express five familial Alzheimer's disease mutations, are a suitable model.[3] Age-matched wild-type littermates should be used as controls.
2. This compound-mts Preparation and Administration:
-
This compound-mts: Prepare as described in Protocol 1.
-
Administration Route: Nasal administration.[3] This route allows for direct delivery to the central nervous system.
-
Dosage and Duration: The specific dosage and long-term treatment duration for the 5XFAD model were not detailed in the provided search results but would be a critical parameter to optimize for future studies.
3. Experimental Procedures:
-
Behavioral Testing (Contextual Fear Conditioning):
-
Training: Place the mouse in a conditioning chamber and allow for a period of exploration. Deliver a mild foot shock (e.g., 0.5 mA for 2 seconds) paired with an auditory cue.
-
Testing: 24 hours later, return the mouse to the same chamber (context) and measure the duration of freezing behavior as an indicator of fear memory.[3][7]
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize mice and collect brain tissue.
-
Immunohistochemistry: Perfuse mice with paraformaldehyde and prepare brain sections. Perform Congo red staining or immunostaining with an anti-Aβ antibody (e.g., 6E10) to visualize and quantify Aβ plaque load.[3]
-
Western Blot Analysis: Prepare brain homogenates to analyze the levels and phosphorylation status of key proteins in the GSK-3, mTOR, and autophagy pathways, including:
-
-
Lysosomal Acidification Assay:
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound-mts signaling in metabolic regulation.
Caption: this compound-mts mechanism in Alzheimer's disease.
Caption: General experimental workflow.
References
- 1. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK-3: Functional Insights from Cell Biology and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 5. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of β-catenin after L803-mts Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-catenin is a multifunctional protein implicated in both cell-cell adhesion and as a transcriptional coactivator in the canonical Wnt signaling pathway. The stability and cellular localization of β-catenin are tightly regulated, primarily through a multiprotein "destruction complex." A key component of this complex is Glycogen Synthase Kinase-3 (GSK-3), which phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][2] Dysregulation of the Wnt/β-catenin pathway is a hallmark of various diseases, including cancer and neurodegenerative disorders.[3]
L803-mts is a selective, substrate-competitive peptide inhibitor of GSK-3. By inhibiting GSK-3, this compound-mts prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus where it can activate target gene transcription.[4][5] This application note provides a detailed protocol for the analysis of β-catenin levels by Western blot following treatment of cells or tissues with this compound-mts.
Principle of the Method
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. This protocol outlines the treatment of a biological sample with this compound-mts to inhibit GSK-3, followed by cell lysis, protein separation by SDS-PAGE, transfer to a membrane, and immunodetection of β-catenin using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody. The resulting chemiluminescent signal is proportional to the amount of β-catenin and can be quantified using densitometry.
Data Presentation
Treatment with this compound-mts has been shown to significantly increase the levels of β-catenin in both in vivo and in vitro models. The following table summarizes quantitative data from a study by Avrahami et al. (2013), where 5XFAD transgenic mice, a model for Alzheimer's disease, were treated with this compound-mts.
| Treatment Group | Relative β-catenin Level (Normalized to Control) | Fold Change | Statistical Significance (p-value) |
| Wild-Type (WT) Mice | 1.00 | - | - |
| 5XFAD Mice (Untreated) | ~0.60 | 0.60 | < 0.05 |
| 5XFAD Mice + this compound-mts | ~1.20 | 2.00 (vs. untreated 5XFAD) | < 0.05 |
Data is estimated from the densitometric analysis presented in Avrahami et al., 2013.[6]
Experimental Protocols
This section provides detailed protocols for cell culture, this compound-mts treatment, and Western blot analysis of β-catenin.
Protocol 1: Cell Culture and this compound-mts Treatment (SH-SY5Y Cell Line)
The human neuroblastoma cell line SH-SY5Y is a relevant model for studying the effects of GSK-3 inhibitors on neuronal cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound-mts
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound-mts Preparation: Prepare a stock solution of this compound-mts in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations. A final concentration of 40 µM has been shown to be effective in SH-SY5Y cells.
-
Treatment:
-
For the vehicle control, add an equivalent volume of DMSO-containing medium to the cells.
-
For the this compound-mts treatment, replace the medium with the this compound-mts containing medium.
-
Incubate the cells for a predetermined time. A 5-hour incubation period has been shown to be effective for observing changes in downstream targets of GSK-3.
-
-
Cell Harvest: Following incubation, proceed immediately to the cell lysis protocol for Western blot analysis.
Protocol 2: Western Blot Analysis of β-catenin
Materials:
-
RIPA Lysis Buffer (with freshly added protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-β-catenin (e.g., Cell Signaling Technology #9562), diluted 1:1000 in blocking buffer.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG, diluted 1:2000 in blocking buffer.
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well of the 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein concentration, normalize the volume of each lysate to contain the same amount of protein (e.g., 20-30 µg).
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the β-catenin band intensity to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound-mts inhibits GSK-3, preventing β-catenin phosphorylation and degradation, leading to its accumulation and nuclear translocation.
Experimental Workflow
Caption: Workflow for Western blot analysis of β-catenin following this compound-mts treatment.
References
- 1. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 4. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for Measuring the Kinase Activity of L803-mts
This application note provides a detailed protocol for determining the enzymatic activity of the kinase L803-mts. The following sections outline the necessary reagents, step-by-step procedures, and data analysis techniques. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Kinase Assays
Kinase assays are fundamental tools for studying the function of kinases, which are enzymes that catalyze the transfer of a phosphate group from a phosphate donor, such as ATP, to a specific substrate. Measuring kinase activity is crucial for understanding their role in signaling pathways and for the development of therapeutic inhibitors. This protocol describes a luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Experimental Workflow
The following diagram illustrates the overall workflow for the this compound-mts kinase assay.
Caption: Workflow for the this compound-mts kinase activity assay.
Hypothetical Signaling Pathway for this compound-mts
The diagram below represents a hypothetical signaling cascade involving this compound-mts to illustrate its potential role in cellular processes.
Caption: Hypothetical this compound-mts signaling pathway.
Detailed Kinase Assay Protocol
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials and Reagents
-
This compound-mts enzyme: Purified and of known concentration.
-
Kinase Substrate: A specific peptide or protein substrate for this compound-mts.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Nuclease-free water.
-
White, opaque 96-well or 384-well plates.
-
Plate reader: Capable of measuring luminescence.
Experimental Procedure
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer and store it at 4°C.
-
Prepare stock solutions of ATP (10 mM) and the specific substrate (10 mM) in nuclease-free water. Store in aliquots at -20°C.
-
Dilute the this compound-mts enzyme to the desired concentration in Kinase Assay Buffer just before use.
-
-
Assay Plate Setup:
-
Add 5 µL of the 5X kinase reaction mix (containing Kinase Assay Buffer, ATP, and substrate) to each well.
-
Add 5 µL of the diluted this compound-mts enzyme to the appropriate wells.
-
For control wells (no enzyme), add 5 µL of Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Seal the plate and incubate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
Stopping the Reaction and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Presentation and Analysis
The raw luminescence data should be processed to determine the specific activity of this compound-mts. The results can be summarized in the following tables.
Raw Luminescence Data
| Well Type | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean (RLU) | Std. Dev. |
| This compound-mts | 150,234 | 155,678 | 149,876 | 151,929 | 3,189 |
| No Enzyme Control | 5,123 | 5,345 | 5,098 | 5,189 | 134 |
Calculation of Specific Activity
The specific activity of this compound-mts is calculated using the following formula:
Specific Activity (nmol/min/mg) = (Net RLU / RLU per nmol of ADP) / (Incubation Time (min) x Amount of Enzyme (mg))
A standard curve of known ADP concentrations should be generated to determine the "RLU per nmol of ADP".
Michaelis-Menten Kinetics
To determine the kinetic parameters (Km and Vmax) of this compound-mts, the assay should be performed with varying concentrations of the substrate.
| Substrate (µM) | Initial Velocity (RLU/min) |
| 0.1 | 15,000 |
| 0.5 | 60,000 |
| 1.0 | 95,000 |
| 5.0 | 135,000 |
| 10.0 | 145,000 |
| 20.0 | 148,000 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents with ATP or ADP. | Use fresh, high-quality reagents and dedicated pipette tips. |
| Low signal-to-background ratio | Low enzyme activity or suboptimal conditions. | Increase enzyme concentration, incubation time, or optimize buffer pH and temperature. |
| High variability between wells | Inaccurate pipetting or inconsistent mixing. | Ensure proper pipetting technique and thorough mixing of reagents. |
Conclusion
This application note provides a comprehensive and adaptable protocol for the measurement of this compound-mts kinase activity. By following these guidelines, researchers can obtain reliable and reproducible data to further characterize this enzyme and its role in cellular signaling. The provided templates for data presentation and troubleshooting will aid in the successful execution and interpretation of the kinase assay.
Application Notes and Protocols for Immunoprecipitation of GSK-3 Following L803-mts Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunoprecipitation of Glycogen Synthase Kinase-3 (GSK-3) following treatment with L803-mts, a selective, cell-permeable, substrate-competitive peptide inhibitor of GSK-3.[1][2][3][4] This document includes detailed experimental protocols, data presentation tables, and signaling pathway diagrams to facilitate research into the effects of this compound-mts on GSK-3 and its associated signaling cascades.
This compound-mts is a modified 11-residue phosphopeptide derived from the GSK-3 substrate Heat Shock Factor-1 (HSF-1).[5] It is a highly selective inhibitor of GSK-3, showing no significant inhibition of other kinases such as PKC, PKB, or cdc2.[6] Its cell permeability is enhanced by the addition of a myristoyl group at its N-terminus.[4] this compound-mts has demonstrated therapeutic potential in various disease models, including diabetes, neurodegenerative disorders, and cancer.[5][7][8]
Data Summary
The following tables summarize the quantitative data regarding the activity and effects of this compound-mts.
Table 1: In Vitro Activity of this compound-mts
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 40 µM | In vitro kinase assay | [3] |
| Glycogen Synthase Activity | 2.5-fold increase | HEK293 cells | [6] |
Table 2: In Vivo Effects of this compound-mts Treatment in ob/ob Mice
| Parameter | Effect | Tissue/Organ | Reference |
| Blood Glucose Levels | Reduced | Blood | [7] |
| Glucose Tolerance | Improved | - | [7] |
| Hepatic PEPCK mRNA Levels | 50% suppression | Liver | [7] |
| Hepatic Glycogen Content | 50% increase | Liver | [7] |
| Muscle GLUT4 Expression | Upregulated | Skeletal Muscle | [7] |
| Muscle Glycogen Content | 20% increase | Skeletal Muscle | [7] |
Table 3: Effects of this compound-mts in a Mouse Model of Alzheimer's Disease (5XFAD)
| Parameter | Effect | Tissue/Organ | Reference |
| Aβ plaque loads | Reduced by 84 ± 20% | Brain | [9] |
| Cognitive Deficits | Ameliorated | - | [9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving GSK-3 that are modulated by this compound-mts, and a typical experimental workflow for immunoprecipitation.
Caption: Wnt signaling pathway and the inhibitory effect of this compound-mts on the β-catenin destruction complex.
Caption: Insulin signaling pathway showing GSK-3 as a negative regulator and the inhibitory action of this compound-mts.
Caption: A generalized workflow for the immunoprecipitation of GSK-3.
Experimental Protocols
Protocol 1: Cell Culture and this compound-mts Treatment
-
Cell Culture : Culture cells of interest (e.g., HEK293, SH-SY5Y, or primary neurons) in their appropriate growth medium to the desired confluency (typically 70-80%).
-
This compound-mts Preparation : Prepare a stock solution of this compound-mts in a suitable solvent (e.g., 20% acetonitrile/water). Store at -20°C.
-
Treatment : Dilute the this compound-mts stock solution in culture medium to the desired final concentration (e.g., 10-100 µM).[8]
-
Incubation : Remove the old medium from the cells and replace it with the this compound-mts-containing medium. Incubate the cells for the desired period (e.g., 1-24 hours), depending on the specific experimental goals. Include a vehicle-treated control group.
Protocol 2: Immunoprecipitation of GSK-3
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Reagents and Buffers:
-
Lysis Buffer (RIPA Buffer recommended for good background, but can denature kinases; consider milder alternatives like a Tris-based buffer with 1% NP-40 for kinase assays): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[10]
-
Protease and Phosphatase Inhibitor Cocktails (100X): Commercially available or prepared in-house.[10]
-
Wash Buffer: Lysis buffer without SDS or a buffer with lower detergent concentration.
-
Elution Buffer: 2X SDS-PAGE sample buffer.[10]
-
Anti-GSK-3 Antibody: A specific antibody for immunoprecipitation (e.g., anti-GSK-3β).
-
Protein A/G Agarose or Magnetic Beads.
-
Isotype Control IgG.
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing (Optional but Recommended):
-
To 500 µg - 1 mg of total protein lysate, add 20-30 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the anti-GSK-3 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G beads to each sample.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Centrifuge the tubes at 2,500 x g for 3 minutes at 4°C to pellet the beads.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the centrifugation and wash steps 3-4 more times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 30-50 µL of 2X SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature the antibodies.
-
Centrifuge at 12,000 x g for 1 minute to pellet the beads.
-
The supernatant contains the immunoprecipitated proteins and is ready for analysis.
-
Protocol 3: Western Blot Analysis
-
SDS-PAGE: Load the eluted samples onto an SDS-polyacrylamide gel. Include a lane with the input lysate to verify the presence of GSK-3.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GSK-3 or a protein of interest that may interact with GSK-3 (e.g., β-catenin, Axin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
By following these protocols, researchers can effectively immunoprecipitate GSK-3 after this compound-mts treatment to investigate the inhibitor's impact on GSK-3's interactions and its role in various signaling pathways.
References
- 1. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 2. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-mts | CAS 1043881-55-5 | Tocris Bioscience [tocris.com]
- 7. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
Application Notes and Protocols: L803-mts in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline.[1][2] Glycogen Synthase Kinase-3 (GSK-3) has been identified as a key player in the pathogenesis of AD, with its hyperactivity contributing to Aβ production and tau hyperphosphorylation.[3][4][5][6] L803-mts is a selective, substrate-competitive inhibitor of GSK-3 that has shown therapeutic potential in preclinical studies.[4][7][8] These application notes provide a detailed overview of the use of this compound-mts in the 5XFAD mouse model of Alzheimer's disease, summarizing key findings and providing detailed experimental protocols.
Mechanism of Action
In the 5XFAD mouse model, which co-expresses five familial AD mutations in amyloid precursor protein (APP) and presenilin-1 (PS1), both GSK-3 isozymes (α/β) are hyperactive.[7][8] this compound-mts treatment effectively inhibits GSK-3, leading to a cascade of downstream effects that ameliorate AD pathology. The primary mechanism involves the restoration of lysosomal acidification, which is impaired in the 5XFAD brain.[1][3][7] This restoration is mediated, at least in part, by increased N-glycosylation of the vacuolar ATPase (v-ATPase) subunit V0a1, a crucial modification for lysosomal acidification.[1][3][7]
Restored lysosomal function enhances the clearance of Aβ deposits.[1] Furthermore, GSK-3 inhibition by this compound-mts leads to the reactivation of the mammalian target of rapamycin (mTOR) pathway and a subsequent inhibition of autophagy.[1][3][7] This intricate interplay between GSK-3, lysosomal function, and mTOR signaling forms the molecular basis for the observed reduction in amyloid pathology and improvement in cognitive function in this compound-mts-treated AD mice.[7][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies using this compound-mts in the 5XFAD mouse model.
Table 1: Effects of this compound-mts on Cognitive Performance
| Group | Cognitive Test | Metric | Outcome (% of Wild-Type) |
| Untreated 5XFAD Mice | Contextual Fear Conditioning | Freezing Duration | 20 ± 10% |
| This compound-mts-treated 5XFAD Mice | Contextual Fear Conditioning | Freezing Duration | 72 ± 14% |
Data from Avrahami et al., 2013.[7]
Table 2: Effects of this compound-mts on Amyloid-β Pathology
| Staining Method | Quantification | Reduction in Aβ Load |
| Congo Red | Amount and Mean Size | 75 ± 6.8% |
| Anti-Aβ Monoclonal Antibody | Immunostaining | 84 ± 20% |
Data from Avrahami et al., 2013.[7][9]
Table 3: Effects of this compound-mts on Key Signaling Proteins
| Protein | Change in this compound-mts-treated 5XFAD Mice | Implication |
| β-catenin | Increased | In vivo marker of GSK-3 inhibition |
| p62/SQSTM | Significantly Increased | Inhibition of autophagic activity |
| LC3-II/Total LC3 Ratio | Small Reduction | Inhibition of autophagy |
Data from Avrahami et al., 2013.[7]
Experimental Protocols
Animal Model and Treatment
-
Mouse Model: 5XFAD transgenic mice, which co-express five familial Alzheimer's disease mutations in human APP and PSEN1.[7][8] Age-matched C57Bl/6J mice are used as wild-type (WT) controls.
-
Treatment Initiation: Treatment with this compound-mts begins at 2 months of age, coinciding with the onset of amyloid plaque development in this model.[7][9]
-
Drug Administration:
-
Compound: this compound-mts peptide, synthesized by a reputable supplier (e.g., Genemed Synthesis, Inc.).[7][8]
-
Route of Administration: Nasal administration is chosen for its effectiveness in delivering drugs to the central nervous system.[7][9]
-
Dosage and Frequency: The specific dosage and frequency should be optimized for the study, but a representative protocol involves daily administration.
-
Behavioral Testing: Contextual Fear Conditioning
This test is used to assess associative learning and memory.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a camera for recording behavior.
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a set period (e.g., 2 minutes).
-
Deliver a conditioned stimulus (CS), such as a tone, followed by an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing for a predetermined number of trials with an inter-trial interval.
-
-
Contextual Testing (Day 2):
-
Place the mouse back into the same conditioning chamber (the context).
-
Record the mouse's behavior for a set period (e.g., 5 minutes) in the absence of the CS and US.
-
Measurement: Quantify the duration of "freezing" behavior, defined as the complete absence of movement except for respiration. Increased freezing time indicates better memory of the aversive context.
-
Biochemical and Histological Analysis
-
Tissue Preparation:
-
At the end of the treatment period (e.g., 6 months of age), euthanize the mice.
-
Perfuse the mice with phosphate-buffered saline (PBS).
-
Dissect the brain, with one hemisphere fixed in paraformaldehyde for histology and the other snap-frozen for biochemical analysis.[9]
-
-
Immunoblotting:
-
Prepare brain homogenates from the frozen hemisphere.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe with primary antibodies against target proteins, including GSK-3α/β, phospho-GSK-3α/β (Ser21/9), β-catenin, LC3, p62/SQSTM, and APP.[7][9]
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[9]
-
Detect with appropriate secondary antibodies and visualize using a chemiluminescence system.
-
Quantify band intensities using densitometry software.
-
-
Histology and Immunohistochemistry:
-
Process the paraformaldehyde-fixed brain hemisphere for paraffin embedding or cryosectioning.
-
Congo Red Staining: Stain brain sections with Congo red to visualize dense-core amyloid plaques.[7][9]
-
Immunohistochemistry:
-
Perform antigen retrieval on the brain sections.
-
Incubate with a primary antibody specific for Aβ (e.g., 6E10 monoclonal antibody).[9]
-
Use a suitable secondary antibody and detection system to visualize the Aβ plaques.
-
-
Image Analysis: Capture images using a microscope and quantify the Aβ plaque load (percentage of area occupied by plaques) using image analysis software.[9]
-
Visualizations
Caption: Signaling pathway of this compound-mts in Alzheimer's disease.
Caption: Experimental workflow for this compound-mts in 5XFAD mice.
References
- 1. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroinflammation in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid beta-induced Glycogen Synthase Kinase 3β Phosphorylated VDAC1 in Alzheimer’s Disease: Implications for Synaptic Dysfunction and Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gskure.com [gskure.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying Insulin Resistance with L803-mts in ob/ob Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes, characterized by a diminished response of peripheral tissues to insulin. The ob/ob mouse is a widely used genetic model of obesity and insulin resistance, making it an invaluable tool for studying the mechanisms of this condition and for the preclinical evaluation of novel therapeutics. L803-mts is a selective peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in the pathogenesis of insulin resistance.[1][2][3][4] Inhibition of GSK-3 has been shown to mimic certain aspects of insulin signaling, thereby improving glucose homeostasis.[5] These application notes provide a detailed overview and protocols for utilizing this compound-mts to study insulin resistance in the ob/ob mouse model.
Mechanism of Action
This compound-mts exerts its effects by selectively inhibiting GSK-3.[5] In the context of insulin signaling, GSK-3 is a negative regulator. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of Protein Kinase B (PKB/Akt), which in turn phosphorylates and inactivates GSK-3.[2] By directly inhibiting GSK-3, this compound-mts effectively bypasses upstream defects in the insulin signaling pathway that may be present in insulin-resistant states. This inhibition leads to downstream effects that promote glucose uptake and utilization.
Data Summary
The following tables summarize the quantitative effects of this compound-mts treatment in ob/ob mice as reported in scientific literature.
Table 1: Effects of this compound-mts on Metabolic Parameters in ob/ob Mice
| Parameter | Control (ob/ob) | This compound-mts Treated (ob/ob) | Percentage Change | Reference |
| Blood Glucose Levels | Elevated | Reduced | ▼ Varies | [1][3] |
| Hepatic PEPCK mRNA Levels | Baseline | Reduced by 50% | ▼ 50% | [1][3] |
| Hepatic Glycogen Content | Baseline | Increased by 50% | ▲ 50% | [1][3] |
| Skeletal Muscle Glycogen Content | Baseline | Increased by 20% | ▲ 20% | [1][3] |
| Body Weight | No significant change | No significant change | ↔ | [1][3] |
| Food Consumption | No significant change | No significant change | ↔ | [1][3] |
Table 2: Effects of this compound-mts on Cellular and Molecular Markers
| Marker | Tissue | Effect of this compound-mts Treatment | Reference |
| GLUT4 Expression | Skeletal Muscle | Upregulated | [1][6] |
| CREB Phosphorylation (Ser133) | Liver | Markedly Reduced | [1] |
| CREB Phosphorylation (Ser129) | Liver | Reduced | [1] |
| Total CREB | Liver | No change | [1] |
Experimental Protocols
In Vivo this compound-mts Treatment of ob/ob Mice
This protocol describes the long-term administration of this compound-mts to ob/ob mice to assess its effects on glucose homeostasis.
Materials:
-
ob/ob mice
-
This compound-mts peptide inhibitor
-
Vehicle (e.g., 0.1% Dimethyl sulfoxide (DMSO) in sterile saline)
-
Insulin syringes (for intraperitoneal injection)
-
Animal balance
-
Glucometer and test strips
Procedure:
-
Animal Acclimatization: Acclimatize male ob/ob mice to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Grouping: Randomly assign mice to two groups: a vehicle control group and an this compound-mts treatment group.
-
Dosing Solution Preparation: Prepare a stock solution of this compound-mts in a suitable solvent (e.g., 0.1% DMSO). Further dilute with sterile saline to the final injection concentration. The final dose is 400 nmol per mouse.[1][3]
-
Administration: Administer this compound-mts (400 nmol) or vehicle via intraperitoneal (i.p.) injection daily for a period of 3 weeks.[1][3]
-
Monitoring: Monitor body weight and food consumption regularly (e.g., twice weekly) throughout the treatment period.
-
Blood Glucose Measurement: Measure blood glucose levels from tail vein blood at baseline and at regular intervals during the study using a glucometer.
-
Terminal Procedures: At the end of the 3-week treatment period, mice can be subjected to further analyses such as glucose tolerance tests, insulin tolerance tests, or euthanized for tissue collection.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess the ability of the mice to clear a glucose load from the bloodstream.
Materials:
-
Fasted mice (typically 6 hours)
-
Sterile 20% glucose solution
-
Glucometer and test strips
-
Timer
-
Insulin syringes
Procedure:
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose: At t=0, measure the baseline blood glucose level from the tail vein.
-
Glucose Administration: Administer a bolus of sterile 20% glucose solution (2 g/kg body weight) via i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot the blood glucose concentration over time for each group. The area under the curve (AUC) can be calculated to quantify glucose tolerance. Improved glucose tolerance is indicated by a lower AUC.
Western Blot Analysis of Signaling Proteins
This protocol is for the analysis of protein expression and phosphorylation status in liver and muscle tissues.
Materials:
-
Collected liver and skeletal muscle tissues
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-GLUT4, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization: Homogenize frozen tissue samples in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
RT-PCR Analysis of Gene Expression
This protocol is for quantifying the mRNA levels of target genes in the liver.
Materials:
-
Collected liver tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., PEPCK) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from liver tissue samples using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the housekeeping gene.
Visualizations
Signaling Pathway of this compound-mts Action
Caption: this compound-mts inhibits GSK-3, promoting glucose metabolism.
Experimental Workflow
Caption: Workflow for this compound-mts study in ob/ob mice.
References
- 1. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting glycogen synthase kinase-3 (GSK-3) in the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Tissue-Specific Analysis of Glycogen Synthase Kinase-3α (GSK-3α) in Glucose Metabolism: Effect of Strain Variation | PLOS One [journals.plos.org]
- 5. This compound-mts | CAS 1043881-55-5 | Tocris Bioscience [tocris.com]
- 6. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L803-mts in Xenograft Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
L803-mts is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a serine/threonine kinase implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3 activity has been linked to the pathogenesis of several cancers, making it a promising therapeutic target.[1][3] In preclinical xenograft models of prostate cancer, this compound-mts has demonstrated significant anti-tumor activity by inhibiting GSK-3, leading to reduced tumor growth and proliferation.[2][3] These application notes provide detailed protocols for the use of this compound-mts in xenograft models of cancer, a summary of its effects, and a description of its mechanism of action.
Quantitative Data Summary
Treatment with this compound-mts has been shown to significantly reduce tumor burden and cell proliferation in preclinical models of prostate cancer. The following table summarizes the key quantitative findings from studies utilizing the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model.
| Model | Treatment Group | Key Endpoint | Result | Citation |
| TRAMP Mice | This compound-mts | Relative Prostate Wet-Weight | Significant reduction compared to control | [2] |
| This compound-mts | BrdU Positive Cells in Carcinoma | Significant reduction compared to control | [1][2][4] | |
| PC-3 & C4-2 Xenografts | This compound-mts | Tumor Growth and Development | Significantly suppressed | [1][3] |
| This compound-mts | Ki67-Positive Cells | Significantly reduced | [1][2][3] |
Signaling Pathway
This compound-mts exerts its anti-cancer effects by inhibiting GSK-3. This inhibition leads to the stabilization and accumulation of downstream targets, notably the transcription factor CCAAT/enhancer-binding protein alpha (C/EBPα), a negative regulator of the cell cycle.[1][2] The accumulation of C/EBPα is believed to contribute to the observed reduction in tumor cell proliferation.[2][3] Additionally, GSK-3 is a key component of the Wnt/β-catenin signaling pathway; its inhibition can lead to the stabilization of β-catenin.
References
Troubleshooting & Optimization
L803-mts Technical Support Center: Off-Target Effects and Toxicity Profile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects and toxicity of L803-mts, a selective peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).
Frequently Asked Questions (FAQs)
Q1: What is the known kinase selectivity of this compound-mts?
A1: this compound-mts is a highly selective peptide inhibitor of GSK-3. Studies have shown that it does not inhibit other kinases such as Protein Kinase C (PKC), Protein Kinase B (PKB, also known as Akt), or cyclin-dependent kinase 2 (cdc2).[1] Its selectivity is attributed to its unique substrate-competitive mechanism of action, which distinguishes it from many ATP-competitive kinase inhibitors that can have broader off-target effects.[2]
Q2: What is the reported in vivo toxicity of this compound-mts?
A2: Preclinical studies in mice have indicated a favorable safety profile for this compound-mts. In a long-term study where ob/ob mice were treated daily with this compound-mts for three weeks, no toxic effects were observed based on histopathology and blood chemistry analyses.[3] Furthermore, the treatment did not adversely affect the body weight or food consumption of the animals.[3]
Q3: How does the mechanism of action of this compound-mts contribute to its specificity?
A3: this compound-mts is a substrate-competitive inhibitor of GSK-3.[2] Unlike the majority of kinase inhibitors that compete with ATP for binding to the highly conserved ATP-binding pocket, this compound-mts interacts with the substrate-binding site of GSK-3. This provides a higher degree of selectivity, as substrate-binding sites are generally more diverse among different kinases.[2][4]
Q4: Have any off-target effects been observed in cellular or animal models?
A4: Current literature suggests a low likelihood of off-target effects. The primary reported activity of this compound-mts is the inhibition of GSK-3 and the subsequent modulation of its downstream signaling pathways, such as the Wnt/β-catenin pathway.[5] For instance, in vivo administration of this compound-mts leads to an increase in β-catenin levels in the hippocampus, a direct consequence of GSK-3 inhibition.[1]
Troubleshooting Guide for In Vitro and In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in experimental results | Inconsistent compound stability or activity. | This compound-mts is a peptide and may be sensitive to degradation. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| Lack of expected biological effect (e.g., no change in β-catenin levels) | Insufficient cellular uptake or incorrect dosage. | This compound-mts is myristoylated to enhance cell permeability. However, for in vitro experiments, ensure the final concentration is appropriate (IC50 for GSK-3 is 40 µM).[6] For in vivo studies, consider the route of administration and dosage reported in the literature (e.g., 400 nmol, i.p. for mice).[3] |
| Observed cytotoxicity in cell culture | High concentration of the inhibitor or solvent. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). |
| Inconsistent results in animal studies | Issues with compound administration or stability in vivo. | For intraperitoneal (i.p.) injections, ensure proper technique to avoid administration into other tissues. For intranasal administration, ensure the animal is properly restrained and the full dose is delivered. The stability of the peptide in vivo should be considered when designing the dosing schedule. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound-mts
| Target | IC50 | Assay Type |
| GSK-3 | 40 µM | Peptide inhibitor assay |
Table 2: Summary of In Vivo Preclinical Study
| Study Population | Dose and Administration | Duration | Key Findings |
| ob/ob mice | 400 nmol, intraperitoneal (i.p.), daily | 3 weeks | No observed toxicity based on histopathology and blood chemistry. No effect on body weight or food consumption.[3] |
| 5XFAD mice | 80 µg, intranasal, every other day | 120 days | Reduced Aβ deposits and ameliorated cognitive deficits.[5] |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment in Mice
This protocol is based on the methodology described in the long-term study of this compound-mts in ob/ob mice.[3]
-
Animal Model: Male ob/ob mice.
-
Compound Preparation: Dissolve this compound-mts in a suitable vehicle (e.g., sterile phosphate-buffered saline).
-
Dosing and Administration: Administer a daily intraperitoneal (i.p.) injection of this compound-mts at a dose of 400 nmol per mouse. A control group should receive vehicle-only injections.
-
Study Duration: 3 weeks.
-
Monitoring:
-
Record body weight and food consumption daily.
-
Observe the animals for any signs of distress or adverse effects.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples for standard chemistry analysis.
-
Perform a complete necropsy and collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination.
-
Protocol 2: Assessment of Kinase Selectivity (General Approach)
While a specific broad kinase panel screening for this compound-mts is not detailed in the provided search results, a general approach to assess off-target kinase inhibition is as follows:
-
Kinase Panel: Utilize a commercially available kinase screening service that offers a panel of a large number of purified kinases (e.g., >100 kinases).
-
Compound Concentration: Screen this compound-mts at a fixed concentration (e.g., 10 µM) against the kinase panel to identify potential off-target hits (kinases showing significant inhibition).
-
IC50 Determination: For any identified off-target hits, perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of this compound-mts against these kinases.
-
Data Analysis: Compare the IC50 values for off-target kinases to the IC50 value for the primary target (GSK-3) to determine the selectivity window.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound-mts on GSK-3.
Caption: Experimental workflow for in vivo toxicity assessment of this compound-mts.
References
- 1. This compound-mts | CAS:1043881-55-5 | Selective inhibitor of GSK-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]
- 3. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Glycogen Synthase Kinase 3 Accelerated Liver Regeneration after Acetaminophen-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing L803-mts Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L803-mts, a selective peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound-mts?
A1: this compound-mts is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] By inhibiting GSK-3, this compound-mts prevents the phosphorylation of its downstream targets. A key consequence of this inhibition is the stabilization and accumulation of β-catenin, a central component of the Wnt signaling pathway.[2][3] Additionally, this compound-mts has been shown to modulate the mTOR signaling pathway.[4][5]
Q2: What is the recommended concentration range for this compound-mts in in vitro experiments?
A2: The optimal concentration of this compound-mts is cell-type and assay-dependent. However, a good starting point for most cell lines is a concentration range of 10-100 µM. For example, a concentration of 40 µM has been effectively used in SH-SY5Y human neuroblastoma cells to observe effects on downstream signaling.[2][4] In prostate cancer cell lines like PC-3, concentrations up to 100 µM have been utilized.[6] The reported IC50 value for this compound-mts is 40 µM.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound-mts stock solutions?
A3: this compound-mts is soluble up to 1 mg/ml in a 20% acetonitrile/water solution.[7] For cell culture experiments, it is advisable to prepare a concentrated stock solution in an appropriate solvent (e.g., sterile water or DMSO, after confirming solubility) and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.
Q4: What are the known downstream effects of this compound-mts that I can measure in my in vitro experiments?
A4: The primary downstream effect of this compound-mts is the stabilization of β-catenin. This can be observed by an increase in total β-catenin protein levels via Western blot. Another key pathway affected is the mTOR signaling cascade. Inhibition of GSK-3 by this compound-mts can lead to the activation of mTOR, which can be assessed by examining the phosphorylation status of downstream targets like S6K1 and S6 ribosomal protein.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | - Low solubility of this compound-mts in the final culture medium. - High final concentration of the inhibitor. - Interaction with media components. | - Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and non-toxic to the cells. - Prepare fresh dilutions from the stock solution for each experiment. - Test the solubility of this compound-mts in your specific basal medium before treating the cells. - Consider a brief sonication of the stock solution before dilution. |
| No Observed Effect on Target Pathways | - Suboptimal concentration of this compound-mts. - Insufficient incubation time. - Low GSK-3 activity in the chosen cell line. - Inactive compound. | - Perform a dose-response experiment (e.g., 10, 20, 40, 80, 100 µM) to determine the optimal concentration. - Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal treatment duration. - Confirm GSK-3 expression and basal activity in your cell line. - Use a known GSK-3 activator (if available) as a positive control for inhibition. - Ensure proper storage and handling of the this compound-mts stock solution. |
| High Cell Cytotoxicity | - Concentration of this compound-mts is too high. - Solvent toxicity. - Cell line is particularly sensitive to GSK-3 inhibition. | - Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line. - Ensure the final solvent concentration is below the toxic threshold for your cells. - Reduce the incubation time. |
| Inconsistent Results | - Variability in cell seeding density. - Inconsistent compound dilution and addition. - Passage number of cells affecting their response. | - Maintain consistent cell seeding densities across all experiments. - Prepare a master mix of the final this compound-mts concentration in the culture medium to add to the cells. - Use cells within a consistent and low passage number range. |
Quantitative Data Summary
Table 1: Reported In Vitro Concentrations of this compound-mts
| Cell Line | Concentration | Application | Reference |
| SH-SY5Y (Human Neuroblastoma) | 40 µM | Western Blot, Lysosomal Acidification Assay | [2][3][4] |
| PC-3 (Human Prostate Cancer) | 100 µM | Western Blot | [6] |
Table 2: IC50 Value of this compound-mts
| Parameter | Value | Reference |
| IC50 | 40 µM | [1] |
Experimental Protocols
Protocol 1: Determining the Effect of this compound-mts on Cell Viability using MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound-mts in complete growth medium at various concentrations (e.g., 0, 10, 20, 40, 80, 100, 200 µM).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2X this compound-mts solutions to the respective wells (this will result in a final 1X concentration). Include wells with vehicle control (the solvent used to dissolve this compound-mts at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Analysis of β-catenin Stabilization by Western Blot
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound-mts (e.g., 20, 40, 80 µM) and a vehicle control for the determined optimal time.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against total β-catenin (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Visualizations
Caption: Mechanism of action of this compound-mts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. gskure.com [gskure.com]
- 4. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
ensuring L803-mts stability and storage conditions
Welcome to the technical support center for L803-mts, a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This guide is designed to assist researchers, scientists, and drug development professionals in ensuring the stability of this compound-mts and provides troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound-mts and what is its mechanism of action?
A1: this compound-mts is a cell-permeable peptide inhibitor of GSK-3. It is a myristoylated form of a phosphorylated peptide derived from the GSK-3 substrate Heat Shock Factor-1 (HSF-1), which allows it to cross cell membranes.[1] this compound-mts acts as a selective, substrate-specific, competitive inhibitor of GSK-3β with an IC50 of 40 µM.[2] It does not compete with ATP and shows no significant inhibition of other kinases such as PKC, PKB, or cdc2.[3] Its mechanism involves binding to the substrate-binding site of GSK-3, preventing the phosphorylation of its downstream targets.[1]
Q2: What are the key signaling pathways affected by this compound-mts?
A2: By inhibiting GSK-3, this compound-mts modulates several downstream signaling pathways. Notably, it leads to the stabilization and accumulation of β-catenin, a key component of the Wnt signaling pathway.[4] Additionally, this compound-mts has been shown to restore the activity of the mammalian target of rapamycin (mTOR) and inhibit autophagy.[2][5]
Stability and Storage Conditions
Proper storage and handling of this compound-mts are crucial for maintaining its biological activity. The following tables summarize the recommended storage conditions for both the lyophilized powder and reconstituted stock solutions.
Table 1: Storage of Lyophilized this compound-mts
| Storage Condition | Recommended Temperature | Duration | Additional Notes |
| Long-term storage | -20°C | Refer to product datasheet | Keep desiccated and protected from light. |
| Shipping | Ambient temperature | Short-term | Upon receipt, store at -20°C. |
Table 2: Storage of Reconstituted this compound-mts Stock Solutions
| Storage Temperature | Recommended Duration | Key Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Store in sealed vials, away from moisture.[2] |
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound-mts.
In Vivo Administration
Intranasal Administration in Mice:
-
Preparation of this compound-mts solution: Dissolve this compound-mts in a vehicle solution (e.g., 128 mM NaCl, 8 mM citric acid monohydrate, 17 mM disodium phosphate dehydrate, and 0.0005% benzalkonium chloride). A typical concentration is 80 μg of this compound-mts per 10 μl of vehicle.[6][7]
-
Administration: Administer 5 μl of the solution into each nostril of the mouse.[6][7]
-
Dosing Regimen: A common regimen is administration every other day for the duration of the study (e.g., 120 days).[6][7]
Intraperitoneal (IP) Injection in Mice:
-
Preparation of this compound-mts solution: Dissolve this compound-mts in a suitable sterile vehicle such as saline or PBS.
-
Dosage: A typical dose is 400 nmol per injection for an adult mouse.[5]
-
Administration: Inject the solution into the intraperitoneal cavity of the mouse.
-
Dosing Regimen: Daily injections for a period of several weeks (e.g., 3 weeks) have been reported.[5]
In Vitro Cell Culture Experiments
-
Cell Lines: this compound-mts has been used in various cell lines, including SH-SY5Y and HEK293 cells.[2][3]
-
Reconstitution: Prepare a stock solution of this compound-mts by dissolving the lyophilized powder in a suitable solvent. It is soluble up to 1 mg/ml in 20% acetonitrile/water.[3] For cell culture, further dilution into the culture medium is necessary.
-
Treatment: Add this compound-mts to the cell culture medium at the desired final concentration. The effective concentration can vary depending on the cell type and the experimental endpoint.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) before assessing the biological outcome.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect in Cell Culture
| Potential Cause | Troubleshooting Step |
| Improper Storage/Handling | Ensure this compound-mts has been stored according to the recommendations (see Tables 1 & 2). Avoid repeated freeze-thaw cycles of stock solutions. |
| Peptide Degradation | Visually inspect the lyophilized powder for any changes in color or texture. If degradation is suspected, use a fresh vial. |
| Incorrect Concentration | Verify the calculations for the final concentration in the cell culture medium. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Solubility Issues | Ensure the stock solution is fully dissolved. If precipitation is observed in the culture medium, consider preparing a fresh, more dilute stock solution or using a different solvent if compatible with your cells. |
| Cell Line Specificity | The response to this compound-mts can be cell-type dependent. Confirm that your cell line expresses GSK-3 and the downstream pathways of interest. |
| Assay Interference | Some cell viability assays, like the MTT assay, can be affected by the metabolic state of the cells, which might be altered by this compound-mts treatment, leading to inconsistent results.[8][9][10] Consider using an alternative viability assay (e.g., trypan blue exclusion) to confirm your findings. |
Issue 2: Inconsistent Results or Adverse Effects in Animal Studies
| Potential Cause | Troubleshooting Step |
| Incorrect Administration | For intranasal delivery, ensure the solution is properly administered into the nasal cavity and not aspirated into the lungs. For IP injections, ensure the injection is in the peritoneal cavity and not in an organ or subcutaneous tissue. |
| Vehicle Effects | The vehicle used to dissolve this compound-mts can have its own biological effects. Always include a vehicle-only control group in your experiments. |
| Dosage and Regimen | The optimal dose and frequency of administration can vary depending on the animal model and the desired outcome. A dose-finding study may be necessary. |
| Animal Health | Monitor the general health of the animals (body weight, behavior) throughout the experiment. Adverse effects may indicate toxicity at the administered dose. However, studies have shown that this compound-mts is not toxic at effective doses.[5] |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of this compound-mts's application and mechanism, the following diagrams have been generated.
Caption: A general experimental workflow for using this compound-mts in both in vitro and in vivo studies.
Caption: The inhibitory effect of this compound-mts on GSK-3 and its impact on downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
addressing inconsistent results in L803-mts experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving the GSK-3 inhibitor, L803-mts.
Frequently Asked Questions (FAQs)
Q1: What is this compound-mts and what is its primary mechanism of action?
This compound-mts is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] Its myristoylated N-terminus enhances cell permeability. This compound-mts has shown therapeutic potential in various models, including those for Alzheimer's disease, diabetes, and depression.[1][2][3]
Q2: What are some common causes of inconsistent results in cell-based assays with this compound-mts?
Inconsistent results in cell-based assays, such as MTS assays for cell viability, can arise from several factors not necessarily specific to this compound-mts itself. These include:
-
Cell Health and Confluency: The growth phase and confluency of cells at the time of treatment can significantly impact results.[4]
-
Reagent Preparation and Storage: Improper storage and handling of this compound-mts and assay reagents can lead to degradation and loss of activity.[1]
-
Assay Protocol Variability: Inconsistencies in incubation times, reagent concentrations, and reading parameters can introduce variability.[5][6]
-
Presence of Phenol Red: Phenol red in cell culture media can interfere with the absorbance readings of colorimetric assays like the MTS assay.[4][6]
-
Serum Interactions: Components in serum, such as albumin, can sometimes interfere with assay reagents.[7]
Q3: How should this compound-mts be stored?
For long-term storage, this compound-mts should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can inactivate the peptide.[1]
Troubleshooting Guide
Issue 1: High variability between replicate wells in an MTS assay.
-
Possible Cause: Uneven cell seeding or cell clumping.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution of cells.
-
-
Possible Cause: Edge effects in the microplate.
-
Troubleshooting Step: Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile media or PBS.
-
-
Possible Cause: Inaccurate pipetting.
-
Troubleshooting Step: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
-
Issue 2: Unexpectedly low or no effect of this compound-mts on cell viability.
-
Possible Cause: this compound-mts degradation.
-
Troubleshooting Step: Ensure proper storage of the compound. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause: Incorrect concentration.
-
Troubleshooting Step: Verify the calculations for your dilutions. The IC50 for this compound-mts is reported to be 40 μM.[1]
-
-
Possible Cause: Cell line insensitivity.
-
Troubleshooting Step: Confirm that the target cell line expresses GSK-3 and that the pathway is active. Consider using a positive control known to be sensitive to GSK-3 inhibition.
-
Issue 3: Absorbance readings in an MTS assay are inconsistent or nonsensical (e.g., negative values after background subtraction).
-
Possible Cause: Interference from phenol red in the culture medium.
-
Possible Cause: Incorrect incubation time with the MTS reagent.
-
Troubleshooting Step: Optimize the incubation time for your specific cell line and density. A time course experiment (e.g., 1, 2, 4 hours) can help determine the optimal window.[8]
-
-
Possible Cause: Contamination.
-
Troubleshooting Step: Visually inspect cells for any signs of microbial contamination. Ensure aseptic techniques are followed.
-
Data Summary
The following table summarizes the reported biological effects of this compound-mts from various studies.
| Biological Effect | Model System | Key Findings | Reference |
| Reduced Aβ deposits and ameliorated cognitive deficits | 5XFAD mice (Alzheimer's model) | This compound-mts treatment led to a reduction in amyloid-beta plaques and improved performance in cognitive tests. | [1][2] |
| Antidepressive effect | Mice (forced swimming test) | This compound-mts showed antidepressive-like activity. | [1] |
| Improved glucose homeostasis | ob/ob mice (diabetes model) | Treatment reduced blood glucose levels and improved glucose tolerance. | [3] |
| Increased hepatic glycogen content | ob/ob mice | This compound-mts increased liver glycogen content by 50%. | [3] |
| Suppressed hepatic PEPCK mRNA levels | ob/ob mice | This compound-mts suppressed the mRNA levels of a key gluconeogenic enzyme by 50%. | [3] |
| Reduced tumor growth | Prostate cancer xenograft and TRAMP mice | GSK-3 inhibitors, including this compound-mts, reduced tumor incidence and burden. | [9] |
Experimental Protocols
General MTS Assay Protocol for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach and enter the exponential growth phase (typically 18-24 hours).
-
Compound Treatment: Treat the cells with various concentrations of this compound-mts. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[8]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.[8] The optimal time should be determined empirically.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media and MTS but no cells). Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound-mts signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gskure.com [gskure.com]
- 3. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Efficacy and Bioavailability of L803-mts
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the selective GSK-3 inhibitor, L803-mts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to optimize your in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered when working with this compound-mts in vivo, focusing on improving its efficacy and bioavailability.
Q1: We are observing lower than expected in vivo efficacy with this compound-mts. What are the potential causes and how can we troubleshoot this?
A1: Lower than expected efficacy can stem from several factors, primarily related to bioavailability, stability, and experimental design.
-
Poor Bioavailability: this compound-mts, being a peptide, may have inherent limitations in crossing biological membranes. The myristoylation of this compound-mts is designed to enhance cell permeability, but challenges can still arise.
-
Troubleshooting:
-
Route of Administration: If using oral administration, consider switching to parenteral routes like intraperitoneal (IP) or intravenous (IV) injection, which bypass first-pass metabolism and enzymatic degradation in the gastrointestinal tract. Intranasal delivery has also been used for direct nose-to-brain delivery in preclinical models.[1]
-
Formulation: Ensure this compound-mts is fully solubilized in a biocompatible vehicle. Aggregation or precipitation will significantly reduce the available dose. Consider using formulation strategies for poorly soluble peptides.
-
-
-
In Vivo Instability: Peptides are susceptible to degradation by proteases in the blood and tissues.
-
Troubleshooting:
-
Chemical Modifications: While this compound-mts is already modified, for future peptide design, consider further strategies like PEGylation, incorporation of unnatural D-amino acids, or cyclization to enhance stability.[2][3]
-
Co-administration with Protease Inhibitors: This can be a viable strategy in some experimental setups to increase the circulating half-life of the peptide.
-
-
-
Suboptimal Dosing: The dose and frequency of administration may not be optimal for the specific animal model and disease state.
-
Troubleshooting:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources allow, PK/PD modeling can help predict the optimal dosing regimen to maintain therapeutic concentrations at the target site.
-
-
Q2: How can we improve the bioavailability of this compound-mts for our in vivo studies?
A2: Improving bioavailability is key to maximizing the therapeutic potential of this compound-mts. Here are several strategies:
-
Formulation Strategies:
-
Solubilizing Agents: Use of co-solvents, surfactants, or cyclodextrins can improve the solubility of this compound-mts in the formulation.
-
Lipid-Based Formulations: Encapsulating this compound-mts in liposomes or lipid nanoparticles can protect it from degradation and enhance its absorption.
-
Mucoadhesive Polymers: For intranasal or oral delivery, mucoadhesive polymers can increase the residence time at the absorption site.
-
-
Delivery Systems:
-
Nanoparticle Encapsulation: Encapsulating this compound-mts in biodegradable nanoparticles can protect it from enzymatic degradation and provide controlled release.
-
Cell-Penetrating Peptides (CPPs): Although this compound-mts is myristoylated to improve cell entry, conjugation to a CPP could further enhance its uptake into target cells.[4]
-
Q3: We are unsure about the stability of our this compound-mts solution for in vivo use. How should we prepare and store it?
A3: Proper handling and storage are critical for maintaining the integrity of this compound-mts.
-
Reconstitution: Reconstitute lyophilized this compound-mts in a sterile, appropriate solvent as recommended by the supplier. For in vivo use, ensure the final vehicle is isotonic and biocompatible (e.g., sterile saline or PBS).
-
Storage: Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C for long-term storage. For short-term use, solutions can typically be stored at 4°C for a limited time, but stability should be verified.
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or aggregation. If observed, the solution should not be used.
Quantitative Data
Table 1: In Vivo Efficacy of this compound-mts in an Alzheimer's Disease Mouse Model (5XFAD)
| Parameter | Treatment Group | Result | Reference |
| Aβ Plaque Load Reduction | This compound-mts (nasal administration) | 84 ± 20% reduction | [1][5] |
| Cognitive Deficit | This compound-mts (nasal administration) | Ameliorated | [1] |
Table 2: In Vivo Efficacy of this compound-mts in a Type 2 Diabetes Mouse Model (ob/ob)
| Parameter | Treatment Group | Result | Reference |
| Blood Glucose Levels | This compound-mts (400 nmol, i.p., daily for 3 weeks) | Reduced | [6] |
| Glucose Tolerance | This compound-mts (400 nmol, i.p., daily for 3 weeks) | Improved | [6] |
| Hepatic PEPCK mRNA Levels | This compound-mts (400 nmol, i.p., daily for 3 weeks) | 50% suppression | [6] |
| Hepatic Glycogen Content | This compound-mts (400 nmol, i.p., daily for 3 weeks) | 50% increase | [6] |
| Skeletal Muscle GLUT4 Expression | This compound-mts (400 nmol, i.p., daily for 3 weeks) | Upregulated | [6] |
| Skeletal Muscle Glycogen Content | This compound-mts (400 nmol, i.p., daily for 3 weeks) | 20% increase | [6] |
Table 3: In Vivo Efficacy of this compound-mts in a Prostate Cancer Mouse Model (TRAMP)
| Parameter | Treatment Group | Result | Reference |
| Tumor Incidence and Burden | This compound-mts | Reduced | [7] |
Experimental Protocols
This section provides detailed methodologies for common in vivo administration routes for this compound-mts.
Protocol 1: Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound-mts solution in a sterile, isotonic vehicle (e.g., 0.9% saline or PBS)
-
Sterile syringes (1 mL) with a 25-27 gauge needle
-
70% ethanol or other appropriate disinfectant
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the injection volume.
-
Restraint: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The "three-fingers" restraint method is commonly used.[8]
-
Positioning: Turn the restrained mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is preferred to avoid the cecum and urinary bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 30-45 degree angle with the bevel facing up. Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel. If aspiration is clear, slowly inject the this compound-mts solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[9]
-
Needle Withdrawal and Recovery: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol 2: Intranasal (IN) Administration in Mice
Materials:
-
This compound-mts solution in a sterile vehicle suitable for nasal administration
-
Micropipette with sterile tips
-
Anesthesia (if required by the specific protocol)
Procedure for Awake Mice:
-
Acclimation: It is crucial to acclimate the mice to handling for several days before the procedure to minimize stress.[10]
-
Restraint: Use a modified scruff grip to securely hold the mouse and immobilize its head. The animal's back should be toward the palm of your hand.[10]
-
Administration:
-
Using a micropipette, dispense a small droplet (e.g., 2-3 µL) of the this compound-mts solution onto the opening of one nostril.
-
Allow the mouse to inhale the droplet.
-
Repeat for the other nostril, alternating between nostrils until the full dose is administered. A typical total volume is around 20-30 µL.[10]
-
-
Recovery: Return the mouse to its cage and monitor for any adverse reactions.
Procedure for Anesthetized Mice:
-
Anesthesia: Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).
-
Positioning: Place the anesthetized mouse on its back (supine position).
-
Administration:
-
Using a micropipette, slowly apply small droplets of the this compound-mts solution to each nostril.
-
Allow time for inhalation between droplets.
-
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Signaling Pathway and Experimental Workflow Diagrams
GSK-3 Signaling Pathway and the Effect of this compound-mts
This compound-mts is a substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a constitutively active kinase involved in numerous cellular processes. Its inhibition by this compound-mts leads to the stabilization and accumulation of its downstream targets, most notably β-catenin.
Caption: this compound-mts inhibits GSK-3β, leading to β-catenin stabilization.
Experimental Workflow for Assessing In Vivo Efficacy
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound-mts in a preclinical model.
References
- 1. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter - Strategies to Improve Stability and Bioavailability of Peptide Drugs | Bentham Science [benthamscience.com]
- 3. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
potential degradation of L803-mts in cell culture media
Welcome to the technical support center for L803-mts. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound-mts in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-mts and what is its mechanism of action?
This compound-mts is a selective, cell-permeable peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] It is a substrate-competitive inhibitor, meaning it binds to the substrate-binding site of GSK-3, rather than the ATP-binding pocket.[1][3] This provides a higher degree of selectivity compared to ATP-competitive inhibitors.[1] this compound-mts is a phosphorylated peptide derived from the GSK-3 substrate heat shock factor-1 (HSF-1) and includes a myristoyl group modification for enhanced cell permeability.[1][2][4]
Q2: What are the common applications of this compound-mts in research?
This compound-mts has been utilized in a variety of research areas, including:
-
Neuroscience: To study neuroprotective effects, depressive-like behaviors, and Alzheimer's disease pathology.[1][5][6]
-
Metabolic Disorders: Investigating its insulin-mimetic properties and its role in glucose homeostasis.[7]
-
Cancer Research: To explore the effects of GSK-3 inhibition on tumor growth and cell proliferation.[8]
-
Immunology: To understand the role of GSK-3 in regulating cytokine expression.[2]
Q3: What is the recommended storage and reconstitution method for this compound-mts?
For optimal stability, this compound-mts should be stored at -20°C.[2] It is soluble in a 20% acetonitrile/water solution up to 1 mg/ml.[2] For cell culture experiments, it is advisable to prepare concentrated stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can lead to degradation.[9] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Experimental Results
Inconsistent results when using this compound-mts can stem from several factors related to its stability in cell culture media. As a myristoylated phosphopeptide, this compound-mts is susceptible to degradation by enzymes present in serum and secreted by cells.
| Potential Cause | Recommended Solution |
| Enzymatic Degradation by Peptidases/Proteases: Serum in cell culture media contains peptidases that can cleave the peptide backbone of this compound-mts, inactivating it. | 1. Reduce Serum Concentration: If your cell line permits, reduce the serum concentration in the media during the treatment period. 2. Use Serum-Free Media: For short-term experiments, consider treating cells in serum-free media. 3. Heat-Inactivate Serum: While standard practice, ensure that the serum used has been properly heat-inactivated to reduce the activity of complement proteins and some enzymes. 4. Replenish this compound-mts: For longer experiments, consider replenishing the media with fresh this compound-mts every 12-24 hours.[4][10] |
| Dephosphorylation by Phosphatases: Phosphatases present in the media or on the cell surface can remove the critical phosphate group from this compound-mts, rendering it inactive as a GSK-3 inhibitor. | 1. Include Phosphatase Inhibitors: Supplement the cell culture media with a cocktail of broad-spectrum phosphatase inhibitors (e.g., sodium orthovanadate, β-glycerophosphate). Note: Test for any effects of the inhibitors on your specific cell line and experimental endpoints. |
| Non-Specific Binding: The hydrophobic myristoyl group can cause this compound-mts to bind to plastic surfaces of culture vessels and pipette tips, reducing its effective concentration in the media. | 1. Use Low-Binding Plasticware: Utilize low-protein-binding microplates and pipette tips. 2. Pre-treatment of Plasticware: Pre-incubate culture wells with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding sites, then wash before adding cells and this compound-mts. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to peptide degradation. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the this compound-mts stock solution to minimize freeze-thaw cycles.[9] |
Issue 2: Lower Than Expected Biological Activity
If this compound-mts is not producing the expected biological effect at the cited concentrations (effective IC50 in the low micromolar range), it may be due to degradation or suboptimal experimental conditions.[1][9]
| Potential Cause | Recommended Solution |
| Incorrect Dosage Calculation: Errors in calculating the final concentration in the cell culture media. | 1. Verify Calculations: Double-check all calculations for dilution of the stock solution. 2. Calibrate Pipettes: Ensure that all pipettes used for dilution are properly calibrated. |
| Sub-optimal Cell Health: The cellular response to GSK-3 inhibition can be dependent on the health and metabolic state of the cells. | 1. Monitor Cell Viability: Regularly assess cell viability using methods like Trypan Blue exclusion or MTT assays. 2. Ensure Optimal Culture Conditions: Maintain consistent cell passage numbers and ensure cells are not overgrown or stressed at the time of treatment. |
| Rapid Degradation in Specific Cell Lines: Some cell lines may secrete higher levels of peptidases or phosphatases, leading to faster degradation of this compound-mts. | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration for your specific cell line. 2. Increase Dosing Frequency: For longer experiments, consider more frequent media changes with fresh this compound-mts.[4] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound-mts
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and reach the appropriate confluency (typically 70-80%).
-
Preparation of this compound-mts Working Solution:
-
Thaw a single-use aliquot of the this compound-mts stock solution.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture media. If using serum-free media for treatment, prepare the working solution in that media.
-
-
Cell Treatment:
-
Remove the existing media from the cells.
-
Gently add the media containing the this compound-mts working solution to the cells.
-
Include appropriate controls, such as a vehicle-only control (the solvent used for the stock solution) and a negative control peptide if available.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis (e.g., Western blotting for GSK-3 target proteins like β-catenin, or cell-based assays).[10]
Visualizations
References
- 1. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]
- 4. Inhibition of Glycogen Synthase Kinase 3 Accelerated Liver Regeneration after Acetaminophen-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gskure.com [gskure.com]
- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. gskure.com [gskure.com]
L803-mts Technical Support Center: Investigating the Impact of Animal Age and Sex on Treatment Outcomes
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the influence of animal age and sex on the therapeutic effects of L803-mts, a selective glycogen synthase kinase-3 (GSK-3) inhibitor. As the current body of published literature does not extensively detail these specific outcome variations, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in designing and executing studies to address this knowledge gap.
Frequently Asked Questions (FAQs)
Q1: Why is it important to study the effects of age and sex on this compound-mts treatment?
A1: Preclinical research increasingly recognizes that age and sex are critical biological variables that can significantly influence drug efficacy and safety. Hormonal differences, metabolic rate variations, and age-related physiological changes can alter drug pharmacokinetics and pharmacodynamics. Investigating these factors is essential for the translatability of preclinical findings to diverse human populations.
Q2: What is the primary mechanism of action for this compound-mts?
A2: this compound-mts is a selective, substrate-competitive peptide inhibitor of glycogen synthase kinase-3 (GSK-3).[1] By inhibiting GSK-3, this compound-mts can modulate various downstream signaling pathways, including those involved in insulin signaling and Wnt/β-catenin signaling.[2][3] A key indicator of its in vivo activity is the stabilization and increased levels of β-catenin in tissues like the hippocampus.
Q3: Are there any known differences in GSK-3 activity between sexes or with age?
A3: Yes, studies have shown that the expression and activity of GSK-3 can be influenced by age. For instance, a decline in GSK-3β has been observed in the livers of old mice. While specific sex-based differences in GSK-3 activity are less characterized in the context of this compound-mts treatment, hormonal fluctuations, particularly estrogens, are known to influence numerous signaling pathways, which could indirectly affect GSK-3 activity and the response to its inhibition.
Q4: What animal models have been used in this compound-mts research?
A4: this compound-mts has been evaluated in several mouse models, including:
-
5XFAD mice for Alzheimer's disease research, where it was shown to reduce Aβ deposits and improve cognitive deficits.[1][4]
-
ob/ob mice for studying metabolic effects, where it improved glucose tolerance.[2]
-
Standard mouse strains for investigating depressive-like behavior in the forced swimming test.[1]
Q5: What are the recommended administration routes and dosages for this compound-mts in mice?
A5: this compound-mts has been administered via various routes in published studies, including:
-
Intraperitoneal (i.p.) injection: A daily dose of 400 nmol was used in ob/ob mice.[2]
-
Intranasal administration: A solution containing 80 μg of this compound-mts was given to 5XFAD mice every other day.
-
Intracerebroventricular (i.c.v.) injection: Used in studies assessing antidepressive-like effects.
The optimal dose and route will depend on the specific experimental goals and animal model.
Troubleshooting Guides
This section addresses potential issues that may arise when designing and conducting experiments to assess the impact of age and sex on this compound-mts treatment.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in treatment response within an age/sex cohort. | 1. Inconsistent drug administration (e.g., variable i.p. injection placement).2. For females, not accounting for the estrous cycle, as hormonal fluctuations can impact drug metabolism and physiology.3. Underlying health differences in aged animals. | 1. Ensure all personnel are thoroughly trained in the chosen administration technique.2. Monitor the estrous cycle of female animals and either randomize based on cycle stage or standardize by testing only during a specific stage.3. Perform a health screen on aged animals before study initiation to exclude those with significant comorbidities. |
| No significant difference in outcomes between treated and vehicle groups in aged animals. | 1. Age-related changes in drug metabolism leading to altered bioavailability.2. Reduced target engagement due to age-associated changes in GSK-3 expression or activity.3. The chosen endpoint may be less sensitive in older animals. | 1. Conduct a pilot pharmacokinetic study in aged animals to determine if dose adjustments are necessary.2. Perform a dose-response study in the aged cohort to identify an effective dose.3. Measure downstream markers of GSK-3 inhibition (e.g., β-catenin levels) to confirm target engagement.4. Consider including additional, more sensitive behavioral or molecular endpoints. |
| Observed sex-specific differences in treatment efficacy. | 1. Hormonal differences between males and females affecting drug metabolism or the GSK-3 signaling pathway.2. Sex-based differences in the pathophysiology of the disease model. | 1. Measure sex hormone levels to correlate with treatment outcomes.2. Consider studies in gonadectomized animals with and without hormone replacement to directly test the influence of sex hormones.3. Investigate baseline sex differences in the expression of GSK-3 and related signaling proteins in your model. |
| Difficulty with intranasal administration in older or smaller animals. | 1. Anatomical differences or respiratory issues in aged animals.2. Incorrect animal restraint leading to inconsistent dosing. | 1. Use a smaller volume of administration and deliver it more slowly.2. Ensure proper, non-stressful restraint techniques are used.3. Consider alternative, less technically challenging administration routes like i.p. or subcutaneous injection if the experimental question allows. |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the impact of age and sex on this compound-mts treatment outcomes.
Protocol 1: In Vivo this compound-mts Efficacy Study in Different Age and Sex Cohorts
Objective: To determine if the therapeutic efficacy of this compound-mts in a mouse model of Alzheimer's disease (5XFAD) varies with age and sex.
Animal Cohorts:
-
Young Adult Males (3-4 months old)
-
Young Adult Females (3-4 months old)
-
Aged Males (10-12 months old)
-
Aged Females (10-12 months old)
Treatment Groups (per cohort):
-
Vehicle control (e.g., saline or appropriate buffer)
-
This compound-mts (e.g., 80 μg, intranasal administration, every other day for 3 months)
Methodology:
-
Animal Acclimation and Baseline Assessment: Acclimate all animals to the housing conditions for at least one week. Conduct baseline behavioral testing (e.g., Morris water maze, Y-maze) to establish initial cognitive function.
-
Treatment Administration: Administer this compound-mts or vehicle according to the specified dose and schedule. Monitor animal health and body weight regularly.
-
Behavioral Testing: At the end of the treatment period, repeat the behavioral assessments to evaluate cognitive changes.
-
Tissue Collection and Analysis: Following the final behavioral tests, euthanize the animals and collect brain tissue. One hemisphere can be fixed for immunohistochemistry (to assess Aβ plaque load), and the other can be flash-frozen for biochemical analyses (e.g., Western blotting for GSK-3, p-GSK-3, and β-catenin).
Protocol 2: Western Blotting for GSK-3 Pathway Proteins
Objective: To quantify changes in GSK-3 activity markers in brain tissue following this compound-mts treatment across different age and sex groups.
Methodology:
-
Protein Extraction: Homogenize frozen brain tissue (e.g., hippocampus or cortex) in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-GSK-3β, anti-p-GSK-3β (Ser9), anti-β-catenin, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the protein of interest to a loading control (e.g., β-actin). Calculate the ratio of p-GSK-3β to total GSK-3β as an indicator of its inhibition.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Cognitive Performance Data (Y-Maze Spontaneous Alternation)
| Group | Treatment | Mean Alternation (%) | Standard Deviation |
| Young Male | Vehicle | 65.2 | 5.1 |
| Young Male | This compound-mts | 78.5 | 4.8 |
| Young Female | Vehicle | 66.1 | 5.3 |
| Young Female | This compound-mts | 79.2 | 4.9 |
| Aged Male | Vehicle | 52.4 | 6.8 |
| Aged Male | This compound-mts | 63.1 | 7.2 |
| Aged Female | Vehicle | 53.0 | 6.5 |
| Aged Female | This compound-mts | 64.5 | 7.0 |
Table 2: Hypothetical Hippocampal β-catenin Levels (Relative to Vehicle Control)
| Group | Treatment | Mean Fold Change | Standard Deviation |
| Young Male | This compound-mts | 2.5 | 0.4 |
| Young Female | This compound-mts | 2.7 | 0.5 |
| Aged Male | This compound-mts | 1.8 | 0.6 |
| Aged Female | This compound-mts | 1.9 | 0.5 |
Mandatory Visualizations
Caption: this compound-mts inhibits GSK-3β, stabilizing β-catenin.
Caption: Workflow for assessing this compound-mts efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-mts | CAS 1043881-55-5 | Tocris Bioscience [tocris.com]
- 4. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
optimizing L803-mts treatment duration for desired effects
For researchers and drug development professionals utilizing L803-mts, a selective peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), determining the optimal treatment duration is critical for achieving desired experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Troubleshooting Guide: Optimizing this compound-mts Treatment Duration
This guide provides a structured approach to troubleshooting common issues related to this compound-mts treatment duration.
| Issue | Potential Cause | Recommended Action |
| No observable effect on target pathways (e.g., β-catenin levels unchanged). | Insufficient treatment duration for the specific cell type or animal model. | 1. Perform a time-course experiment: Treat cells or animals with this compound-mts and collect samples at multiple time points (e.g., 6, 12, 24, 48 hours for in vitro; 1, 3, 7, 14 days for in vivo). 2. Analyze downstream markers: Measure the levels of direct GSK-3 targets, such as phosphorylated GSK-3β (Ser9) and total β-catenin, at each time point to determine the onset and peak of the response. |
| Inconsistent results between experiments. | Variability in experimental conditions. | 1. Standardize protocols: Ensure consistent cell density, passage number, and this compound-mts concentration across all experiments. 2. Aliquot this compound-mts: To avoid repeated freeze-thaw cycles that can inactivate the peptide, prepare single-use aliquots of the this compound-mts solution and store them at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
| Toxicity or off-target effects observed. | Treatment duration is too long or the concentration is too high. | 1. Conduct a dose-response and time-course toxicity study: Assess cell viability (e.g., using an MTT assay) or monitor animal health at various this compound-mts concentrations and treatment durations. 2. Titrate down the duration: If toxicity is observed at a duration that shows efficacy, try to reduce the treatment time to a point where the desired effect is still present, but toxicity is minimized. |
| Desired long-term effect is not sustained. | The transient nature of the inhibitor's effect. | 1. Consider repeated dosing: For in vivo studies, a continuous or repeated administration schedule may be necessary to maintain GSK-3 inhibition. For example, daily administration has been used in some studies.[2] 2. Evaluate long-term markers: In addition to immediate downstream targets, assess more permanent cellular changes or phenotypic outcomes that may require prolonged treatment. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for this compound-mts treatment duration in a new experimental model?
A1: Based on published studies, a reasonable starting point for in vitro experiments is 24 to 48 hours. For in vivo studies, a pilot study with a duration of 1 to 3 weeks of daily administration can provide initial insights into the compound's efficacy and tolerability in your model.[2]
Q2: How can I confirm that this compound-mts is active in my experiment?
A2: The most direct way to confirm the activity of this compound-mts is to measure the downstream effects of GSK-3 inhibition. A key marker is the stabilization and subsequent accumulation of β-catenin.[3][4] An increase in β-catenin levels upon this compound-mts treatment indicates successful target engagement.
Q3: Are there established long-term treatment protocols for this compound-mts?
A3: Yes, long-term studies have been conducted. For instance, in the 5XFAD mouse model of Alzheimer's disease, intranasal administration of this compound-mts was carried out for 120 days.[3][4] In diabetic ob/ob mice, daily intraperitoneal injections were administered for 3 weeks.[2] The choice of a long-term protocol depends heavily on the specific research question and animal model.
Data on this compound-mts Treatment Duration and Effects
The following table summarizes key findings from studies using this compound-mts, providing a reference for expected outcomes at different treatment durations.
| Model System | Treatment Duration | This compound-mts Concentration / Dose | Observed Effects | Reference |
| 5XFAD Mouse Model (Alzheimer's Disease) | 120 days | Not specified (nasal administration) | Reduced Aβ plaque loads, improved cognitive performance, increased β-catenin levels, restored mTOR activity. | [3][4] |
| ob/ob Mouse Model (Type 2 Diabetes) | 3 weeks | 400 nmol (daily i.p. injection) | Reduced blood glucose levels, improved glucose tolerance, increased hepatic glycogen content, suppressed hepatic PEPCK mRNA levels. | [2] |
| Mouse Hippocampus | Not specified (in vivo) | Not specified | Increased β-catenin levels, antidepressive-like activity. | [1][5] |
| HEK293 Cells | Not specified | Not specified | 2.5-fold activation of glycogen synthase activity. | [6][7] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-mts Activity in Cell Culture
-
Cell Plating: Plate cells at a consistent density in multi-well plates to ensure uniformity across different time points.
-
This compound-mts Preparation: Reconstitute this compound-mts in an appropriate solvent as per the manufacturer's instructions. Prepare working solutions at the desired final concentration in cell culture media.
-
Treatment: Add the this compound-mts-containing media to the cells. Include a vehicle-only control group.
-
Sample Collection: At designated time points (e.g., 0, 6, 12, 24, 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform SDS-PAGE and western blotting to analyze the protein levels of phosphorylated GSK-3β (Ser9), total GSK-3β, and total β-catenin. β-actin or GAPDH should be used as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control. Plot the relative protein levels against treatment time to determine the optimal duration for the desired effect.
Protocol 2: In Vivo Efficacy Study of this compound-mts
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to control (vehicle) and treatment (this compound-mts) groups.
-
This compound-mts Administration: Prepare the this compound-mts solution for the chosen route of administration (e.g., intraperitoneal, intranasal). Administer the compound at the predetermined dose and schedule (e.g., daily).
-
Monitoring: Monitor the animals regularly for any signs of toxicity, and record body weight and food/water intake.
-
Endpoint Analysis: At the end of the treatment period (e.g., 3 weeks or 120 days), collect tissues of interest (e.g., brain, liver).
-
Biochemical and Histological Analysis: Process the tissues for downstream analysis, such as western blotting for target proteins (as in Protocol 1), or histological staining (e.g., Congo red for Aβ plaques) to assess the therapeutic outcome.[3]
Visualizations
Caption: this compound-mts inhibits GSK-3, leading to β-catenin stabilization and downstream signaling.
Caption: Workflow for optimizing this compound-mts treatment duration.
Caption: A logical flow for troubleshooting this compound-mts experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-mts | CAS 1043881-55-5 | Tocris Bioscience [tocris.com]
- 7. This compound-mts (CAS 1043881-55-5): R&D Systems [rndsystems.com]
Technical Support Center: Controlling for Experimental Variability in L803-mts Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for experimental variability in L803-mts studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound-mts and what is its primary mechanism of action?
This compound-mts is a selective, cell-permeable peptide inhibitor of glycogen synthase kinase-3 (GSK-3). Its mechanism of action is substrate-competitive, meaning it binds to the substrate-binding site of GSK-3, rather than the ATP-binding pocket.[1][2] This specificity can reduce the likelihood of off-target effects compared to ATP-competitive inhibitors.[2] this compound-mts has been shown to produce antidepressive-like behavior in animal models and exhibits insulin-mimetic activity.
Q2: What are the most common sources of experimental variability when working with this compound-mts?
Experimental variability in this compound-mts studies can arise from several factors, much like other cell-based assays. Key sources include:
-
Cell Culture Conditions: Inconsistent cell passage number, confluency, and media composition can significantly impact results.[3][4]
-
Pipetting and Liquid Handling: Errors in pipetting, especially with small volumes, can lead to inaccurate concentrations of this compound-mts and other reagents.[4][5][6]
-
Reagent Stability and Solubility: Improper storage and handling of this compound-mts can affect its stability and solubility in culture media, leading to inconsistent effects.[1][7]
-
Incubation Times and Conditions: Variations in incubation times and environmental conditions (e.g., temperature, CO2 levels) can alter cellular responses to this compound-mts.[6]
-
Biological Variability: Inherent differences between cell lines, primary cells from different donors, and even within the same cell line over time can contribute to variability.[3][8]
Q3: How can I minimize variability in my cell viability (e.g., MTS) assays with this compound-mts?
To minimize variability in cell viability assays:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before each experiment.
-
Optimize Incubation Time: Conduct a time-course experiment to determine the optimal incubation period for your specific cell line and experimental conditions.[6]
-
Use Appropriate Controls: Include vehicle-only controls (the solvent used to dissolve this compound-mts) and untreated controls.
-
Ensure Proper Reagent Mixing: Thoroughly mix the MTS reagent with the culture medium before reading the absorbance.
-
Monitor for Contamination: Regularly check for microbial contamination, which can significantly affect assay results.[6]
Q4: What are the recommended storage and handling conditions for this compound-mts?
This compound-mts is a peptide and should be handled with care to maintain its stability. It is recommended to store the lyophilized powder at -20°C.[1] For creating stock solutions, refer to the manufacturer's instructions, but typically it is dissolved in a solvent like sterile water or a buffer. Once dissolved, it is advisable to aliquot the stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during reagent addition.- Edge effects in the microplate. | - Use a multichannel pipette for cell seeding and reagent addition to improve consistency.- Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity.- Ensure thorough mixing of reagents before adding to the plate. |
| Inconsistent this compound-mts efficacy across experiments | - Degradation of this compound-mts stock solution.- Variation in cell passage number or health.- Inconsistent incubation times. | - Prepare fresh aliquots of this compound-mts from a new stock for each experiment.- Maintain a consistent cell culture protocol, using cells within a defined passage number range.- Use a calibrated timer and ensure consistent incubation conditions (temperature, CO2). |
| Unexpected cell toxicity or off-target effects | - this compound-mts concentration is too high.- Contamination of cell culture or reagents.- The vehicle (solvent) for this compound-mts is toxic to the cells. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound-mts for your cell line.- Test for and eliminate any sources of contamination.- Run a vehicle-only control to assess the toxicity of the solvent at the concentration used. |
| Low signal or no effect of this compound-mts | - this compound-mts concentration is too low.- Insufficient incubation time.- The target pathway (GSK-3) is not active in the chosen cell line or under the experimental conditions. | - Increase the concentration of this compound-mts based on literature or a dose-response experiment.- Extend the incubation time to allow for the biological effect to manifest.- Confirm GSK-3 expression and activity in your cell line using methods like Western blotting for phosphorylated GSK-3. |
Data Presentation: Quantitative Effects of this compound-mts
The following tables summarize quantitative data from studies investigating the effects of this compound-mts.
Table 1: Effect of this compound-mts on Aβ Plaque Load and Cognitive Performance in 5XFAD Mice [9]
| Treatment Group | Aβ Plaque Load Reduction (%) (Congo Red Staining) | Aβ Plaque Load Reduction (%) (Immunostaining) | Cognitive Performance (% of Wild Type) |
| Untreated 5XFAD | - | - | 20 ± 10 |
| This compound-mts-treated 5XFAD | 75 ± 6.8 | 84 ± 20 | 72 ± 14 |
Table 2: Effect of this compound-mts on Cell Proliferation in Prostate Cancer Models [10]
| Model | Treatment | Reduction in BrdU Positive Cells (%) |
| TRAMP Mice (PIN lesions) | This compound-mts | Dramatically reduced (qualitative) |
| TRAMP Mice (PCa tissues) | This compound-mts | Dramatically reduced (qualitative) |
Experimental Protocols
Protocol 1: Cell Viability MTS Assay [8][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment with this compound-mts: Prepare serial dilutions of this compound-mts in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-mts dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTS reagent only) from all readings. Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for GSK-3 Pathway Activation
-
Cell Lysis: After treatment with this compound-mts, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-GSK-3β (Ser9), total GSK-3β, and β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. An increase in β-catenin levels can serve as a marker for GSK-3 inhibition.[9]
Mandatory Visualizations
Caption: this compound-mts inhibits GSK-3β, preventing β-catenin phosphorylation and subsequent degradation, leading to gene transcription.
Caption: A workflow for controlling variability in this compound-mts experiments, highlighting key control points.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. bioivt.com [bioivt.com]
- 5. mt.com [mt.com]
- 6. news-medical.net [news-medical.net]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Understanding and managing sources of variability in cell measurements [insights.bio]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
assessing the low toxicity profile of L803-mts in neuronal cells
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the low toxicity profile of L803-mts in neuronal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound-mts and what is its mechanism of action?
A1: this compound-mts is a myristoylated, cell-permeable peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] The myristoylation enhances its ability to cross cell membranes. This compound-mts acts as a selective, substrate-competitive inhibitor of GSK-3, meaning it competes with the enzyme's natural substrates for binding.[1] By inhibiting GSK-3, this compound-mts can modulate various downstream signaling pathways involved in cell survival, apoptosis, and metabolism.[1]
Q2: Is this compound-mts toxic to neuronal cells?
A2: Published literature suggests that this compound-mts has a low toxicity profile in neuronal cells, particularly when compared to other GSK-3 inhibitors.[1] It has been shown to provide neuroprotective effects in cultured neurons exposed to toxins like 6-hydroxydopamine (6-OHDA).[3] In vivo studies in mice have also indicated a lack of toxicity as determined by histopathology and blood chemistry analyses.
Q3: How should I dissolve and store this compound-mts?
A3: this compound-mts is soluble in a mixture of acetonitrile and water. For experimental use, it is recommended to prepare a stock solution, aliquot it, and store it at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage, -80°C is preferable.
Q4: What are the expected effects of this compound-mts in neuronal cultures?
A4: As a GSK-3 inhibitor, this compound-mts is expected to have neuroprotective effects against various insults. It may promote neuronal survival and inhibit apoptotic pathways. For instance, it has been shown to prevent 6-OHDA-induced cleavage of caspase-3 and PARP, which are key events in apoptosis.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound-mts on neuronal viability. | 1. Incorrect concentration: The concentration of this compound-mts may be too low to elicit a response. 2. Peptide degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to peptide degradation. 3. Low GSK-3 activity in the cell model: The neuronal cells may not have a high basal level of GSK-3 activity, or the experimental insult may not be effectively activating GSK-3. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Use a fresh aliquot of this compound-mts for each experiment and ensure proper storage at -20°C or -80°C. 3. Confirm GSK-3 activation in your model system using a positive control or by assessing the phosphorylation status of GSK-3 substrates. |
| Precipitation of this compound-mts in culture medium. | 1. Poor solubility: The peptide may not be fully dissolved in the initial stock solution. 2. High final concentration: The final concentration of this compound-mts in the culture medium may exceed its solubility limit. | 1. Ensure the peptide is completely dissolved in the recommended solvent (e.g., 20% acetonitrile/water) before adding it to the culture medium. Gentle vortexing or sonication may aid dissolution. 2. Prepare intermediate dilutions of the stock solution in culture medium before adding to the wells to avoid shocking the peptide out of solution. |
| Increased cell death observed with this compound-mts treatment. | 1. High concentration of this compound-mts: Although reported to have low toxicity, very high concentrations of any compound can be toxic. 2. Solvent toxicity: The concentration of the solvent (e.g., acetonitrile) in the final culture medium may be too high. 3. Contamination: The peptide stock solution or culture medium may be contaminated. | 1. Perform a toxicity assay to determine the IC50 value for this compound-mts in your specific neuronal cell type and use concentrations well below this value. 2. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.1%). Include a solvent-only control in your experiment. 3. Use sterile techniques for preparing and handling all solutions. Filter-sterilize the peptide stock solution if necessary. |
| Inconsistent results between experiments. | 1. Variability in cell health: The health and passage number of the neuronal cells can affect their response. 2. Inconsistent peptide activity: Batch-to-batch variation of the synthesized peptide or degradation over time. | 1. Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase before starting the experiment. 2. If possible, purchase enough of a single batch of this compound-mts for a series of experiments. Always handle and store the peptide consistently. |
Data Presentation
Table 1: Cell Viability of Primary Cortical Neurons Treated with this compound-mts for 24 Hours
| Concentration of this compound-mts (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | Data to be generated |
| 5 | Data to be generated |
| 10 | Data to be generated |
| 25 | Data to be generated |
| 50 | Data to be generated |
| 100 | Data to be generated |
Table 2: Neuroprotective Effect of this compound-mts on 6-OHDA-Induced Toxicity in SH-SY5Y Cells
| Treatment | Cell Viability (%) (Mean ± SD) |
| Untreated Control | 100 ± 4.5 |
| 6-OHDA (50 µM) | Data to be generated |
| This compound-mts (10 µM) + 6-OHDA (50 µM) | Data to be generated |
| This compound-mts (25 µM) + 6-OHDA (50 µM) | Data to be generated |
| This compound-mts (50 µM) + 6-OHDA (50 µM) | Data to be generated |
Experimental Protocols
Protocol: Assessing the Neurotoxicity of this compound-mts using the MTT Assay
This protocol describes a method to assess the effect of this compound-mts on the viability of primary neuronal cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Primary neuronal cells (e.g., cortical or hippocampal neurons)
-
Neuronal cell culture medium
-
This compound-mts
-
Vehicle (e.g., 20% acetonitrile in sterile water)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed primary neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24-48 hours to allow cells to adhere and stabilize.
-
Preparation of this compound-mts Dilutions: Prepare a series of dilutions of this compound-mts in culture medium from a stock solution. Also, prepare a vehicle control with the same final concentration of the solvent as the highest concentration of this compound-mts.
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound-mts or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Caption: Experimental workflow for assessing this compound-mts neurotoxicity.
Caption: this compound-mts inhibits GSK-3, promoting neuronal survival.
Caption: Troubleshooting logic for this compound-mts experiments.
References
- 1. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase 3beta (GSK3beta) mediates 6-hydroxydopamine-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
role of the fatty acid moiety in L803-mts stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the GSK-3 inhibitor, L803-mts.
I. FAQs & Troubleshooting Guide
This section addresses common questions and experimental challenges encountered when working with this compound-mts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-mts?
A1: this compound-mts is a selective, substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It is a cell-permeable phosphopeptide derived from the GSK-3 substrate heat shock factor-1 (HSF-1).[3] The attached myristoylated fatty acid moiety is crucial for its ability to penetrate cell membranes.
Q2: What is the specific role of the myristoyl (fatty acid) group in this compound-mts?
A2: The myristoyl group is a saturated 14-carbon fatty acid attached to the N-terminus of the peptide. This lipid modification increases the overall hydrophobicity of the this compound-mts molecule, which significantly enhances its ability to cross the lipid bilayer of cell membranes and reach its intracellular target, GSK-3.
Q3: How should this compound-mts be stored to maintain its stability?
A3: For optimal long-term stability, this compound-mts should be stored at -20°C or -80°C.[1][2] After reconstitution, it is highly recommended to create single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] For storage of up to one month, -20°C is adequate.[1]
Q4: What is the appropriate solvent for reconstituting this compound-mts?
A4: this compound-mts is soluble in a mixture of acetonitrile and water.[2] A 20% acetonitrile in water solution is commonly used for initial reconstitution.[2] For cell-based assays, it is critical to further dilute the stock solution into the appropriate cell culture medium or buffer, ensuring the final concentration of the organic solvent is non-toxic to the cells.
Q5: Which signaling pathways are known to be modulated by this compound-mts?
A5: By inhibiting GSK-3, this compound-mts influences several key signaling pathways. Its most well-documented effect is the stabilization of β-catenin, leading to the activation of the Wnt signaling pathway.[4][5] Additionally, studies have demonstrated that this compound-mts can restore the activity of the mammalian target of rapamycin (mTOR).[4][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or Absent Biological Effect | 1. Degradation of this compound-mts: Improper storage conditions or multiple freeze-thaw cycles can lead to the degradation of the peptide. | 1. Always use a fresh, previously unthawed aliquot of this compound-mts for each experiment. Confirm that the stock solution has been stored correctly at -80°C. |
| 2. Insufficient Cell Permeability: The concentration of this compound-mts may be too low, or the incubation period may be too short for effective cellular uptake. | 2. To determine the optimal conditions for your specific cell type and experimental setup, perform a dose-response and a time-course experiment. | |
| 3. Interference from Solvent/Vehicle: The solvent used to dissolve this compound-mts could have unintended biological effects. | 3. Always include a vehicle-only control in your experimental design to differentiate the effects of the solvent from those of this compound-mts. | |
| Observed Cell Toxicity or Death | 1. High Concentration of this compound-mts: Excessive concentrations of the inhibitor might induce off-target effects, leading to cytotoxicity. | 1. Conduct a dose-response experiment to identify the highest non-toxic concentration for your specific cell line. A good starting point is the reported IC50 of approximately 40 µM, followed by a titration to lower concentrations.[1] |
| 2. Toxicity of the Solvent: The final concentration of the organic solvent (e.g., acetonitrile) in the cell culture medium may be too high. | 2. Ensure that the final concentration of any organic solvent in the culture medium is minimal (typically below 0.1%) and demonstrated to be non-toxic to your cells. | |
| Precipitation of this compound-mts in Solution | 1. Poor Solubility: The peptide may not be fully dissolved in the initial stock solution or could precipitate when diluted into aqueous buffers. | 1. Confirm that the peptide is completely dissolved in the stock solution. When making dilutions into aqueous solutions like cell culture media, add the this compound-mts stock solution slowly while gently vortexing to facilitate proper mixing and prevent precipitation. |
| Difficulty in Detecting Downstream Pathway Activation (e.g., β-catenin stabilization) | 1. Inadequate Incubation Time: The duration of treatment may not be long enough to produce a detectable accumulation of downstream signaling molecules. | 1. Perform a time-course experiment with sample collection at various time points (e.g., 1, 3, 6, 12, and 24 hours) to pinpoint the optimal duration for observing the desired downstream effects. |
| 2. Low Sensitivity of Detection Method: The chosen detection method, such as Western blotting, may lack the sensitivity to identify subtle changes in protein levels. | 2. Validate your detection assay with positive controls. Ensure the use of high-quality, validated antibodies and optimized protocols to maximize sensitivity. |
II. Experimental Protocols
Detailed methodologies for key experiments involving this compound-mts are provided below.
In Vitro GSK-3 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound-mts against GSK-3β.
-
Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate peptide (e.g., pre-phosphorylated GS peptide)
-
This compound-mts
-
Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant GSK-3β, and the substrate peptide.
-
Add a range of this compound-mts concentrations to the reaction mixture.
-
Initiate the kinase reaction by the addition of [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Thoroughly wash the phosphocellulose paper to remove any unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Plot the percentage of GSK-3β inhibition against the logarithm of the this compound-mts concentration to calculate the IC50 value.
-
Western Blot Analysis of β-catenin Stabilization
-
Objective: To evaluate the effect of this compound-mts on the stabilization of β-catenin in a cellular context.
-
Materials:
-
A suitable cell line (e.g., SH-SY5Y, HEK293)
-
This compound-mts
-
Cell Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibody specific for β-catenin
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed the cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound-mts or a vehicle control for a predetermined duration (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Measure the protein concentration of the resulting lysates using a BCA or Bradford assay.
-
Separate equal quantities of protein from each sample via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and subsequently incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein signal using a chemiluminescent substrate and a suitable imaging system.
-
Quantify the β-catenin signal and normalize it to the corresponding loading control signal.
-
III. Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound-mts in Disease Models
| Disease Model | Animal Model | Treatment Regimen | Key Outcomes | Reference |
| Alzheimer's Disease | 5XFAD Mice | Nasal administration for 120 days | Demonstrated a reduction in Aβ deposits, amelioration of cognitive deficits, and restoration of mTOR activity.[6][7] | Avrahami et al., 2013 |
| Type 2 Diabetes | ob/ob Mice | Daily intraperitoneal injections (400 nmol) for 3 weeks | Resulted in reduced blood glucose levels, improved glucose tolerance, and increased hepatic glycogen content.[8] | Rao et al., 2007 |
| High-Fat Diet-Induced Insulin Resistance | C57BL/6J Mice | 12 days of treatment | Showed improved hepatic and peripheral insulin resistance.[9] | Kaidanovich-Beilin & Eldar-Finkelman, 2006 |
| Depression | Mice | In vivo administration | Produced antidepressive-like behavior in behavioral tests.[2] | Kaidanovich-Beilin et al., 2004 |
IV. Mandatory Visualizations
Caption: this compound-mts signaling pathway.
Caption: Western blot workflow.
Caption: Role of fatty acid in this compound-mts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound-mts | CAS 1043881-55-5 | Tocris Bioscience [tocris.com]
- 6. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycogen synthase kinase 3 inhibition improves insulin-stimulated glucose metabolism but not hypertension in high-fat-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Phenotypes in L803-mts Treated Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during in vivo experiments with L803-mts.
Frequently Asked Questions (FAQs)
Q1: What is this compound-mts and what is its primary mechanism of action?
This compound-mts is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] Its mechanism of action involves binding to the substrate-binding site of GSK-3, which is distinct from the ATP-binding site, leading to the inhibition of its kinase activity.[3] This inhibition modulates downstream signaling pathways involved in various cellular processes.
Q2: What are the expected therapeutic effects of this compound-mts in preclinical models?
Based on published studies, this compound-mts is expected to exhibit the following effects:
-
Neuroprotective effects: In models of Alzheimer's disease, it has been shown to reduce Aβ plaque loads and improve cognitive performance.[4][5] It also promotes axon formation and elongation in hippocampal neurons.[3][6]
-
Antidepressant-like activity: this compound-mts has demonstrated antidepressive effects in behavioral tests such as the Forced Swimming Test.[1][2]
-
Metabolic regulation: In models of diabetes, long-term treatment with this compound-mts has been shown to improve glucose homeostasis by reducing blood glucose levels and improving glucose tolerance.[7]
-
Anti-cancer effects: In prostate cancer models, this compound-mts has been shown to reduce tumor growth.[8]
Q3: What are the known effects of this compound-mts on body weight and food consumption?
In a study using ob/ob mice, a model for obesity and diabetes, long-term treatment with this compound-mts did not affect either body weight or food consumption.[7]
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses potential discrepancies between expected and observed outcomes in animals treated with this compound-mts.
Issue 1: Lack of Efficacy or Suboptimal Therapeutic Response
Possible Cause 1: Suboptimal Dosing or Administration
-
Troubleshooting:
-
Verify the correct dosage and administration route based on established protocols. For instance, a study in ob/ob mice used a daily intraperitoneal (i.p.) injection of 400 nmol for 3 weeks.[7]
-
Ensure proper solubilization of this compound-mts. It is soluble in a 20% acetonitrile/water solution.[2]
-
Confirm the stability of the prepared this compound-mts solution. It is recommended to aliquot and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1]
-
Possible Cause 2: Animal Model Variability
-
Troubleshooting:
-
Ensure the chosen animal model is appropriate for the expected phenotype. For example, 5XFAD mice are used for Alzheimer's research, while ob/ob mice are used for metabolic studies.[4][7]
-
Consider the age and genetic background of the animals, as these can influence the response to treatment.
-
Increase the sample size to account for biological variability. It is recommended to prepare an additional quantity of animals to account for potential losses.[1]
-
Issue 2: Unexpected Behavioral Changes
Possible Cause 1: Off-Target Effects or Unknown Mechanisms
-
Troubleshooting:
-
While this compound-mts is a selective GSK-3 inhibitor, off-target effects can never be fully excluded.
-
GSK-3 is involved in numerous cellular processes, and its inhibition can have widespread effects. For example, GSK-3 inhibition has been linked to both anti-depressive and anti-manic activities.[3]
-
Carefully document all behavioral changes and compare them with control groups.
-
Possible Cause 2: Stress-Related Behaviors
-
Troubleshooting:
-
The administration procedure (e.g., i.p. injection) can induce stress in animals, potentially confounding behavioral observations.
-
Acclimatize animals to the experimental procedures and environment to minimize stress.
-
Include appropriate control groups, such as vehicle-treated animals, to differentiate between treatment- and procedure-related effects.
-
Issue 3: Unexpected Physiological Changes
Possible Cause 1: Altered Glucose Metabolism
-
Troubleshooting:
-
This compound-mts is known to improve glucose homeostasis.[7] If you observe hypoglycemia or other unexpected changes in blood glucose, it is important to monitor glucose levels regularly.
-
The insulin-mimetic activity of this compound-mts could be more pronounced in your specific animal model or experimental conditions.[2]
-
Possible Cause 2: Unforeseen Toxicity
-
Troubleshooting:
Quantitative Data Summary
Table 1: Effect of this compound-mts on Glucose Homeostasis in ob/ob Mice
| Parameter | Control (Vehicle) | This compound-mts (400 nmol, i.p., 3 weeks) | Reference |
| Blood Glucose Levels | Elevated | Reduced | [7] |
| Glucose Tolerance | Impaired | Improved | [7] |
| Hepatic Glycogen Content | Baseline | Increased by 50% | [7] |
| Muscle Glycogen Content | Baseline | Increased by 20% | [7] |
Experimental Protocols
Forced Swim Test (FST)
This test is used to assess antidepressant-like activity in rodents.
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed in the cylinder for a 6-minute session.
-
The duration of immobility during the last 4 minutes of the session is recorded. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
-
Treatment: this compound-mts or vehicle is administered as per the study design prior to the test.
-
Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[1]
Contextual Fear Conditioning
This test is used to assess fear-associated learning and memory.
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a contextually different chamber for testing.
-
Procedure (Training):
-
Mice are placed in the conditioning chamber and allowed to explore for a set period (e.g., 2 minutes).
-
A conditioned stimulus (CS), such as a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock. This pairing is repeated several times.
-
-
Procedure (Testing):
-
24 hours after training, mice are returned to the same conditioning chamber (contextual test).
-
Freezing behavior (complete lack of movement except for respiration) is recorded as a measure of fear memory.
-
-
Treatment: this compound-mts or vehicle is administered before or after training, depending on the research question.
-
Interpretation: Increased freezing time in the conditioning context indicates successful fear memory formation. Differences between treatment groups can indicate effects on learning and memory.[5]
Visualizations
Caption: Simplified GSK-3 signaling pathway and the inhibitory action of this compound-mts.
Caption: General workflow for troubleshooting unexpected in vivo experimental outcomes.
Caption: A typical experimental workflow for evaluating the effects of this compound-mts in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-mts (CAS 1043881-55-5): R&D Systems [rndsystems.com]
- 3. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 7. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GSK-3 Inhibition: L803-mts vs. ATP-Competitive Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable Glycogen Synthase Kinase 3 (GSK-3) inhibitor is a critical decision. This guide provides an objective comparison between the substrate-competitive inhibitor, L803-mts, and the broader class of ATP-competitive GSK-3 inhibitors, supported by experimental data to inform inhibitor selection for preclinical research.
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been linked to various pathologies such as Alzheimer's disease, bipolar disorder, and type 2 diabetes. Consequently, the development of potent and selective GSK-3 inhibitors is a significant focus of therapeutic research. This guide contrasts two major classes of these inhibitors: the peptide-based, substrate-competitive inhibitor this compound-mts and the diverse family of small-molecule ATP-competitive inhibitors.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound-mts and ATP-competitive inhibitors lies in their mechanism of action and binding site on the GSK-3 enzyme.
This compound-mts , a myristoylated, cell-permeable peptide, is a substrate-competitive inhibitor .[1] It is derived from the GSK-3 substrate Heat Shock Factor-1 (HSF-1).[2] this compound-mts binds to the substrate-binding site of GSK-3, specifically interacting with the phosphate-binding pocket and a hydrophobic surface.[2] This mode of inhibition prevents the natural substrate from accessing the kinase's active site.
In contrast, ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of GSK-3. This prevents the binding of ATP, the co-substrate for the phosphorylation reaction, thereby inhibiting kinase activity. This class encompasses a wide array of chemical scaffolds, including maleimides, paullones, and aminopyrimidines.[3]
Performance and Specificity: A Quantitative Look
The efficacy and potential for off-target effects are paramount in drug development. The following tables summarize the available quantitative data for this compound-mts and representative ATP-competitive inhibitors. It is important to note that these data are compiled from separate studies and may not be directly comparable due to differing experimental conditions.
Table 1: Potency of GSK-3 Inhibitors
| Inhibitor Class | Inhibitor | Target | IC50 | Ki | Citation(s) |
| Substrate-Competitive | This compound-mts | GSK-3 | 40 µM | - | [1] |
| ATP-Competitive | AR-A014418 | GSK-3β | 104 nM | 38 nM | [4] |
| CHIR-99021 | GSK-3α/β | ~10 nM | - | [5] | |
| SB-216763 | GSK-3 | - | 34 nM | [6] |
Table 2: Selectivity Profile
| Inhibitor Class | Inhibitor | Selectivity Profile | Citation(s) |
| Substrate-Competitive | This compound-mts | No significant inhibition of PKC, PKB, or cdc2. | |
| ATP-Competitive | AR-A014418 | Highly selective; no significant inhibition of 26 other kinases, including cdk2 and cdk5. | [4] |
| CHIR-99021 | Highly selective for GSK-3 over a panel of other kinases, though some off-target activity is noted at higher concentrations. | [7] |
A major challenge for ATP-competitive inhibitors is achieving high selectivity, as the ATP-binding pocket is conserved across the kinome.[2] However, extensive medicinal chemistry efforts have led to the development of highly selective ATP-competitive inhibitors like AR-A014418.[4] this compound-mts, by targeting the less conserved substrate-binding site, is inherently more selective.[2]
In Vivo Efficacy and Therapeutic Potential
Both this compound-mts and various ATP-competitive inhibitors have demonstrated therapeutic potential in preclinical animal models for a range of diseases.
This compound-mts has shown efficacy in:
-
Alzheimer's Disease: In the 5XFAD mouse model, nasal administration of this compound-mts reduced Aβ plaque loads and improved cognitive performance.[8][9]
-
Type 2 Diabetes: In ob/ob mice, this compound-mts improved glucose homeostasis.[10]
-
Depression: this compound-mts exhibited antidepressive-like effects in the forced swim test in mice.[11]
ATP-competitive inhibitors have also been extensively studied in vivo:
-
AR-A014418 has demonstrated neuroprotective effects and reduced tau phosphorylation in cellular and animal models of Alzheimer's disease.[4] It also showed anti-depressive and anti-manic effects in behavioral models.[3]
-
Lithium , a non-selective cation inhibitor of GSK-3, is a clinically used mood stabilizer for bipolar disorder.[12] In animal models, lithium treatment has been shown to reduce tau pathology and neurodegeneration.[13][14]
Experimental Methodologies
The data presented in this guide are derived from standard biochemical and cell-based assays. Below are generalized protocols for key experiments.
GSK-3β Kinase Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific GSK-3 substrate peptide.
Materials:
-
Recombinant GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Inhibitor compound (this compound-mts or ATP-competitive inhibitor)
-
Phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, GSK-3 substrate peptide, and the inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant GSK-3β enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.[15][16]
GSK-3β Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
Kinase reaction buffer
-
Inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Set up the kinase reaction as described for the radiometric assay, but with non-radiolabeled ATP.
-
After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[17][18]
Signaling Pathways in Focus: Wnt/β-catenin and Insulin Signaling
GSK-3 is a key regulatory node in several critical signaling pathways. Its inhibition can have profound effects on cellular function.
Wnt/β-catenin Signaling
In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling inhibits GSK-3, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[19][20][21]
Insulin Signaling
Insulin signaling leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3. This inactivation of GSK-3 is a key step in promoting glycogen synthesis.[22][23][24][25][26]
Conclusion
The choice between this compound-mts and an ATP-competitive inhibitor for GSK-3 research depends on the specific experimental goals.
This compound-mts offers the advantage of high selectivity due to its unique mechanism of action, making it an excellent tool for studying the specific consequences of inhibiting substrate binding to GSK-3 with potentially fewer off-target effects. However, its peptidic nature may limit its pharmacokinetic properties for in vivo studies, and its potency is in the micromolar range.
ATP-competitive inhibitors can offer high potency, with some compounds having IC50 values in the low nanomolar range. Through extensive research, highly selective ATP-competitive inhibitors have been developed. Their small-molecule nature generally provides better drug-like properties for in vivo applications. However, the risk of off-target kinase inhibition remains a consideration that requires careful experimental validation.
Ultimately, the selection of a GSK-3 inhibitor should be guided by a thorough evaluation of the available data and the specific requirements of the research question at hand. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 3. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validating GSK3 as an in vivo target of lithium action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycogen synthase kinase-3beta haploinsufficiency mimics the behavioral and molecular effects of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. promega.com [promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 20. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. When You Come to a Fork in the Road, Take It: Wnt Signaling Activates Multiple Pathways through the APC/Axin/GSK-3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Simplified diagram of the insulin signaling pathway [pfocr.wikipathways.org]
- 25. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 26. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
L803-mts vs. TDZD-8: A Comparative Analysis in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and targeted cancer therapies has led to the investigation of numerous molecular pathways, with the Glycogen Synthase Kinase 3β (GSK-3β) emerging as a promising target. Two notable inhibitors of this kinase, L803-mts and TDZD-8, have demonstrated significant anti-tumor activity in various preclinical cancer models. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in their drug development endeavors.
At a Glance: this compound-mts vs. TDZD-8
| Feature | This compound-mts | TDZD-8 |
| Target | Glycogen Synthase Kinase 3β (GSK-3β) | Glycogen Synthase Kinase 3β (GSK-3β) |
| Mechanism of Inhibition | Substrate-competitive | Non-ATP competitive |
| Primary Cancer Models Studied | Prostate Cancer | Glioblastoma, Prostate Cancer, Leukemia, Ovarian Cancer, Colorectal Cancer[1] |
| Reported In Vivo Efficacy | Reduction in tumor incidence and burden in prostate cancer models[2] | Delayed tumor growth and increased survival in glioblastoma models; Reduced tumor development in prostate cancer models[2][3] |
| Key Signaling Pathway Modulation | Inhibition of GSK-3β leading to accumulation of C/EBPα | Inhibition of GSK-3β via direct binding and through the ERK/p90RSK pathway, leading to GSK-3β phosphorylation and inactivation[3][4] |
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-cancer effects of this compound-mts and TDZD-8.
In Vitro Efficacy:
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| TDZD-8 | GL261 (Glioblastoma) | BrdU Incorporation | 24h & 48h | Significant decrease in proliferation at 20 µM[3] | Pignatelli et al., 2010[3] |
| TDZD-8 | GL261 (Glioblastoma) | MTT Assay | Not Specified | Significantly diminished cell viability at 20 µM[3] | Pignatelli et al., 2010[3] |
| TDZD-8 | A172 (Glioblastoma) | BrdU & MTT | Not Specified | Anti-proliferative effect observed | Pignatelli et al., 2010[3] |
| TDZD-8 | U373 (Glioblastoma) | BrdU & MTT | Not Specified | Anti-proliferative effect observed | Pignatelli et al., 2010[3] |
| TDZD-8 | A2780 (Ovarian) | MTT Assay | 48h | IC50: 20 µM | MedchemExpress[4] |
| This compound-mts | Various Cancer Cell Lines | - | - | Specific IC50 values not readily available in public literature. | - |
In Vivo Efficacy (TRAMP Mouse Model of Prostate Cancer):
| Treatment Group | Tumor Incidence (PIN & PCa) | Relative Prostate Wet-Weight | BrdU Positive Cells (in PIN & PCa) | Reference |
| Control | Higher Incidence | Higher Weight | Higher Number | Zhu et al., 2011[2] |
| This compound-mts | Significantly Lower | Significantly Reduced | Dramatically Reduced | Zhu et al., 2011[2] |
| TDZD-8 | Significantly Lower | Significantly Reduced | Dramatically Reduced | Zhu et al., 2011[2] |
Signaling Pathways and Mechanisms of Action
Both this compound-mts and TDZD-8 target GSK-3β, a serine/threonine kinase involved in a multitude of cellular processes, including proliferation, apoptosis, and differentiation. However, they exhibit distinct mechanisms of inhibition and can influence different downstream signaling cascades.
TDZD-8 Signaling Pathway in Glioblastoma
In glioblastoma models, TDZD-8 demonstrates a dual mechanism for inhibiting GSK-3β. It can directly bind to the kinase, and it also activates the extracellular signal-regulated kinase (ERK) pathway. Activated ERK phosphorylates and activates p90 ribosomal S6 kinase (p90RSK), which in turn phosphorylates GSK-3β at Serine 9, leading to its inactivation. This inactivation results in decreased proliferation and increased apoptosis of glioblastoma cells.[3][4]
Caption: TDZD-8 signaling in glioblastoma.
This compound-mts and TDZD-8 Signaling in Prostate Cancer
In prostate cancer models, both this compound-mts and TDZD-8, as non-ATP competitive inhibitors of GSK-3β, lead to the accumulation of the transcription factor CCAAT/enhancer-binding protein alpha (C/EBPα).[2] C/EBPα is a negative regulator of the cell cycle. The inhibition of GSK-3β is thought to reduce the phosphorylation and subsequent degradation of C/EBPα, leading to its stabilization and accumulation. This, in turn, contributes to the suppression of tumor cell proliferation.
Caption: this compound-mts and TDZD-8 signaling in prostate cancer.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is based on the methodology described by Pignatelli et al. (2010) for glioblastoma cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., TDZD-8 at 20 µM) for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Cell Proliferation (BrdU Incorporation) Assay
This protocol is adapted from the methods used by Zhu et al. (2011) and Pignatelli et al. (2010).
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.
-
BrdU Labeling: Two hours prior to the end of the treatment period, add BrdU (10 µM final concentration) to each well.
-
Fixation and Denaturation: After incubation, fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody for 1 hour, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes.
-
Detection: Add TMB substrate and incubate for 15-30 minutes. Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm. Proliferation is proportional to the absorbance.
Western Blotting
This protocol is a generalized procedure based on the information from the cited studies for analyzing protein expression and phosphorylation.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., GSK-3β, p-GSK-3β, C/EBPα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Studies (TRAMP Mouse Model)
The following is a summary of the in vivo experimental design from Zhu et al. (2011).
-
Animal Model: Use male transgenic adenocarcinoma of the mouse prostate (TRAMP) mice.
-
Treatment: At a specified age (e.g., 10-12 weeks), administer this compound-mts, TDZD-8, or vehicle control via intraperitoneal injection several times a week for a defined period (e.g., 8-10 weeks).
-
Monitoring: Monitor animal health and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the prostate glands.
-
Tumor Assessment: Measure the wet weight of the prostates and perform histological analysis to determine tumor incidence and grade (e.g., prostatic intraepithelial neoplasia - PIN, and carcinoma - PCa).
-
Proliferation Analysis: Perform immunohistochemistry for proliferation markers such as Ki-67 and BrdU on prostate tissue sections.
Caption: General experimental workflow.
Conclusion
Both this compound-mts and TDZD-8 are potent inhibitors of GSK-3β with demonstrated anti-cancer activity in preclinical models. TDZD-8 has been more extensively characterized in a broader range of cancer types and its mechanism of action in glioblastoma involves the ERK/p90RSK pathway. In prostate cancer, both compounds appear to exert their anti-proliferative effects at least in part through the stabilization of the tumor suppressor C/EBPα. The lack of publicly available IC50 data for this compound-mts makes a direct comparison of in vitro potency challenging. However, the in vivo data from the TRAMP mouse model suggests comparable efficacy in reducing prostate tumor development.
This comparative guide provides a foundation for researchers to evaluate these two GSK-3β inhibitors for their specific research interests. Further head-to-head studies, particularly examining the in vitro potency of this compound-mts and exploring the detailed molecular consequences of GSK-3β inhibition by both compounds in various cancer contexts, are warranted to fully elucidate their therapeutic potential.
References
- 1. AKT/GSK3β Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actuatetherapeutics.com [actuatetherapeutics.com]
- 3. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 | PLOS One [journals.plos.org]
Confirming L803-mts Inhibition of GSK-3: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biochemical assays to confirm the inhibition of Glycogen Synthase Kinase-3 (GSK-3) by the selective peptide inhibitor, L803-mts. This document outlines supporting experimental data, details methodologies for key experiments, and presents signaling pathways and workflows through clear visualizations.
This compound-mts is a selective, substrate-competitive peptide inhibitor of GSK-3.[1][2] Its efficacy is often quantified by its half-maximal inhibitory concentration (IC50), which for this compound-mts is approximately 40 μM.[1] The inhibition of GSK-3 by this compound-mts has been shown to produce antidepressive-like behavior in animal models and leads to an increase in the levels of β-catenin, a downstream target of GSK-3. This stabilization of β-catenin serves as a reliable cellular marker for GSK-3 inhibition.[3]
Comparative Performance of GSK-3 Inhibitors
To contextualize the inhibitory potential of this compound-mts, the following table compares its IC50 value with those of other commonly used GSK-3 inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | IC50 (GSK-3β) | IC50 (GSK-3α) | Compound Class | Mechanism of Action |
| This compound-mts | ~40 μM | - | Peptide | Substrate-Competitive |
| CHIR99021 | 6.7 nM | 10 nM | Aminopyrimidine | ATP-Competitive |
| AR-A014418 | 38 nM | 104 nM | Thiazole | ATP-Competitive |
| Tideglusib | 5 nM | 60 nM | Thiazolidinedione | Non-ATP Competitive |
| Lithium | 1-2 mM | - | Cation | Unclear, potentially non-competitive |
Note: IC50 values can vary depending on the specific assay conditions.
Key Biochemical Assays to Confirm GSK-3 Inhibition
Several robust biochemical assays can be employed to confirm and quantify the inhibitory activity of this compound-mts against GSK-3. These assays can be broadly categorized into direct in vitro kinase activity assays and cell-based assays that measure the downstream effects of GSK-3 inhibition.
In Vitro Kinase Activity Assays
These assays directly measure the enzymatic activity of purified GSK-3 in the presence and absence of an inhibitor.
-
Radiometric Kinase Assay: This classic method quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a GSK-3 substrate. A reduction in substrate phosphorylation in the presence of this compound-mts indicates inhibition.
-
Luminescence-Based Kinase Assays (e.g., ADP-Glo™, Kinase-Glo®): These assays measure the amount of ADP produced or the amount of ATP remaining after the kinase reaction.[4] Inhibition of GSK-3 results in lower ADP production and higher residual ATP, which is converted into a luminescent signal.[4] These assays are highly sensitive, suitable for high-throughput screening, and avoid the use of radioactivity.[4]
Cell-Based Assays
These assays assess the biological consequences of GSK-3 inhibition within a cellular context.
-
Western Blotting for β-catenin: GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 by this compound-mts leads to the accumulation of β-catenin in the cell.[5] This increase can be readily detected and quantified by Western blotting, providing a reliable indirect measure of GSK-3 inhibition in vivo and in vitro.[5]
Experimental Protocols
In Vitro GSK-3β Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
This compound-mts and other inhibitors
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound-mts and control inhibitors in the kinase reaction buffer.
-
In a 96-well plate, add the GSK-3β enzyme and the substrate peptide to each well.
-
Add the diluted inhibitors or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Western Blotting for β-catenin Stabilization
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
This compound-mts
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-β-catenin, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound-mts or a vehicle control for a specified time (e.g., 3-24 hours).
-
Lyse the cells in lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in β-catenin levels.
Visualizing the Mechanisms
To further elucidate the processes described, the following diagrams illustrate the signaling pathway of GSK-3 and a typical experimental workflow for assessing its inhibition.
Caption: GSK-3 inhibition by this compound-mts prevents β-catenin phosphorylation and degradation.
Caption: Workflow for assessing GSK-3 inhibition by this compound-mts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L803-mts and CHIR99021 in Stem Cell Research
In the dynamic field of stem cell research, the precise manipulation of signaling pathways is paramount for controlling cell fate. Among the key targets is Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase that plays a pivotal role in regulating a multitude of cellular processes, including stem cell self-renewal and differentiation. Two prominent inhibitors of GSK-3, L803-mts and CHIR99021, have emerged as valuable tools for researchers. This guide provides a detailed comparison of their efficacy, mechanisms of action, and experimental applications in stem cells, supported by available data.
Mechanism of Action: A Tale of Two Inhibitors
This compound-mts and CHIR99021, while both targeting GSK-3, employ distinct mechanisms of inhibition, a factor that can influence their specificity and cellular effects.
This compound-mts is a myristoylated peptide that acts as a substrate-competitive inhibitor of GSK-3.[1][2] This means it directly competes with the substrates of GSK-3 for binding to the enzyme's active site.[3] This mode of inhibition is considered highly selective as it targets the specific substrate-binding groove of the kinase.[4]
CHIR99021 , on the other hand, is a potent and highly selective ATP-competitive inhibitor of GSK-3α and GSK-3β.[5][6] It binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrates.[7] CHIR99021 is recognized for its high specificity for GSK-3 over other kinases.[8][9]
Signaling Pathway: Converging on Wnt/β-catenin
Both this compound-mts and CHIR99021 exert their primary effects on stem cells through the activation of the canonical Wnt/β-catenin signaling pathway. GSK-3 is a key component of the β-catenin destruction complex. Inhibition of GSK-3 by either compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes involved in stem cell maintenance and differentiation.[6][10]
Caption: Wnt/β-catenin signaling pathway and points of inhibition by this compound-mts and CHIR99021.
Efficacy in Stem Cell Differentiation: A Comparative Overview
Direct comparative studies on the efficacy of this compound-mts and CHIR99021 in the same stem cell lineage are limited. However, by examining their effects in different but comparable stem cell types, we can draw valuable insights.
This compound-mts in Human Dental Pulp Stem Cells (hDPSCs)
A recent study investigated the potential of this compound-mts to promote the odontogenic differentiation of hDPSCs.[5] The findings demonstrated that this compound-mts significantly enhanced differentiation through the activation of the Wnt signaling pathway.[5][11]
Quantitative Data Summary:
| Parameter | Control | This compound-mts (100 µM) | Fold Change |
| Alkaline Phosphatase (ALP) Activity | Normalized to 1 | Significantly Increased[5] | >1[5] |
| Calcium Deposition (Alizarin Red Staining) | Baseline | Significantly Increased[5] | >1[5] |
| Gene Expression (Day 14, Fold Change vs. Control) | |||
| DSPP | 1 | ~4.5[5] | 4.5 |
| DMP-1 | 1 | ~3.5[5] | 3.5 |
| Runx-2 | 1 | ~2.5[5] | 2.5 |
Experimental Protocol: Odontogenic Differentiation of hDPSCs with this compound-mts [5]
-
Cell Culture: Human dental pulp stem cells were cultured in standard growth medium.
-
Induction of Differentiation: To induce odontogenic differentiation, the growth medium was replaced with a differentiation medium containing various concentrations of this compound-mts (0, 10, 50, 100 µM).
-
ALP Activity Assay: After 7 and 14 days of treatment, alkaline phosphatase activity was measured using an ALP assay kit.
-
Mineralization Assay: Calcium deposition was assessed after 21 days using Alizarin Red S staining.
-
Gene Expression Analysis: The expression of odontogenic marker genes (DSPP, DMP-1, Runx-2) was quantified by quantitative real-time polymerase chain reaction (qRT-PCR) on days 14 and 21.
-
Immunofluorescence: Nuclear translocation of β-catenin was visualized using immunofluorescence staining.
References
- 1. GSK-3β Peptide Inhibitor, Cell-permeable The GSK-3β Peptide Inhibitor, Cell-permeable controls the biological activity of GSK-3β. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Substrate competitive GSK-3 inhibitors - strategy and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Odontogenic differentiation of dental pulp stem cells by glycogen synthase kinase-3β inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells—In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gskure.com [gskure.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: L803-mts versus BIO (6-bromoindirubin-3'-oxime) in Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
The canonical Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. A key negative regulator of this pathway is Glycogen Synthase Kinase 3 (GSK-3). Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, culminating in the activation of Wnt target gene transcription. This guide provides an objective comparison of two widely used GSK-3 inhibitors, L803-mts and BIO (6-bromoindirubin-3'-oxime), for their utility in modulating Wnt signaling.
Mechanism of Action
Both this compound-mts and BIO activate the canonical Wnt signaling pathway through the inhibition of Glycogen Synthase Kinase 3β (GSK-3β).[1][2] In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, both this compound-mts and BIO prevent this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.
A key distinction between the two inhibitors lies in their mode of action. This compound-mts is a selective, substrate-competitive peptide inhibitor of GSK-3.[1] In contrast, BIO is a potent, reversible, and ATP-competitive inhibitor of GSK-3α/β.[3] This difference in their binding mechanism can influence their specificity and potential off-target effects.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound-mts and BIO, highlighting the significant difference in their potency.
| Parameter | This compound-mts | BIO (6-bromoindirubin-3'-oxime) | Reference |
| Target | Glycogen Synthase Kinase 3 (GSK-3) | Glycogen Synthase Kinase 3α/β (GSK-3α/β) | [1][3] |
| Mechanism of Inhibition | Substrate-competitive | ATP-competitive | [1][3] |
| IC50 (GSK-3) | 40 µM | 5 nM | [1][3] |
| Selectivity Notes | Selective peptide inhibitor. | Exhibits >16-fold selectivity over CDK5. Also shows activity against CDK1, CDK2, and TYK2 at higher concentrations. | [3][4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.
Caption: Wnt signaling pathway activation by GSK-3β inhibition.
References
Confirming L803-mts Target Engagement in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a living cell is a critical step in drug discovery. This guide provides a comparative overview of L803-mts, a substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), and other commonly used GSK-3 inhibitors. We present supporting experimental data and detailed protocols to facilitate the objective assessment of target engagement in live cells.
Comparison of this compound-mts and Alternative GSK-3 Inhibitors
This compound-mts is a selective peptide inhibitor of GSK-3. Unlike many other GSK-3 inhibitors that compete with ATP for binding, this compound-mts is substrate-competitive. This distinct mechanism of action may offer a different pharmacological profile. Below is a comparison of this compound-mts with other well-established GSK-3 inhibitors: CHIR-99021, Kenpaullone, and SB-216763. The provided IC50 values are primarily from biochemical assays and are a measure of the concentration of the inhibitor required to reduce the activity of the purified enzyme by 50%. Cellular potency can be influenced by factors such as cell permeability and off-target effects.
| Inhibitor | Target(s) | Mechanism of Action | Biochemical IC50 (GSK-3β) | Reference(s) |
| This compound-mts | GSK-3 | Substrate-competitive | 40 µM | [1] |
| CHIR-99021 | GSK-3α/β | ATP-competitive | 6.7 nM | [2][3][4][5] |
| Kenpaullone | GSK-3β, CDKs | ATP-competitive | 23 nM | [6][7][8][9][10] |
| SB-216763 | GSK-3α/β | ATP-competitive | 34.3 nM | [11][12][13] |
Experimental Protocols for Confirming Target Engagement
To rigorously assess and compare the target engagement of this compound-mts and other GSK-3 inhibitors in a cellular context, a combination of direct and indirect methods is recommended.
Cellular Thermal Shift Assay (CETSA®) for Direct Target Engagement
CETSA is a powerful technique to verify and quantify the interaction between a drug and its target protein in intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y or HEK293) and grow to 80-90% confluency. Treat the cells with the desired concentrations of this compound-mts or other GSK-3 inhibitors for a specified time (e.g., 1 hour) at 37°C. Include a vehicle control (e.g., DMSO).
-
Heat Shock: After treatment, heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Target Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble GSK-3β protein by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble GSK-3β as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. Isothermal dose-response curves can be generated by treating cells with a range of inhibitor concentrations at a fixed temperature to determine the cellular EC50.[14][15][16][17]
NanoBRET™ Target Engagement Assay for Direct Target Engagement in Live Cells
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in living cells.[18][19][20][21][22]
Experimental Protocol:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc®-GSK-3β fusion protein.
-
Assay Setup: Seed the transfected cells into a 96-well plate. Add the NanoBRET™ tracer, which binds to GSK-3β, and the test compounds (this compound-mts or alternatives) at various concentrations.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the BRET signal using a luminometer.
-
Data Analysis: The BRET signal is a ratio of the light emitted by the acceptor (tracer) to the light emitted by the donor (NanoLuc®). A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore, target engagement. Plot the BRET ratio against the compound concentration to determine the IC50 value.[18][19][20][21][22]
Western Blotting for Downstream Pathway Modulation
Inhibition of GSK-3 leads to the accumulation of its downstream targets, such as β-catenin, and a decrease in the phosphorylation of others, like Tau. Measuring these downstream effects provides indirect evidence of target engagement.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., SH-SY5Y for Tau phosphorylation or HEK293 for β-catenin accumulation). Treat cells with various concentrations of this compound-mts or other GSK-3 inhibitors for an appropriate duration.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Tau (e.g., at Ser396), total Tau, active β-catenin (non-phosphorylated), total β-catenin, and a loading control (e.g., GAPDH or β-actin).[23][24][25][26][27][28][29][30]
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein or accumulated protein levels to the total protein and/or loading control.
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams have been generated.
Caption: GSK-3 signaling pathway and the effect of this compound-mts.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
By employing these methods, researchers can obtain robust and reliable data to confirm and quantify the target engagement of this compound-mts and its alternatives in live cells, providing a solid foundation for further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. cellagentech.com [cellagentech.com]
- 4. CHIR 99021 |CHIR99021 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kenpaullone [sigmaaldrich.com]
- 8. Repurposing cancer drugs identifies kenpaullone which ameliorates pathologic pain in preclinical models via normalization of inhibitory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KenPaullone | CDK | GSK-3 | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. stemcell.com [stemcell.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. carnabio.com [carnabio.com]
- 20. promega.ca [promega.ca]
- 21. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 23. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Phospho Tau Antibody Panel (Total, pS396, pS404) (ARG30211) - arigo Biolaboratories [arigobio.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Cross-Validating L803-mts Findings with GSK-3 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Glycogen Synthase Kinase-3 (GSK-3) by the selective peptide inhibitor L803-mts against genetic knockout models of GSK-3. The objective is to cross-validate the effects of this compound-mts and provide supporting experimental data to aid in the design and interpretation of studies targeting GSK-3.
Introduction to this compound-mts and GSK-3
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that is a key regulator in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1][2] It exists in two isoforms, GSK-3α and GSK-3β.[3] Dysregulation of GSK-3 activity has been implicated in various pathologies, including type 2 diabetes, Alzheimer's disease, and cancer.[1]
This compound-mts is a selective, cell-permeable peptide inhibitor of GSK-3. It acts as a substrate-competitive inhibitor, offering a high degree of selectivity.[4] this compound-mts has demonstrated therapeutic potential in preclinical models of diabetes, neurodegenerative diseases, and depression.[4][5]
GSK-3 knockout mouse models provide a powerful genetic tool to study the physiological roles of GSK-3. However, it is important to note that global knockout of GSK-3β is embryonically lethal, highlighting its critical role in development.[6][7] Therefore, researchers often utilize conditional or tissue-specific knockout models, or knockout models of the GSK-3α isoform, which are viable.[1][4]
This guide will compare the reported effects of this compound-mts with those observed in various GSK-3 knockout models across key signaling pathways and disease-relevant phenotypes.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound-mts and GSK-3 knockout on key downstream targets and physiological outcomes. It is important to consider that the data are compiled from different studies and experimental conditions may vary.
Table 1: Effects on Glycogen Metabolism
| Parameter | This compound-mts Treatment | GSK-3α Knockout | GSK-3β Knockout (Conditional/Heterozygous) | References |
| Hepatic Glycogen Content | Increased by ~50% in ob/ob mice.[8] | Enhanced in both fasted and glucose-stimulated conditions.[1] | Muscle-specific GSK-3β KO showed enhanced glycogen storage.[9] | [1][8][9] |
| Glycogen Synthase Activity | Activated 2.5-fold in HEK293 cells; increased in the liver of high-fat diet-fed mice.[3] | Not explicitly quantified, but implied by increased glycogen content.[1] | Muscle-specific GSK-3β KO led to increased glycogen synthase activation.[9] | [1][3][9] |
Table 2: Effects on Wnt/β-catenin Signaling
| Parameter | This compound-mts Treatment | GSK-3α Knockout | GSK-3β Knockout (Conditional/Heterozygous) | References |
| β-catenin Levels (Hippocampus) | Increased in the mouse hippocampus.[10] | Not specifically reported in the hippocampus. | Increased cytoplasmic and nuclear levels in knockout neurons.[11] Heterozygous GSK-3β knockout showed a ~30% increase.[6] | [6][10][11] |
| Downstream Wnt Target Gene Expression | Not explicitly quantified. | Not explicitly quantified. | Increased expression of Wnt targets DKK1 and EN2 in β-catenin heterozygous mice treated with a GSK-3 inhibitor.[12] | [12] |
Table 3: Effects in Alzheimer's Disease Models
| Parameter | This compound-mts Treatment (in 5XFAD mice) | GSK-3α Knockout (in PDAPP mice) | GSK-3β Knockout (Conditional/Heterozygous) | References |
| Aβ Plaque Burden | Reduced Aβ deposits.[13][14] | Significant reduction in Aβ immunoreactive plaque load in the CA1 region of the hippocampus.[2] | Not directly shown to reduce plaques. GSK-3β only modulates NFT formation.[15] | [2][13][14][15] |
| Cognitive Function | Ameliorated cognitive deficits (contextual fear conditioning).[13][14] | Prevented memory deficits.[2] | Genetic reduction of GSK-3β activity appears to be detrimental for hippocampal memory acquisition in healthy rodents.[16] However, GSK-3β heterozygotes showed behavior mimicking chronic lithium treatment which has some positive cognitive effects in disease models.[5] | [2][5][13][14][16] |
Experimental Protocols
This section details standardized methodologies for a hypothetical study designed to directly cross-validate the findings of this compound-mts with a GSK-3 knockout model.
Animal Models
-
Pharmacological Model: Wild-type C57BL/6J mice (or a relevant disease model such as 5XFAD for Alzheimer's research) will be treated with this compound-mts.
-
Genetic Model: Conditional GSK-3β knockout mice (e.g., Gsk3bflox/flox crossed with a tamoxifen-inducible Cre-recombinase line such as SlickV) will be used to circumvent embryonic lethality.[17] GSK-3α knockout mice can also be used as a viable global knockout model.[1] Age and sex-matched littermate controls (Gsk3bflox/flox without Cre) will be used.
This compound-mts Administration
-
Dosing: this compound-mts can be administered via intraperitoneal (i.p.) injection or intranasally. A typical i.p. dose used in studies is 400 nmol per mouse daily.[8] For central nervous system effects, intranasal administration has been shown to be effective.[13]
-
Vehicle Control: A vehicle solution (e.g., saline or 20% acetonitrile/water) will be administered to the control group.
-
Duration: Treatment duration will vary depending on the experimental endpoint, ranging from acute (hours) to chronic (weeks).[8]
Induction of Gene Knockout
-
Tamoxifen Administration: For inducible knockout models, tamoxifen will be administered to activate Cre recombinase and excise the floxed Gsk3b gene. A typical regimen involves daily i.p. injections of tamoxifen dissolved in corn oil for 5 consecutive days.[17]
-
Control Group: The control group will receive injections of the vehicle (corn oil).
Key Experiments and Assays
-
Western Blotting: To quantify protein levels and phosphorylation status of key signaling molecules.
-
Antibodies: Anti-GSK-3α, anti-GSK-3β, anti-phospho-GSK-3α/β (Ser21/9), anti-β-catenin, anti-phospho-β-catenin, anti-glycogen synthase, anti-phospho-glycogen synthase.
-
Tissue Samples: Liver, skeletal muscle, and brain (hippocampus, cortex).
-
-
Glycogen Content Assay:
-
Method: Periodic acid-Schiff (PAS) staining of tissue sections or biochemical quantification of glycogen from tissue homogenates.
-
Tissue Samples: Liver and skeletal muscle.
-
-
Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of proteins within tissues.
-
Antibodies: Anti-β-catenin to observe nuclear translocation, anti-Aβ (e.g., 6E10) for plaque visualization.
-
Tissue Samples: Brain sections.
-
-
Behavioral Testing (for neurodegenerative disease models):
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of Wnt target genes (e.g., Axin2, Lef1).
Mandatory Visualizations
Signaling Pathways and Experimental Logic
Caption: GSK-3 signaling pathways and points of intervention.
Caption: Experimental workflow for cross-validation.
Conclusion
The available data indicates a strong correlation between the effects of the pharmacological inhibitor this compound-mts and genetic knockout of GSK-3. Both interventions lead to increased glycogen synthesis and elevated β-catenin levels, consistent with the known role of GSK-3 in these pathways. In the context of Alzheimer's disease models, both this compound-mts and GSK-3α knockout have been shown to reduce Aβ pathology and improve cognitive function.
While these findings provide compelling evidence for the on-target effects of this compound-mts, it is crucial to acknowledge that pharmacological inhibition may differ from genetic knockout in terms of completeness of inhibition, isoform specificity (this compound-mts inhibits both GSK-3α and β), and the potential for off-target effects. Conversely, genetic knockout models can be subject to developmental compensation.
Therefore, a direct, head-to-head comparison as outlined in the proposed experimental protocol is essential for a definitive cross-validation. Such studies will be invaluable for the continued development of GSK-3 inhibitors like this compound-mts as potential therapeutics.
References
- 1. Glycogen synthase kinase 3alpha-specific regulation of murine hepatic glycogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectively Silencing GSK-3 Isoforms Reduces Plaques and Tangles in Mouse Models of Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]
- 3. Glycogen synthase kinase 3 inhibition improves insulin-stimulated glucose metabolism but not hypertension in high-fat-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | GSK-3: Functional Insights from Cell Biology and Animal Models [frontiersin.org]
- 5. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration [frontiersin.org]
- 7. GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of GSK3α,β rescues cognitive phenotypes in a preclinical mouse model of CTNNB1 syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selectively Silencing GSK-3 Isoforms Reduces Plaques and Tangles in Mouse Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Validating L803-mts Activity: A Comparative Guide to Assessing β-catenin Accumulation
For researchers investigating the Wnt/β-catenin signaling pathway, validating the activity of tool compounds like L803-mts is a critical step. This compound-mts, a selective and substrate-competitive peptide inhibitor of Glycogen Synthase Kinase 3 (GSK-3), is designed to stabilize β-catenin, a key downstream effector of the pathway. This guide provides a comparative overview of this compound-mts and alternative methods for inducing β-catenin accumulation, supported by experimental data and detailed protocols to aid in the design and interpretation of validation studies.
Comparison of this compound-mts and Alternatives
The efficacy of this compound-mts in stabilizing β-catenin can be benchmarked against other common inducers of the Wnt/β-catenin pathway. The following table summarizes the key characteristics and performance metrics of this compound-mts and its alternatives. It is important to note that the effective concentrations and resulting fold changes can be cell-type dependent.
| Compound/Ligand | Mechanism of Action | IC50/Effective Concentration | Fold Induction of TCF/LEF Reporter | Reference |
| This compound-mts | Substrate-competitive GSK-3 inhibitor | IC50: 40 µM | Data not available in direct comparison | [1] |
| BIO (6-bromoindirubin-3'-oxime) | ATP-competitive GSK-3 inhibitor | IC50: ~5 nM | ~60-fold at 5 µM | [2][3] |
| CHIR99021 | ATP-competitive GSK-3 inhibitor | IC50 (GSK-3β): 6.7 nM | Up to 8,000-fold | [4][5] |
| Lithium Chloride (LiCl) | Non-competitive GSK-3 inhibitor | 10-40 mM | ~4-6 fold at 24h | [6][7][8] |
| Wnt3a | Ligand for Frizzled/LRP receptors | EC50: ~16-50 ng/mL | ~3-fold to 6-fold | [9][10] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental process of validating β-catenin accumulation, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and points of intervention.
Caption: Experimental workflow for assessing β-catenin accumulation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for β-catenin Detection
Objective: To quantify the total amount of β-catenin protein in cell lysates following treatment.
Protocol:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
-
Immunofluorescence for β-catenin Cellular Localization
Objective: To visualize the subcellular localization of β-catenin and observe its nuclear accumulation.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound-mts or other compounds for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Block with 1-5% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against β-catenin (1:200-1:500 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Imaging:
-
Mount coverslips on microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
TCF/LEF Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the β-catenin/TCF/LEF complex, a functional readout of Wnt pathway activation.
Protocol:
-
Transfection:
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Allow cells to recover and express the reporters for 24 hours.
-
-
Treatment:
-
Treat the transfected cells with this compound-mts or other compounds for a specified duration (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using the luciferase assay kit's lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction by dividing the normalized luciferase activity of treated samples by that of untreated control samples. A FOPFlash reporter with mutated TCF/LEF binding sites can be used as a negative control to demonstrate specificity.[6]
-
Conclusion
The validation of this compound-mts activity through the assessment of β-catenin accumulation is a multi-faceted process. While this compound-mts is a potent tool for this purpose, its performance should be contextualized by comparing it with other well-established GSK-3 inhibitors and Wnt pathway activators. The choice of validation method—be it the quantitative rigor of Western blotting and luciferase assays or the qualitative insights from immunofluorescence—will depend on the specific research question. By employing the standardized protocols and comparative data presented in this guide, researchers can confidently validate the on-target activity of this compound-mts and robustly interpret their experimental findings in the broader context of Wnt/β-catenin signaling research.
References
- 1. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-Bromoindirubin-3′oxime (BIO) decreases proliferation and migration of canine melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Accumulation of β-catenin by lithium chloride in porcine myoblast cultures accelerates cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Wnt-1 Induces Growth, Cytosolic β-Catenin, and Tcf/Lef Transcriptional Activation in Rat-1 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L803-mts and Other Peptide Inhibitors of Glycogen Synthase Kinase-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the peptide inhibitor L803-mts with other inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a critical enzyme implicated in a multitude of cellular processes and diseases, including neurodegenerative disorders, diabetes, and cancer. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer an objective overview for research and drug development purposes.
Performance Comparison of GSK-3 Inhibitors
Glycogen Synthase Kinase-3 is a constitutively active serine/threonine kinase that is unusual in that it is primarily regulated through inhibition. Its activity is implicated in numerous signaling pathways, making the specificity of its inhibitors a critical aspect of their therapeutic potential. Inhibitors of GSK-3 can be broadly categorized into peptide inhibitors and small molecule inhibitors, each with distinct mechanisms of action and selectivity profiles.
Peptide Inhibitors: A Focus on Substrate Competition
Peptide-based inhibitors, such as this compound-mts and its analog L807mts, are designed to be substrate-competitive, offering a high degree of selectivity.[1] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, substrate-competitive inhibitors mimic a GSK-3 substrate, thereby providing a more targeted approach to inhibition.[1]
| Inhibitor | Type | Mechanism of Action | IC50 (GSK-3β) | Key Findings |
| This compound-mts | Peptide | Substrate-competitive | 40 µM[2] | Reduces Aβ plaque loads and improves cognitive performance in a mouse model of Alzheimer's disease.[3] Exhibits insulin-mimetic activity.[7] |
| L807mts | Peptide | Substrate-competitive | More potent than this compound-mts; effective at 5 µM in cells[6] | A potent and highly selective GSK-3 inhibitor with good pharmacological and safety properties in rodents.[5] |
Small Molecule Inhibitors: A Broader Landscape
The field of GSK-3 inhibition is also populated by a diverse range of small molecule inhibitors, most of which are ATP-competitive. These compounds generally exhibit higher potency, with IC50 values often in the nanomolar range. However, their selectivity can be a concern due to the conserved nature of the ATP-binding site across the kinome.
| Inhibitor | Type | Mechanism of Action | IC50 (GSK-3β) | Selectivity Notes |
| CHIR99021 | Small Molecule | ATP-competitive | 6.7 nM | Highly selective for GSK-3. |
| SB-216763 | Small Molecule | ATP-competitive | 34 nM | Potent, but with some off-target effects reported. |
| Tideglusib | Small Molecule | Non-ATP-competitive (irreversible) | 60 nM | Has been investigated in clinical trials for Alzheimer's disease and other conditions. |
| AR-A014418 | Small Molecule | ATP-competitive | 104 nM | Selective for GSK-3 over other kinases like CDK2 and PKA. |
| LY2090314 | Small Molecule | ATP-competitive | 0.9 nM | A potent and selective inhibitor of both GSK-3α and GSK-3β. |
Key Signaling Pathways and Experimental Workflows
The inhibitory action of compounds like this compound-mts on GSK-3 has significant downstream effects on various signaling pathways. A primary pathway regulated by GSK-3 is the Wnt/β-catenin signaling cascade.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.
Caption: Wnt/β-catenin signaling pathway with and without GSK-3 inhibition.
Experimental Workflow for Inhibitor Characterization
A typical workflow to characterize a novel GSK-3 inhibitor involves both in vitro biochemical assays to determine its direct effect on the enzyme and cell-based assays to assess its activity in a biological context.
Caption: General experimental workflow for GSK-3 inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of GSK-3 inhibitors.
In Vitro GSK-3β Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies GSK-3β activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitor (e.g., this compound-mts)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the GSK-3β enzyme and the GSK-3 substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based β-catenin Accumulation Assay (Western Blot)
This assay measures the ability of a GSK-3 inhibitor to stabilize β-catenin in cultured cells.
Materials:
-
Cell line (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound-mts)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-β-catenin, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Acquire the image using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the fold-increase in β-catenin levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Astrocytic TDP-43 dysregulation impairs memory by modulating antiviral pathways and interferon-inducible chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astrocyte Dysfunction Causes Cognitive Decline | Technology Networks [technologynetworks.com]
- 5. gskure.com [gskure.com]
- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-mts (CAS 1043881-55-5): R&D Systems [rndsystems.com]
A Comparative Analysis of the Neuroprotective Efficacy of L803-mts and Other Glycogen Synthase Kinase-3 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of the selective GSK-3 inhibitor, L803-mts, against other notable compounds in the same class: Lithium, AR-A014418, and Tideglusib. This document synthesizes preclinical data to evaluate their potential in neurodegenerative disease models, supported by detailed experimental protocols and visualizations of key signaling pathways.
Glycogen Synthase Kinase-3 (GSK-3) is a critical serine/threonine kinase implicated in the pathogenesis of a range of neurodegenerative disorders, including Alzheimer's disease. Its role in tau hyperphosphorylation and amyloid-β (Aβ) production makes it a prime therapeutic target. This guide focuses on this compound-mts, a selective, substrate-competitive peptide inhibitor of GSK-3, and compares its neuroprotective profile with other well-characterized GSK-3 inhibitors.
Comparative Efficacy and Specificity of GSK-3 Inhibitors
The table below summarizes the key characteristics and inhibitory concentrations of this compound-mts, Lithium, AR-A014418, and Tideglusib. This compound-mts distinguishes itself as a substrate-competitive inhibitor, a mechanism that may offer a higher degree of selectivity compared to the ATP-competitive and non-competitive inhibitors.
| Compound | Type of Inhibitor | Target(s) | IC50 | Key Preclinical Findings in Neuroprotection |
| This compound-mts | Substrate-competitive peptide inhibitor | GSK-3 | 40 µM | Reduces Aβ deposits and ameliorates cognitive deficits in 5XFAD mice; exhibits antidepressive effects.[1][2] |
| Lithium | Non-competitive (competes with Mg2+) | GSK-3, Inositol Monophosphatase | ~1-2 mM | Reduces Aβ production and tau phosphorylation in transgenic mouse models of AD; shows neuroprotective effects against excitotoxicity.[3][4][5] |
| AR-A014418 | ATP-competitive | GSK-3β | 104 nM | Protects against Aβ-induced neurodegeneration in hippocampal slices and reduces tau phosphorylation.[6][7] |
| Tideglusib | Non-competitive, irreversible | GSK-3β | Ki of 60 ± 7 nM | Reduces tau phosphorylation, amyloid deposition, and neuronal loss in transgenic mouse models.[8] |
Preclinical Performance in Alzheimer's Disease Models
The 5XFAD mouse model, which recapitulates key aspects of Alzheimer's disease pathology, has been instrumental in evaluating the in vivo efficacy of these inhibitors.
| Compound | Animal Model | Key Outcomes |
| This compound-mts | 5XFAD mice | Nasal administration reduced Aβ deposits and improved cognitive deficits as measured by the contextual fear conditioning test.[9] |
| Lithium | 5XFAD mice | Intranasal delivery suppressed neuroinflammation and pyroptosis, and ameliorated memory loss and depression-like behaviors.[10] |
| AR-A014418 | Not extensively tested in 5XFAD mice | In other models, it has been shown to reduce Aβ-induced neurotoxicity.[11] |
| Tideglusib | 5XFAD mice and other AD models | While not extensively detailed in the provided search results for the 5XFAD model, it has shown efficacy in other transgenic models by reducing Aβ deposition and improving memory.[8] |
Toxicity and Safety Profile
A critical aspect of drug development is the assessment of a compound's safety profile. The available preclinical data provides some insights into the potential toxicity of these GSK-3 inhibitors.
| Compound | Observed Toxicity/Safety Information |
| This compound-mts | Did not affect toxicity markers (ALT, histology) in studies evaluating its effect on acetaminophen-induced liver injury, suggesting a favorable safety profile in that context.[1] |
| Lithium | Has a narrow therapeutic window, with potential for toxicity just beyond the therapeutic range.[2] |
| AR-A014418 | While effective in vitro, it was reported to not be brain penetrant and was abandoned due to poor physico-chemical and pharmacological properties.[1] |
| Tideglusib | Reached Phase II clinical trials with no major safety issues reported, though it did not meet the primary endpoints for efficacy in Alzheimer's disease and Progressive Supranuclear Palsy.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the neuroprotective effects of GSK-3 inhibitors.
GSK-3β Kinase Inhibition Assay
This assay is used to determine the in vitro potency of compounds in inhibiting GSK-3β activity.
Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Test compounds (this compound-mts, Lithium, AR-A014418, Tideglusib) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the diluted test compounds.
-
Add the GSK-3β enzyme to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding a mixture of the GSK-3 substrate peptide and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent.
-
Measure the luminescence using a luminometer. The amount of luminescence is inversely proportional to the GSK-3β activity.
-
Calculate the IC50 value for each compound, which is the concentration that inhibits 50% of the GSK-3β activity.
Contextual Fear Conditioning Test
This behavioral test assesses associative learning and memory in mouse models of neurodegenerative diseases.
Apparatus:
-
A conditioning chamber equipped with a grid floor for delivering a mild foot shock, a sound generator, and a video camera for recording behavior.
Procedure:
-
Habituation: Place the mouse in the conditioning chamber and allow it to explore freely for a set period (e.g., 2-3 minutes).
-
Conditioning: Present a neutral conditioned stimulus (CS), such as a tone, for a specific duration (e.g., 30 seconds). In the final seconds of the CS presentation, deliver a mild, brief foot shock (the unconditioned stimulus, US). Repeat this pairing for a set number of trials.
-
Contextual Fear Memory Test: 24 hours after conditioning, return the mouse to the same chamber (the context) for a set period (e.g., 5 minutes) without presenting the tone or the shock.
-
Data Analysis: The primary measure is "freezing" behavior, defined as the complete absence of movement except for respiration. The percentage of time the mouse spends freezing during the contextual test is quantified as a measure of fear memory.
Thioflavin S Staining of Amyloid Plaques
This histological staining method is used to visualize dense-core amyloid plaques in brain tissue sections.
Materials:
-
Brain sections from the 5XFAD mouse model
-
1% aqueous Thioflavin S solution (filtered)
-
Ethanol solutions (50%, 70%, 80%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol solutions to water.
-
Staining: Incubate the sections in the 1% Thioflavin S solution for approximately 8-10 minutes.
-
Differentiation: Differentiate the sections by washing them in 80% ethanol to reduce background staining.
-
Dehydration and Clearing: Dehydrate the sections through a graded series of ethanol solutions and clear in xylene.
-
Coverslipping: Mount the stained sections with a suitable mounting medium.
-
Visualization: Examine the sections under a fluorescence microscope. Amyloid plaques will fluoresce a bright apple-green color.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of GSK-3 inhibitors are mediated through complex signaling pathways. The diagrams below, generated using the DOT language, illustrate the central role of GSK-3 in the Wnt/β-catenin and PI3K/Akt pathways.
Caption: Wnt/β-catenin signaling pathway with GSK-3 inhibition.
Caption: PI3K/Akt signaling pathway and its role in neuroprotection.
References
- 1. This compound-mts | CAS:1043881-55-5 | Selective inhibitor of GSK-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium and neuroprotection: translational evidence and implications for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]
- 6. Glycogen synthase kinase-3β (GSK-3β) inhibitors AR-A014418 and B6B3O prevent human immunodeficiency virus–mediated neurotoxicity in primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intranasal Delivery of Lithium Salt Suppresses Inflammatory Pyroptosis in the Brain and Ameliorates Memory Loss and Depression-like Behavior in 5XFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L803-mts and Other Small Molecule Inhibitors Targeting GSK-3: A Focus on Toxicity
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicity profiles of the selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor L803-mts and other notable small molecule inhibitors of the same target: Lithium, TDZD-8, and AR-A014418. This analysis is supported by available experimental data to aid in the evaluation of these compounds for further investigation.
This compound-mts is a selective, substrate-competitive peptide inhibitor of GSK-3, a key enzyme implicated in a multitude of cellular processes and linked to various diseases, including neurodegenerative disorders, mood disorders, and cancer.[1][2] The therapeutic potential of targeting GSK-3 has led to the development of numerous inhibitors. However, a critical aspect of their translational potential lies in their toxicity profile. This guide synthesizes available data on the cytotoxicity of this compound-mts in comparison to other well-known GSK-3 inhibitors.
Quantitative Toxicity Data
The following table summarizes the available in vitro cytotoxicity data for this compound-mts and its comparators. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in cell lines, assay methods, and experimental conditions across different studies.
| Inhibitor | Target | Cell Line(s) | Assay | IC50 | Citation(s) |
| This compound-mts | GSK-3 | - | - | Data not available | - |
| Lithium Chloride | GSK-3 (non-competitive) | HeLa, SiHa, HaCaT | Crystal Violet | 23.14 mM, 23.43 mM, 15.10 mM | [3] |
| HCT-116, SW-620 | Viability Assay | 8.14 mM (as Li2CO3) | [4] | ||
| A549 | MTT | >40 mM (safe concentration) | [5] | ||
| MDA-MB-231 | Trypan Blue, MTT | ~20 µM (in combination) | [6] | ||
| LNCaP | MTT | 45 mM | [7] | ||
| TDZD-8 | GSK-3β (non-ATP competitive) | GL261, A172, U373 | MTT | Significant viability decrease at 20 µM | [8][9] |
| A2780 | - | 20 µM | [10] | ||
| AR-A014418 | GSK-3β (ATP-competitive) | PANC-1, MiaPaCa-2, BxPC-3, AsPC-1 | MTT | Dose-dependent reduction in viability (up to 20 µM) | [11] |
| N2A | Calcein/Propidium Iodide | Neuroprotective at concentrations up to 50 µM | [12] | ||
| SH-SY5Y | - | Non-toxic up to 100 µM | [13] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound-mts and other GSK-3 inhibitors.
Caption: General workflow for in vitro cytotoxicity assessment.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of toxicity studies. Below are generalized methodologies for common cytotoxicity assays cited in the context of GSK-3 inhibitors.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the GSK-3 inhibitor (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability, is then determined.[14]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.
-
Cell Culture and Treatment: Follow the same initial steps of cell seeding and treatment as in the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time to allow the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the recommended wavelength.
-
Data Analysis: Determine the amount of LDH release, which is proportional to the number of lysed cells. Cytotoxicity is typically expressed as a percentage of the maximum LDH release from control cells treated with a lysis buffer.[4]
Discussion
The available data suggests that this compound-mts exhibits low toxicity in neuronal cells compared to other GSK-3 inhibitors.[2] However, a lack of standardized, head-to-head cytotoxicity studies with quantitative endpoints like IC50 values makes a direct and definitive comparison challenging.
Lithium , a long-standing therapeutic for bipolar disorder, demonstrates cytotoxicity at millimolar concentrations in various cell lines.[3][4][7] Its clinical use is associated with a narrow therapeutic window and the potential for significant side effects.
TDZD-8 , a non-ATP competitive inhibitor, has been shown to reduce cell viability in glioblastoma cell lines at micromolar concentrations.[8][9]
AR-A014418 , an ATP-competitive inhibitor, displays a variable toxicity profile. While it shows dose-dependent growth reduction in pancreatic cancer cells, it appears to be non-toxic and even neuroprotective in other cell lines at concentrations up to 100 µM.[11][12][13] This highlights the importance of cell context in determining the cytotoxic effects of GSK-3 inhibitors.
The substrate-competitive mechanism of This compound-mts may contribute to its favorable selectivity and potentially lower off-target effects compared to ATP-competitive inhibitors like AR-A014418. However, further comprehensive and standardized toxicity studies are required to definitively establish the safety profile of this compound-mts relative to other GSK-3 inhibitors.
Conclusion
This guide provides a comparative overview of the toxicity of this compound-mts and other small molecule inhibitors of GSK-3 based on currently available data. While preliminary findings suggest a favorable toxicity profile for this compound-mts, the lack of direct comparative studies with standardized methodologies necessitates further investigation. Researchers are encouraged to conduct comprehensive in vitro and in vivo toxicity studies to fully elucidate the safety and therapeutic potential of these promising GSK-3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Lithium-Induced Modulation of Proliferation and Apoptosis in an In Vitro Model of Colorectal Cancer [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lithium chloride attenuates mitomycin C induced necrotic cell death in MDA-MB-231 breast cancer cells via HMGB1 and Bax signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of lithium chloride and antineoplastic drugs on survival and cell cycle of androgen-dependent prostate cancer LNCap cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. AR-A014418-based dual Glycogen Synthase Kinase 3β/Histone Deacetylase inhibitors as potential therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of L803-mts for GSK-3 Over Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the glycogen synthase kinase-3 (GSK-3) inhibitor L803-mts, focusing on its specificity in relation to other commonly used GSK-3 inhibitors. While this compound-mts is reported to be a selective peptide inhibitor of GSK-3, this guide aims to present the available experimental data to allow for an objective assessment of its specificity profile. The performance of this compound-mts is compared with well-characterized, potent, and selective ATP-competitive inhibitors of GSK-3, namely CHIR-99021 and AR-A014418.
Executive Summary
Glycogen synthase kinase-3 (GSK-3) is a critical serine/threonine kinase involved in a multitude of cellular processes, making it a significant target for drug discovery in various therapeutic areas, including neurodegenerative diseases, metabolic disorders, and oncology. The development of specific GSK-3 inhibitors is paramount to avoid off-target effects. This compound-mts is a myristoylated, cell-permeable peptide inhibitor designed to be a substrate-competitive inhibitor of GSK-3.[1] This mode of action is hypothesized to confer higher specificity compared to ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases. This guide summarizes the publicly available data on the specificity of this compound-mts and provides a direct comparison with the extensively profiled inhibitors CHIR-99021 and AR-A014418.
Data Presentation: Quantitative Kinase Inhibition Data
Table 1: this compound-mts Kinase Inhibition Profile (Qualitative Data)
| Kinase Target | Inhibition Status | Reference |
| GSK-3 | Inhibitor | [2][3] |
| Protein Kinase C (PKC) | No Inhibition | [2][3] |
| Protein Kinase B (PKB/Akt) | No Inhibition | [2][3] |
| cdc2 (CDK1) | No Inhibition | [2][3] |
Table 2: CHIR-99021 Kinase Inhibition Profile (Quantitative Data)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Other Kinases | Reference |
| GSK-3β | 6.7 | >500-fold vs. closest homologs | [4] |
| GSK-3α | 10 | >500-fold vs. closest homologs | [4] |
| cdc2 (CDK1) | >3,350 | >500 | [4] |
| ERK2 | >3,350 | >500 | [4] |
| Screened against a panel of over 20 kinases | - | 5,000-10,000-fold selective for GSK over 20 other kinases | [5] |
Table 3: AR-A014418 Kinase Inhibition Profile (Quantitative Data)
| Kinase Target | IC50 (nM) | Ki (nM) | Inhibition at 10 µM | Reference |
| GSK-3β | 104 | 38 | - | [6][7] |
| cdk2 | >100,000 | - | No significant inhibition | [6] |
| cdk5 | >100,000 | - | No significant inhibition | [6] |
| Screened against a panel of 26 other kinases | - | - | No significant inhibition | [6][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols represent standard approaches for determining kinase inhibitor specificity.
In Vitro Kinase Inhibition Assays
1. Radiometric Kinase Assay ([γ-³²P]ATP)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP and a specific substrate (e.g., a peptide or protein). The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper which binds the substrate. The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
Protocol Outline:
-
Prepare a reaction mixture containing kinase buffer, the kinase of interest (e.g., recombinant GSK-3β), the substrate (e.g., glycogen synthase peptide), and the test inhibitor (e.g., this compound-mts) at various concentrations.
-
Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[5][6]
-
2. LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.
-
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's ATP site. When both are bound, FRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the test inhibitor, the Eu-labeled antibody, and the tagged kinase.
-
Add the fluorescent tracer to initiate the binding reaction.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (for the donor and acceptor fluorophores).
-
Calculate the emission ratio and determine the IC50 value from the dose-response curve.[7][9]
-
3. Z'-LYTE™ Kinase Assay
This is a fluorescence-based assay that measures kinase activity through the proteolysis of a peptide substrate.
-
Principle: The assay uses a FRET-labeled peptide substrate. Phosphorylation of the peptide by the kinase protects it from cleavage by a development reagent protease. When the peptide is not phosphorylated, it is cleaved, disrupting FRET. The ratio of the two fluorescence signals is used to calculate the extent of phosphorylation.
-
Protocol Outline:
-
Perform the kinase reaction by incubating the kinase, the FRET-labeled peptide substrate, ATP, and the test inhibitor.
-
After the kinase reaction, add the development reagent (protease).
-
Incubate to allow for the cleavage of the unphosphorylated substrate.
-
Read the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the emission ratio to determine the percentage of phosphorylation and subsequently the percentage of inhibition to derive the IC50 value.[8]
-
Mandatory Visualization
Signaling Pathway of GSK-3 Inhibition
References
- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for L803, a GSK-3 Peptide Inhibitor
L803 Chemical and Physical Properties
Understanding the characteristics of this compound is the first step toward safe handling. The following table summarizes the available quantitative data for this compound and its myristoylated form, this compound-mts.
| Property | This compound | This compound-mts |
| CAS Number | 348089-28-1 | 1043881-55-5 |
| Molecular Formula | C₅₀H₈₀N₁₃O₁₉P | C₆₆H₁₁₀N₁₅O₂₀P |
| Molecular Weight | 1198.23 g/mol | 1464.64 g/mol |
| Sequence | GKEAPPAPPQSP (pSer at Ser-10) | Myr-GKEAPPAPPQSP-NH₂ (pSer at Ser-11) |
| Solubility | Soluble to 1 mg/mL in water | Soluble to 1 mg/mL in 20% acetonitrile/water |
| Storage | Desiccate at -20°C | Store at -20°C |
Immediate Safety and Handling
As with any chemical, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A standard laboratory coat.
In case of accidental exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Wash the affected area thoroughly with soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice if irritation persists.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Proper Disposal Procedures
The proper disposal of this compound, as a peptide-based research compound, should be conducted in accordance with local, state, and federal regulations. In the absence of specific deactivation protocols, the primary method for disposal is through a licensed chemical waste disposal service.
Step-by-Step Disposal Plan:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Waste Characterization: Label the waste container with the full chemical name ("this compound, GSK-3 peptide inhibitor"), concentration, and any solvents used.
-
Storage of Waste: Store the sealed waste container in a designated, secure area away from incompatible materials, heat, and sources of ignition.
-
Consultation: It is crucial to consult with your institution's Environmental Health and Safety (EHS) office. They can provide specific guidance based on the facility's waste management program and ensure full compliance with all regulations.[3]
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste by a licensed hazardous waste disposal contractor. Incineration at a permitted facility is a common and effective method for the complete destruction of biologically active peptides.[3]
Experimental Protocol for Waste Handling
While specific neutralization protocols for this compound are not publicly available, the following general procedure should be followed for preparing the waste for disposal:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated, leak-proof container. If the solution contains other hazardous chemicals (e.g., organic solvents), these must be declared on the waste label.
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., pipette tips, tubes), and PPE in a separate, sealed container labeled as solid chemical waste.
-
Documentation: Maintain a log of the amount of this compound being discarded. This is essential for regulatory compliance and for the waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
